Technical Documentation Center

N-ethyl-5-fluoro-2-methoxybenzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-ethyl-5-fluoro-2-methoxybenzamide

Core Science & Biosynthesis

Foundational

The N-Ethyl-5-Fluoro-2-Methoxybenzamide Scaffold: Synthesis, CAS Registry, and Applications in Medicinal Chemistry

Executive Summary In modern medicinal chemistry, the N-ethyl-5-fluoro-2-methoxybenzamide structural motif is a highly privileged pharmacophore. Rather than existing solely as a single commercial entity with one universal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the N-ethyl-5-fluoro-2-methoxybenzamide structural motif is a highly privileged pharmacophore. Rather than existing solely as a single commercial entity with one universal CAS number, this core scaffold is a critical building block integrated into diverse therapeutic agents, ranging from psychiatric drugs to targeted oncology therapeutics[1],[2]. This whitepaper provides an in-depth technical analysis of the scaffold's chemical identity, structural causality, self-validating synthetic protocols, and its precise mechanistic role in target binding.

Chemical Identity & Structural Rationalization

The potency of the N-ethyl-5-fluoro-2-methoxybenzamide scaffold lies in its highly optimized stereoelectronic properties. As an Application Scientist, it is crucial to understand the causality behind each functional group rather than viewing the structure as a random assembly of atoms:

  • The 5-Fluoro Substituent: Fluorine acts as a bioisostere for hydrogen but possesses significantly higher electronegativity and a larger Van der Waals radius. Placed at the 5-position, it serves a dual purpose: it blocks cytochrome P450-mediated oxidation at the metabolically vulnerable para position (relative to the methoxy group), and it modulates the pKa of the aromatic ring, strengthening the hydrogen-bond acceptor capacity of the adjacent methoxy group[1].

  • The 2-Methoxy Conformational Lock: The oxygen atom of the 2-methoxy group forms a strong intramolecular hydrogen bond with the adjacent amide NH[3]. This interaction restricts the rotation of the C(aryl)-C(carbonyl) bond, locking the benzamide into a rigid, coplanar conformation. This pre-organization drastically reduces the entropic penalty upon binding to tight receptor pockets.

  • The N-Ethyl Vector: The N-ethyl substitution on the amide nitrogen provides a specific vector projection into hydrophobic sub-pockets of target proteins (such as the H3 pocket in Bruton's Tyrosine Kinase or the orthosteric site in Dopamine D2 receptors), maximizing Van der Waals interactions while preventing the rapid degradation often seen with primary amides[2].

G cluster_0 N-ethyl-5-fluoro-2-methoxybenzamide Scaffold F_group 5-Fluoro Substituent Receptor Target Receptor (e.g., BTK / D2R) F_group->Receptor Halogen Bonding & Metabolic Stability OMe_group 2-Methoxy Group Amide_NH Amide Carbonyl/NH OMe_group->Amide_NH Intramolecular H-Bond Amide_NH->Receptor Intermolecular H-Bond Donor/Acceptor N_Ethyl N-Ethyl Group N_Ethyl->Receptor Hydrophobic Pocket Interaction

Fig 1: Pharmacophore binding model of the N-ethyl-5-fluoro-2-methoxybenzamide scaffold.

CAS Registry & Physicochemical Data

Because the exact N-ethyl-5-fluoro-2-methoxybenzamide structure is a modular scaffold, researchers typically procure its direct precursors or specific N-substituted library derivatives. Below is a consolidated table of the core building blocks and key derivatives utilized in drug discovery workflows[4],[5],[6],[7],[8].

Compound Name / DerivativeCAS NumberMolecular FormulaMW ( g/mol )Primary Application / Role
5-Fluoro-2-methoxybenzoic acid 394-04-7C8H7FO3170.14Primary Synthetic Precursor
5-Fluoro-2-methoxybenzamide 704-04-1C8H8FNO2169.15Core Fragment / Intermediate
N-cyclohexyl-N-ethyl-5-fluoro-2-methoxybenzamide 2180711-47-9C16H22FNO2279.35Research Chemical / Library Hit
N-benzyl-N-ethyl-5-fluoro-2-methoxybenzamide 1623560-21-3C17H18FNO2287.33Research Chemical / Library Hit
N-(4-(2,2-Dicyano-1-methoxyvinyl)benzyl)-5-fluoro-2-methoxybenzamide 2764851-04-7C20H16FN3O3365.36BTK Inhibitor Precursor

Synthetic Methodologies: A Self-Validating Protocol

The synthesis of N-ethyl-5-fluoro-2-methoxybenzamide derivatives relies on the robust amidation of 5-fluoro-2-methoxybenzoic acid. To ensure scientific integrity, the following protocol is designed as a self-validating system, explaining the causality behind each reagent and workup step.

Objective: To couple 5-fluoro-2-methoxybenzoic acid with an N-ethyl secondary amine via EDCI/HOBt activation.

Reagents:

  • 5-Fluoro-2-methoxybenzoic acid (1.0 eq, CAS: 394-04-7)

  • N-ethyl derivative (e.g., N-ethylcyclohexylamine) (1.2 eq)

  • EDCI·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 eq)

  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) (0.1 M)

Step-by-Step Workflow:

  • Carboxylic Acid Activation: Dissolve 5-fluoro-2-methoxybenzoic acid in anhydrous DCM under a nitrogen atmosphere. Add HOBt, followed by EDCI·HCl.

    • Causality: EDCI activates the carboxylic acid to form an highly reactive O-acylisourea intermediate. However, this intermediate is prone to rearranging into a dead-end N-acylurea byproduct. HOBt is added to immediately trap the O-acylisourea, forming a stable, yet highly reactive HOBt-active ester, entirely bypassing the rearrangement pathway.

  • Base Addition: Add DIPEA to the stirring mixture.

    • Causality: DIPEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl salt of EDCI and ensures the reaction remains slightly basic, keeping the incoming amine in its nucleophilic (deprotonated) state.

  • Nucleophilic Acyl Substitution: Cool the reaction to 0 °C and dropwise add the N-ethyl amine derivative. Allow the mixture to warm to room temperature and stir for 6-12 hours. Monitor via TLC (Hexanes:EtOAc 7:3).

  • Self-Validating Workup:

    • Dilute with DCM and wash with 1M HCl . Causality: The acidic wash selectively protonates and pulls unreacted amine and DIPEA into the aqueous layer.

    • Wash with Saturated NaHCO₃ . Causality: The basic wash deprotonates and removes any unreacted 5-fluoro-2-methoxybenzoic acid and the liberated HOBt byproduct into the aqueous layer.

    • Wash with Brine , dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography to isolate the pure benzamide.

Synthesis SM Starting Material: 5-Fluoro-2-methoxybenzoic acid (CAS: 394-04-7) Activation Carboxylic Acid Activation (EDCI, HOBt, DIPEA in DCM) SM->Activation Intermediate Active Ester Intermediate (HOBt-Ester) Activation->Intermediate Amine Amine Addition: N-Ethylamine derivative Product Final Product: N-ethyl-5-fluoro-2-methoxybenzamide Derivative Amine->Product Nucleophilic Acyl Substitution Intermediate->Product

Fig 2: Self-validating synthetic workflow for N-ethyl-5-fluoro-2-methoxybenzamides.

Pharmacological Applications & Target Binding Mechanisms

The N-ethyl-5-fluoro-2-methoxybenzamide motif is heavily utilized across several distinct therapeutic areas due to its predictable pharmacokinetics and rigid geometry.

  • Psychiatric and Neurological Therapeutics: Substituted benzamides are classic pharmacophores for Dopamine D2 and Serotonin 5-HT3 receptors. Research has demonstrated that incorporating the 5-fluoro-2-methoxybenzamide moiety yields novel, potent dual antagonists. The rigidified amide bond perfectly mimics the catecholamine distance required for orthosteric D2 binding, making these derivatives highly relevant for anti-emetic and antipsychotic drug development[1].

  • Bruton's Tyrosine Kinase (BTK) Inhibitors: In the oncology and immunology sectors, this scaffold is a critical intermediate in the synthesis of non-covalent BTK inhibitors (e.g., HBC-12551 analogs). The benzamide core engages in cryptic hydrogen-bonding interactions within the BTK kinase domain, while the fluorine atom ensures the molecule survives first-pass metabolism[9],[2].

  • KV1.3 Ion Channel Blockers: Recent structure-activity relationship (SAR) studies have identified 5-fluoro-2-methoxybenzamide derivatives as potent inhibitors of the KV1.3 potassium channel. This channel is crucial for the activation of human T-lymphocytes, positioning these compounds as promising immunosuppressive and anticancer agents[3].

References

  • Shanghai Chemlin Chemical Database - N-cyclohexyl-N-ethyl-5-fluoro-2-methoxybenzamide (CAS: 2180711-47-9). 4

  • Shanghai Chemlin Chemical Database - N-benzyl-N-ethyl-5-fluoro-2-methoxybenzamide (CAS: 1623560-21-3). 5

  • ChemShuttle - N-(4-(2,2-Dicyano-1-methoxyvinyl)benzyl)-5-fluoro-2-methoxybenzamide (CAS: 2764851-04-7). 6

  • LookChem - 5-Fluoro-2-methoxybenzoic acid (CAS: 394-04-7). 7

  • BLD Pharm - 5-Fluoro-2-methoxybenzamide (CAS: 704-04-1). 8

  • Hirokawa, Y., et al. (2002) - Synthesis and Structure–Activity Relationships of 4-Amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide Derivatives, Novel and Potent Serotonin 5-HT3 and Dopamine D2 Receptors Dual Antagonist. Chem. Pharm. Bull. 1

  • ACS Publications (2026) - Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent Bruton's Tyrosine Kinase Inhibitor. 2

  • MDPI (2022) - Design of New Potent and Selective Thiophene-Based KV1.3 Inhibitors and Their Potential for Anticancer Activity.3

  • WIPO Patent WO2022056100A1 (2022) - Processes and intermediates for the preparation of (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide. 9

Sources

Exploratory

The Strategic Fluorination of Benzamides: Modulating Biological Activity in Targeted Therapeutics

Executive Summary As drug discovery programs increasingly demand molecules with high target selectivity and robust pharmacokinetic profiles, the strategic incorporation of fluorine into privileged scaffolds has become a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery programs increasingly demand molecules with high target selectivity and robust pharmacokinetic profiles, the strategic incorporation of fluorine into privileged scaffolds has become a cornerstone of medicinal chemistry. The benzamide pharmacophore, widely recognized for its versatility as a zinc-binding group (ZBG) and structural anchor, exhibits profoundly altered biological activity upon fluorination. This technical guide explores the mechanistic rationale, quantitative efficacy, and experimental validation of fluorinated benzamides across oncology (HDAC inhibition), infectious disease (anti-biofilm agents), and cardiovascular therapeutics (CETP inhibition).

The "Fluorine Effect" on the Benzamide Scaffold

In medicinal chemistry, the transition from a screening hit to a viable clinical lead is frequently bottlenecked by poor metabolic stability or off-target toxicity. The installation of a fluorine atom—characterized by its extreme electronegativity and a van der Waals radius (1.47 Å) closely mimicking hydrogen—acts as a powerful bioisostere.

From a mechanistic standpoint,1[1]. Furthermore, the highly polarized C–F bond can participate in multipolar interactions within protein binding pockets, locking the benzamide into a preferred conformation and enhancing target affinity[1].

Isoform-Selective Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are critical epigenetic regulators overexpressed in various malignancies. While hydroxamic acids (e.g., SAHA/Vorinostat) are potent pan-HDAC inhibitors, their lack of selectivity often leads to clinical toxicity. Benzamides have emerged as superior Zinc-Binding Groups (ZBGs) for achieving Class I (HDAC1, 2, 3) selectivity.

Mechanistic Rationale

The active site of Class I HDACs features a narrow, hydrophobic "foot pocket" adjacent to the catalytic Zn²⁺ ion. The introduction of fluorine at the ortho or para position of the 2-aminobenzamide ring serves a dual purpose:

  • Electronic Modulation: It withdraws electron density from the chelating amine, optimizing the geometry of the zinc coordination complex[2].

  • Steric Complementarity: The fluorine atom perfectly occupies the hydrophobic foot pocket, sterically excluding the inhibitor from Class II HDACs[2].

This rational design is exemplified by the compound FNA (N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide), which3[3]. Similarly, the4[4].

HDAC_Mechanism A Fluorinated Benzamide (e.g., FNA, BA3) B Cellular Internalization (Enhanced Lipophilicity) A->B Permeation C HDAC Active Site (Zinc Chelation) B->C Target Binding D Class I Selectivity (Foot Pocket Binding) C->D Steric Fit E Histone Hyperacetylation D->E Enzyme Inhibition F Transcriptional Activation (Apoptosis / G2/M Arrest) E->F Chromatin Remodeling

Figure 1: Mechanistic pathway of Class I HDAC inhibition by fluorinated benzamides.

Quantitative Efficacy Data

Table 1: Comparative Inhibitory Activity of Fluorinated Benzamides against HDAC Isoforms

CompoundTarget IsoformEnzymatic IC50Cellular Anti-Proliferative IC50 (HepG2)Key Structural Feature
FNA HDAC395.48 nM1.30 μMN-(2-amino-4-fluorophenyl) core[3]
SAHA (Control) Pan-HDACN/A17.25 μMHydroxamic acid ZBG[3]
BA3 HDAC14.8 nMN/A18F-labelled benzamide[4]
BA3 HDAC239.9 nMN/A18F-labelled benzamide[4]
Experimental Protocol: Fluorogenic In Vitro Enzymatic Assay

To accurately determine the IC50 of fluorinated benzamides, continuous kinetic monitoring via a fluorogenic substrate is required.

Rationale: The cleavage of the acetylated lysine residue by HDAC releases a fluorophore, allowing for highly sensitive detection of enzyme velocity without the interference of radiometric handling.

  • Substrate Preparation: Prepare a 50 μM stock of the fluorogenic peptide substrate Ac-RHKK(Acetyl)-AMC in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • Enzyme Incubation: In a 96-well black microplate, combine 10 μL of recombinant human HDAC (e.g., HDAC3) with 10 μL of the fluorinated benzamide (serial dilutions from 10 μM to 1 nM). Incubate at 37°C for 15 minutes to allow pre-equilibrium binding.

  • Reaction Initiation: Add 10 μL of the substrate to each well. Incubate for 45 minutes at 37°C.

  • Developer Addition: Quench the reaction by adding 10 μL of developer solution (containing Trypsin and 1 μM Trichostatin A). The trypsin cleaves the deacetylated AMC, releasing the fluorescent signal.

  • Detection: Read fluorescence at Ex 360 nm / Em 460 nm using a microplate reader.

  • Self-Validation Check (E-E-A-T): Always include a well with 1 μM Trichostatin A (TSA) as a positive control. A signal reduction of >95% in the TSA well validates that the baseline fluorescence is entirely HDAC-dependent, ruling out background auto-fluorescence from the fluorinated test compound.

Antimicrobial Efficacy and Biofilm Eradication

Beyond oncology, fluorinated benzamides and their benzimidazole derivatives are potent antimicrobial agents. The rise of Methicillin-resistant Staphylococcus aureus (MRSA) necessitates agents that can penetrate dense extracellular polymeric substances (EPS) in biofilms.

Mechanistic Rationale

Fluorination enhances the lipophilicity of the benzamide/benzimidazole core, facilitating rapid permeation through the bacterial cell envelope. Once internalized, these compounds 5[5]. The fluorinated benzimidazole derivative TFBZ5[5]. Furthermore,6[6].

Biofilm_Workflow S1 Synthesize F-Benzamides S2 Planktonic MIC Screening S1->S2 S3 Biofilm Eradication (MBEC Assay) S2->S3 Hit Selection S4 Transcriptomic Profiling S3->S4 Mechanism S5 In Vivo Murine Abscess Model S3->S5 Efficacy

Figure 2: Experimental workflow for validating anti-biofilm fluorinated benzamides.

Quantitative Efficacy Data

Table 2: Antimicrobial Efficacy of Fluorinated Benzimidazole/Benzamide Derivatives

CompoundTarget PathogenMIC (μg/mL)MBEC (μg/mL)Mechanism / Notes
TFBZ MRSA4.08.0Downregulates cell wall biosynthesis[5]
Compound 18 Gram-negative bacteria31.25N/Ameta-fluoro phenyl substitution[6]
Compound 14 Bacillus subtilis7.81N/Ameta-fluoro phenyl substitution[6]
Experimental Protocol: Minimum Biofilm Eradication Concentration (MBEC) Assay

Standard MIC assays fail to predict compound efficacy against biofilms. The MBEC assay utilizes a Calgary Biofilm Device (CBD) to simulate clinical biofilm resistance.

  • Biofilm Establishment: Inoculate a 96-well plate with 150 μL of MRSA suspension (10⁶ CFU/mL) in Tryptic Soy Broth (TSB) supplemented with 1% glucose. Insert the CBD peg lid and incubate at 37°C for 24 hours under dynamic shear (150 rpm).

  • Washing: Remove the peg lid and rinse twice in sterile PBS to remove non-adherent planktonic cells.

  • Compound Challenge: Transfer the peg lid to a new 96-well plate containing serial dilutions of the fluorinated benzamide (e.g., TFBZ from 64 μg/mL to 0.5 μg/mL). Incubate for 24 hours at 37°C.

  • Recovery: Rinse the peg lid again, then transfer to a recovery plate containing fresh TSB. Sonicate the plate at 40 kHz for 10 minutes to dislodge surviving biofilm cells.

  • Viability Quantification: Plate 10 μL from each recovery well onto agar plates. The MBEC is defined as the lowest concentration resulting in a 99.9% reduction in CFU compared to the growth control.

  • Self-Validation Check (E-E-A-T): Include a peg lid treated with a known bactericidal agent (e.g., Vancomycin at 100 μg/mL) and a sterile uninoculated peg. The sterility control must yield zero CFU upon sonication, confirming that recovered colonies in the test wells are true biofilm survivors and not environmental contaminants.

Modulation of Cholesteryl Ester Transfer Protein (CETP)

Fluorinated benzamides also demonstrate significant utility in cardiovascular drug design. Cholesteryl ester transfer protein (CETP) facilitates the transfer of cholesteryl esters from atheroprotective HDL to proatherogenic LDL.

Because the CETP binding domain is highly lipophilic, the incorporation of bulky, fluorinated functional groups drastically improves binding affinity. For instance,7[7]. Furthermore,8[8]. The trifluoromethoxy group provides the necessary hydrophobic bulk to orient the benzamide core perfectly within the lipid-binding tunnel of the protein.

Conclusion

The rational integration of fluorine into the benzamide scaffold is not merely a structural tweak; it is a fundamental reprogramming of the molecule's physicochemical and biological identity. Whether fine-tuning the pKa of a zinc-binding amine to achieve nanomolar selectivity against HDAC3, enhancing membrane permeation to eradicate MRSA biofilms, or exploiting hydrophobic pockets in CETP, fluorinated benzamides represent a highly privileged class of therapeutics. By adhering to rigorous, self-validating in vitro methodologies, researchers can confidently translate these fluorinated hits into robust clinical candidates.

References

  • Source: National Center for Biotechnology Information (PMC)
  • 4-[bis-(2-Chloroethyl)
  • Development and Biological Evaluation of the First Highly Potent and Specific Benzamide-Based Radiotracer[18F]BA3 for Imaging of Histone Deacetylases 1 and 2 in Brain Source: MDPI URL
  • Source: National Center for Biotechnology Information (PMC)
  • Bactericidal and biofilm eradication efficacy of a fluorinated benzimidazole derivative, TFBZ, against methicillin-resistant Staphylococcus aureus Source: Frontiers URL
  • Fluorinated benzimidazole derivatives: In vitro antimicrobial activity Source: ACG Publications URL
  • Fluorinated Benzamides: Design, Synthesis and Biological Evaluation as Potential CETP Inhibitors Source: Al-Zaytoonah University of Jordan URL
  • Fluorinated Benzyloxalamides: Glide Docking, Pharmacophore Mapping, Synthesis and In Vitro Evaluation as Potential Cholesteryl Ester Transfer Protein Inhibitors Source: Indian Journal of Pharmaceutical Sciences URL

Sources

Foundational

potential therapeutic targets of N-ethyl-5-fluoro-2-methoxybenzamide

Executive Summary In early-stage drug discovery, specific chemical scaffolds frequently emerge as "privileged structures" capable of addressing multiple therapeutic areas. The compound N-ethyl-5-fluoro-2-methoxybenzamide...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, specific chemical scaffolds frequently emerge as "privileged structures" capable of addressing multiple therapeutic areas. The compound N-ethyl-5-fluoro-2-methoxybenzamide is a prime example of a highly optimized pharmacophore. This in-depth technical guide dissects the structural causality behind its target affinities, outlines its primary therapeutic targets—spanning neuropharmacology, oncology, and immunology—and provides self-validating experimental protocols for its preclinical evaluation.

Structural Rationale & Pharmacophore Analysis

Understanding the therapeutic potential of N-ethyl-5-fluoro-2-methoxybenzamide requires deconstructing its structural components. Every functional group serves a distinct, causal purpose in receptor binding and pharmacokinetics:

  • The 2-Methoxy Group: The oxygen atom of the methoxy group acts as a hydrogen bond acceptor, forming a critical intramolecular hydrogen bond with the adjacent amide NH. This interaction restricts the rotation of the amide bond, locking the molecule into a coplanar "pseudo-ring" conformation. This rigid geometry is an absolute prerequisite for fitting into the narrow orthosteric binding pockets of aminergic G-protein-coupled receptors (GPCRs)[1].

  • The 5-Fluoro Substitution: Halogenation at the 5-position is a classic medicinal chemistry tactic. Fluorine acts as a bioisostere for hydrogen, but its high electronegativity alters the electron density of the aromatic ring, enhancing π−π stacking interactions with aromatic residues (e.g., phenylalanine or tryptophan) in target receptors. Furthermore, it blocks cytochrome P450-mediated oxidation at the metabolically vulnerable 5-position, significantly improving the compound's in vivo half-life[1].

  • The N-Ethyl Moiety: The small, lipophilic N-ethyl chain provides necessary steric bulk to anchor the molecule within hydrophobic sub-pockets of target proteins, driving binding affinity through favorable entropic gains (desolvation of the binding pocket).

Primary Therapeutic Targets & Mechanistic Pathways

Target A: Dopamine D2/D3 Receptors (Psychiatry & Neurology) Substituted benzamides are historically recognized as potent and selective antagonists of Dopamine D2 and D3 receptors. The 5-fluoro-2-methoxybenzamide motif specifically drives high-affinity binding to these receptors, making it a valuable scaffold for developing atypical antipsychotics or antiemetics[1]. By antagonizing the Gi/o-coupled D2 receptor, the compound prevents dopamine from inhibiting adenylyl cyclase, thereby normalizing intracellular cAMP levels and restoring Protein Kinase A (PKA) activity.

D2_Signaling Ligand N-ethyl-5-fluoro- 2-methoxybenzamide Receptor Dopamine D2/D3 Receptor Ligand->Receptor Antagonizes GProtein Gi/o Protein Complex Receptor->GProtein Blocks Activation AC Adenylyl Cyclase (AC) GProtein->AC Prevents Inhibition cAMP cAMP Levels (Normalized) AC->cAMP Catalyzes ATP PKA Protein Kinase A (Restored Activity) cAMP->PKA Activates

Dopamine D2/D3 receptor antagonism and downstream signaling effects.

Target B: Voltage-Gated Potassium Channel KV1.3 (Oncology & Immunology) Recent structural optimization studies have identified the 5-fluoro-2-methoxybenzamide moiety as a critical pharmacophore for inhibiting the KV1.3 channel. KV1.3 is overexpressed in various cancers (e.g., pancreatic cancer) and effector memory T-cells. Inhibiting this channel disrupts potassium efflux, depolarizing the cell membrane, which subsequently blunts calcium influx and halts cell proliferation or induces apoptosis[2][3].

Target C: Bruton's Tyrosine Kinase (BTK) (Hematologic Oncology) The 5-fluoro-2-methoxybenzamide structure serves as a highly effective binding moiety in modern, non-covalent BTK inhibitors (such as pyrazole-4-carboxamide derivatives). The benzamide ring occupies the specificity pocket of the BTK kinase domain, while the fluorine atom forms specific halogen bonds with the hinge region, making it a critical target for B-cell leukemias and lymphomas.

Target D: G-Protein Coupled Receptor 6 (GPR6) (Parkinson's Disease) GPR6 is a Gs-coupled orphan receptor highly expressed in the medium spiny neurons of the striatum. Modulators (inverse agonists) containing the 5-fluoro-2-methoxybenzamide core decrease cAMP levels, functionally opposing D2 receptor signaling. This makes GPR6 a novel therapeutic target for alleviating the motor symptoms of Parkinson's disease[4].

Quantitative Target Profile

Target ProteinCellular FunctionPrimary IndicationExpected Affinity (IC50/Ki)Mechanistic Role
Dopamine D2/D3 Gi/o-coupled GPCRSchizophrenia, Emesis1.0 - 50 nMAntagonist
KV1.3 Channel Voltage-gated K+ effluxPancreatic Cancer, Autoimmunity400 - 950 nMPore Blocker / Inhibitor
BTK Cytoplasmic Tyrosine KinaseB-Cell Lymphoma (CLL, MCL)< 10 nM (as conjugate)Non-covalent Inhibitor
GPR6 Gs-coupled GPCRParkinson's Disease10 - 100 nMInverse Agonist

Experimental Validation Protocols

To ensure trustworthiness and scientific integrity, any claims regarding the efficacy of N-ethyl-5-fluoro-2-methoxybenzamide must be validated through self-validating, orthogonal assay systems. Below are the step-by-step methodologies for validating the two most prominent targets.

Protocol 1: Radioligand Binding Assay for D2/D3 Receptor Affinity Causality: We utilize [3H]-raclopride displacement because raclopride is a structurally related benzamide, ensuring we are probing the exact orthosteric binding site relevant to this scaffold.

  • Membrane Preparation: Harvest CHO cells stably expressing human D2 or D3 receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2. Centrifuge at 48,000 x g for 20 minutes.

  • Incubation: Resuspend the membrane pellet. In a 96-well plate, combine 50 µL of the test compound (serial dilutions from 10−10 to 10−5 M), 50 µL of [3H]-raclopride (final concentration 1 nM), and 100 µL of membrane suspension.

  • Equilibration: Incubate the plates at 25°C for 60 minutes to reach steady-state equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer. Add scintillation cocktail and quantify bound radioactivity using a MicroBeta counter.

  • Validation: Calculate IC50 values using non-linear regression (Cheng-Prusoff equation) to determine the Ki. A known antagonist (e.g., haloperidol) must be run in parallel as a positive control. The assay is self-validating if the positive control yields its historically established Ki.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for KV1.3 Inhibition Causality: While functional assays (like thallium flux) offer high throughput, patch-clamp is the gold standard for ion channels because it directly measures the biophysical block of the pore, eliminating false positives from membrane potential artifacts.

  • Cell Preparation: Seed Ltk- cells stably expressing human KV1.3 onto glass coverslips.

  • Internal/External Solutions: Fill the recording pipette (resistance 2-4 M Ω ) with internal solution (145 mM KF, 10 mM HEPES, 10 mM EGTA, pH 7.2). Bathe cells in external solution (150 mM NaCl, 5 mM KCl, 2.5 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4).

  • Recording Setup: Establish a gigaseal and rupture the membrane to achieve whole-cell configuration. Hold the resting membrane potential at -80 mV.

  • Voltage Protocol: Elicit KV1.3 currents by applying 200 ms depolarizing pulses to +40 mV every 30 seconds.

  • Compound Application: Once the baseline current is stable, perfuse N-ethyl-5-fluoro-2-methoxybenzamide continuously. Measure the fractional block of the peak outward current.

  • Validation: Washout the compound to confirm reversibility. The assay is self-validating if the current returns to >80% of baseline, confirming the compound is a reversible pore blocker and not causing non-specific membrane toxicity.

Workflow cluster_assays Phase 2: Target Validation Assays Synth Phase 1: Synthesis & QC (NMR, LC-MS) Binding Radioligand Binding (D2/D3 Affinity) Synth->Binding Func TR-FRET Assay (BTK Kinase Inhibition) Synth->Func Ephys Patch-Clamp (KV1.3 Current Block) Synth->Ephys Data Phase 3: Data Analysis & Hit Validation Binding->Data Func->Data Ephys->Data

Multi-tiered experimental workflow for validating therapeutic targets.

References

  • Hirokawa, Y., et al. "Synthesis and structure-activity relationships of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide." Chemical and Pharmaceutical Bulletin, 2002. URL:[Link]

  • Gubič, Š., et al. "Design of New Potent and Selective Thiophene-Based KV1.3 Inhibitors and Their Potential for Anticancer Activity." Cancers, 2022. URL:[Link]

  • "Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide." U.S. Patent US20230322682A1, 2023.
  • "Piperidinyl- and piperazinyl-substituted heteroaromatic carboxamides as modulators of gpr6." WIPO Patent WO2018183145A1, 2018.

Sources

Exploratory

De-Risking Early-Stage Pharmacophores: A Technical Guide to the Preliminary Toxicity Screening of N-ethyl-5-fluoro-2-methoxybenzamide

Executive Summary As drug discovery programs increasingly rely on substituted benzamides to target central nervous system (CNS) receptors or modulate epigenetic enzymes, early-stage de-risking becomes paramount. N-ethyl-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery programs increasingly rely on substituted benzamides to target central nervous system (CNS) receptors or modulate epigenetic enzymes, early-stage de-risking becomes paramount. N-ethyl-5-fluoro-2-methoxybenzamide (NEFMB) represents a highly functionalized scaffold. While the introduction of fluorine atoms and methoxy groups can significantly enhance target binding affinity and optimize lipophilicity[1], these same modifications can introduce complex metabolic and off-target liabilities[2].

As a Senior Application Scientist, I have designed this whitepaper to move beyond standard "check-box" screening. Here, we establish a mechanistically driven, self-validating in vitro screening cascade specifically tailored to the structural nuances of NEFMB.

Mechanistic Rationale for the Screening Cascade

The structural features of NEFMB dictate a targeted approach to toxicity screening:

  • Metabolic Bioactivation (Hepatotoxicity): The 2-methoxy group is highly susceptible to CYP450-mediated O-demethylation. This phase I metabolism can yield reactive phenol or quinone-imine species that deplete intracellular glutathione, leading to covalent protein binding and hepatotoxicity[3].

  • Electrophilic Mutagenesis (Genotoxicity): Fluorination alters the electron density of the aromatic ring. While this often improves metabolic stability, it can unpredictably shift the molecule's potential to form reactive electrophiles that intercalate DNA. Standard OECD-aligned assays are mandatory to rule out mutagenic potential[4].

  • Ion Channel Trapping (Cardiotoxicity): The N-ethyl substitution increases the basicity (pKa) and lipophilicity (logD) of the benzamide scaffold. Basic lipophilic amines are classic pharmacophores for trapping within the inner cavity of the hERG potassium channel, a primary cause of drug-induced QT prolongation[1].

Workflow Tier1 Tier 1: Physicochemical & In Silico (logP, pKa, QSAR Toxicity) Tier2 Tier 2: Basal & Hepatic Toxicity (HepG2 3D Spheroids, ATP Assay) Tier1->Tier2 Acceptable Profile Tier3 Tier 3: Genotoxicity & Cardiotoxicity (Ames Fluctuation, hERG Patch-Clamp) Tier2->Tier3 IC50 > 50 µM Tier4 Tier 4: IVIVE & Risk Assessment (In Vitro to In Vivo Extrapolation) Tier3->Tier4 Ames Negative, hERG IC50 > 30 µM

Tiered in vitro toxicity screening workflow for early-stage pharmacophores.

Step-by-Step Methodologies: Self-Validating Protocols

To ensure data integrity, every protocol must operate as a self-validating system, utilizing internal controls to prove assay functionality before the data for NEFMB is accepted.

Protocol 1: Metabolically Competent Hepatotoxicity Screening

Causality: Traditional 2D cell cultures rapidly lose CYP450 expression, rendering them blind to metabolite-driven toxicity. 3D spheroids maintain hepatic metabolic competence, allowing the detection of toxicity driven by the O-demethylated metabolites of NEFMB[3].

  • Spheroid Formation: Seed HepG2 cells (1,000 cells/well) in ultra-low attachment 96-well plates. Centrifuge at 200 x g for 5 minutes to aggregate cells. Incubate at 37°C for 72 hours to form compact, metabolically active spheroids.

  • Compound Exposure: Treat spheroids with NEFMB across a 7-point concentration gradient (0.1 µM to 100 µM) in 0.1% DMSO.

    • Self-Validation: Include Chlorpromazine (10 µM) as a positive control for phospholipidosis/hepatotoxicity, and 0.1% DMSO as a vehicle baseline.

  • ATP-Based Viability Assay: After 72 hours of exposure, add 100 µL of CellTiter-Glo® 3D reagent. The specialized lysis buffer penetrates the 3D structure. Agitate for 5 minutes, then incubate for 25 minutes.

  • Data Acquisition: Read luminescence. The luminescent signal correlates directly with intracellular ATP (metabolically active cells).

Protocol 2: Genotoxicity via High-Throughput Ames Fluctuation Test

Causality: To determine if the fluorinated benzamide core or its metabolites induce point mutations. The liquid fluctuation method is utilized for early-stage screening to conserve compound while maintaining alignment with OECD TG 471 principles[4].

  • Strain Preparation: Cultivate Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) overnight in nutrient broth until they reach an OD600 of 2.0.

  • Metabolic Activation: Prepare treatment mixtures with and without 10% rat liver S9 fraction. This differentiates between direct-acting mutagenesis and CYP450-dependent bioactivation.

  • Exposure & Plating: Mix NEFMB (up to 500 µg/mL), bacterial suspension, and S9/buffer. Dispense into 384-well plates containing histidine-deficient media supplemented with bromocresol purple (pH indicator).

  • Incubation & Scoring: Incubate at 37°C for 48 hours.

    • Self-Validation: Use 2-aminoanthracene as a positive control for S9-dependent activation. Wells turning yellow indicate a pH drop due to the metabolic activity of revertant bacterial colonies.

Protocol 3: Automated Patch-Clamp hERG Assay

Causality: The basicity of the N-ethyl amine combined with the lipophilicity of the fluorinated ring creates a high risk for hERG channel inhibition[1].

  • Cell Preparation: Harvest CHO cells stably expressing the human KCNH2 (hERG) gene.

  • Electrophysiology Setup: Dispense cells into a planar patch-clamp microplate. Apply negative pressure to establish a whole-cell configuration.

    • Self-Validation: The system must automatically reject any well where the seal resistance is < 1 GΩ.

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV to elicit outward tail currents.

  • Perfusion: Perfuse NEFMB (1, 3, 10, 30 µM) and measure the fractional block of the tail current. Use E-4031 (100 nM) as a positive control to verify channel responsiveness.

Quantitative Data Interpretation Matrix

To transition from raw data to actionable drug development decisions, quantitative thresholds must be established. The following matrix summarizes the Go/No-Go criteria for NEFMB.

Assay CategoryBiological EndpointTarget "Go" Criteria"No-Go" / Flag Criteria
3D HepG2 Spheroid ATP-dependent Cell ViabilityIC50 > 50 µMIC50 < 10 µM (Acute Liability)
Ames Fluctuation Bacterial Reverse Mutation< 2-fold increase in revertants≥ 2-fold increase in revertants
Patch-Clamp hERG Tail Current InhibitionIC50 > 30 µMIC50 < 10 µM (High QT Risk)

Metabolic Bioactivation Profile

Understanding how a molecule becomes toxic is as important as knowing if it is toxic. For NEFMB, the primary metabolic vulnerability lies at the 2-methoxy position.

Pathway NEFMB N-ethyl-5-fluoro-2-methoxybenzamide (Parent Compound) CYP CYP450 Enzymes (Hepatic Metabolism) NEFMB->CYP Phase I Phenol O-Demethylated Metabolite (Reactive Phenol/Quinone) CYP->Phenol O-demethylation GSH Glutathione Conjugation (Detoxification) Phenol->GSH Adequate GSH Tox Covalent Protein Binding (Hepatotoxicity) Phenol->Tox GSH Depletion

Proposed CYP450-mediated bioactivation pathway of N-ethyl-5-fluoro-2-methoxybenzamide.

Translational Context: In Vitro to In Vivo Extrapolation (IVIVE)

In vitro toxicity data is only useful when contextualized against human exposure. To bridge the gap between these preliminary findings and in vivo risk, In Vitro to In Vivo Extrapolation (IVIVE) modeling is critical[5].

By integrating the in vitro IC50 values obtained from the HepG2 and hERG assays with predicted pharmacokinetic parameters (e.g., hepatic clearance, volume of distribution), we can estimate the human equivalent dose that might trigger these toxicities. If the predicted efficacious concentration (Cmax) of NEFMB is >100-fold lower than the in vitro toxicity thresholds, the compound demonstrates a highly favorable therapeutic index and warrants progression to in vivo IND-enabling studies.

References

  • BenchChem. Preliminary In Vitro Toxicity Screening of "Milfasartan": A Technical Guide. 3

  • National Institutes of Health (NIH). IVIVE: Facilitating the Use of In Vitro Toxicity Data in Risk Assessment and Decision Making. 5

  • MDPI. The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. 2

  • Journal of Medicinal Chemistry (ACS). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. 1

  • St George's, University of London. Interpretation of in vitro concentration‐response data for risk assessment and regulatory decision‐making. 4

Sources

Foundational

role of methoxy group in benzamide derivatives bioactivity

Title: The Stereoelectronic and Conformational Imperative of the Methoxy Group in Benzamide-Derived Therapeutics Executive Summary In the realm of rational drug design, the benzamide scaffold is a highly privileged struc...

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Stereoelectronic and Conformational Imperative of the Methoxy Group in Benzamide-Derived Therapeutics

Executive Summary In the realm of rational drug design, the benzamide scaffold is a highly privileged structure. While macro-modifications often dominate structure-activity relationship (SAR) discussions, the strategic placement of a methoxy group (-OCH3) on the benzamide ring acts as a profound stereoelectronic tuning fork. This technical guide dissects the multifaceted role of the methoxy group—ranging from conformational locking to electronic modulation—and provides validated experimental workflows for assessing its impact across neuro-oncological and psychiatric targets.

The Mechanistic Triad of Methoxy Substitution

As an Application Scientist, I approach the methoxy group not as a passive steric placeholder, but as an active participant in target engagement. Its utility is governed by three core mechanisms:

  • Conformational Locking: In ortho-methoxybenzamides, the oxygen atom of the methoxy group serves as a potent hydrogen bond acceptor for the adjacent amide NH. This intramolecular hydrogen bond restricts the rotational degrees of freedom of the amide bond, locking the molecule into a pseudo-planar "bioactive conformation" required for deep-pocket G-protein coupled receptor (GPCR) binding[1].

  • Electronic Modulation (+R Effect): The methoxy group is strongly electron-donating via resonance. This enriches the electron density of the aromatic ring, significantly strengthening π-π stacking and cation-π interactions with aromatic amino acid residues (e.g., Tryptophan, Phenylalanine) within the receptor's active site[2].

  • Steric and Lipophilic Tuning: The spatial volume of the -OCH3 group provides moderate steric bulk to probe sub-pocket tolerances, while simultaneously increasing the partition coefficient (LogP), a critical parameter for blood-brain barrier (BBB) permeation in CNS drugs[3].

Target-Specific Case Studies

A. Dopamine Receptor Antagonists (Neuropsychiatry) The evolution of atypical antipsychotics is inextricably linked to the 2-methoxybenzamide pharmacophore. Eticlopride, a prototypical D2/D3 antagonist, relies on its 2-methoxy group to achieve picomolar affinity[1]. The intramolecular hydrogen bond pre-organizes the ligand, minimizing the entropic penalty upon binding. Furthermore, exploring bulk tolerance has led to compounds like YM-43611. By integrating a 2-methoxybenzamide core with a cyclopropylcarbonyl group, researchers achieved a remarkable 110-fold selectivity for the D4 receptor over the D2 subtype[3].

B. Histone Deacetylase (HDAC) Inhibitors (Oncology) Benzamides are critical Class I HDAC inhibitors, structurally divided into a surface-recognition cap, a hydrophobic linker, and a zinc-binding group (ZBG). The placement of the methoxy group here is a double-edged sword:

  • Cap Region Optimization: Modifying the cap with a methoxy group can drastically improve safety profiles. Replacing a naphthalenyl cap with a 2-methoxy-3-quinolinyl group retained potent HDAC3 selectivity while significantly mitigating off-target hERG channel toxicity[4].

  • ZBG Interference: Conversely, introducing a methoxy group too close to the ZBG can abolish activity. In a series of pyrazine-linked 2-aminobenzamides, replacing a fluorine atom with a methoxy group resulted in a dramatic loss of HDAC inhibitory activity, likely due to steric clashes within the narrow, highly conserved zinc-binding channel[5].

C. Sigma-2 Receptor Ligands (Targeted Imaging/Therapeutics) Sigma-2 receptors are highly upregulated in proliferating tumor cells. In the optimization of benzamide-isoquinoline derivatives, the addition of an electron-donating methoxy group at the para-position of the benzamide ring yielded a staggering 631-fold improvement in Sigma-2 selectivity over the Sigma-1 receptor[2]. This demonstrates how precise electronic tuning can exploit subtle differences in homologous receptor pockets.

Quantitative SAR Summary

Compound / ScaffoldTarget SystemRole of Methoxy GroupBioactivity & Selectivity Impact
Eticlopride Dopamine D2/D3Conformational locking via intramolecular H-bondPicomolar affinity; high D2-like selectivity[1]
YM-43611 Dopamine D4Steric probing of the D4 bulk-tolerant pocket110-fold D4 selectivity over D2[3]
Benzamide-Isoquinoline Sigma-2 ReceptorPara-methoxy electron donation enhances pocket binding631-fold selectivity for Sigma-2 over Sigma-1[2]
Cap-Modified Benzamides HDAC3Steric/electronic modulation of the surface recognition capRetains HDAC3 selectivity; reduces hERG liability[4]
ZBG-Modified Benzamides HDAC1/2/3Steric clash within the narrow zinc-binding channelDramatic loss of HDAC inhibitory activity[5]

Validated Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to prevent artifactual data.

Protocol 1: In Vitro Fluorometric HDAC Inhibition Assay Purpose: To quantify the IC50 of methoxybenzamide derivatives against Class I HDACs.

  • Reagent Preparation: Prepare HDAC enzyme in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2). Causality: This specific ionic strength mimics physiological conditions, preventing artifactual unfolding of the enzyme.

  • Compound Incubation: Dispense 10 μL of the methoxybenzamide test compound (serial dilutions in DMSO) and 40 μL of the enzyme solution into a 96-well black microplate. Incubate for 30 minutes at 37°C. Causality: Pre-incubation allows slow-binding benzamides to reach equilibrium with the enzyme before substrate introduction.

  • Substrate Addition: Add 50 μL of the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) to initiate the reaction. Incubate for exactly 60 minutes at 37°C.

  • Reaction Quenching & Development: Add 50 μL of the developer solution (containing trypsin and Trichostatin A). Causality: The developer serves a dual purpose. Trichostatin A (TSA) instantly halts HDAC activity, while trypsin cleaves the deacetylated AMC fluorophore. This coupled reaction prevents auto-fluorescence of the uncleaved substrate from skewing the data.

  • Readout & Validation: Measure fluorescence (Ex: 360 nm, Em: 460 nm). Self-Validation: The assay must include a TSA positive control curve. If TSA fails to yield a low-nanomolar IC50, the plate is discarded to prevent false negatives caused by reagent degradation.

Protocol 2: Radioligand Binding Assay for Dopamine Receptors Purpose: To determine the binding affinity (Ki) of methoxybenzamides for D2/D3/D4 receptors.

  • Membrane Preparation: Homogenize CHO cells expressing the target human dopamine receptor in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g and resuspend.

  • Incubation: Mix 50 μL of [3H]-spiperone (radioligand), 50 μL of the methoxybenzamide competitor, and 100 μL of membrane suspension. Incubate at 25°C for 120 minutes to reach steady-state equilibrium.

  • Non-Specific Binding (NSB) Control: In parallel wells, add 10 μM haloperidol instead of the test compound. Causality: This massive excess of haloperidol saturates all specific receptor sites. Any remaining radioactive signal is strictly due to lipid partitioning or filter binding, ensuring the calculated specific binding is highly accurate.

  • Filtration: Rapidly filter the mixture through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Causality: PEI coats the negatively charged glass fibers, drastically reducing non-specific binding of the positively charged radioligand.

  • Quantification: Wash filters three times with ice-cold buffer, transfer to scintillation vials, add cocktail, and count the retained radioactivity. Calculate Ki using the Cheng-Prusoff equation.

Mechanistic Visualizations

G Start Benzamide Core Optimization Methoxy Add -OCH3 Group Start->Methoxy Conform Conformational Locking (Intramolecular H-Bond) Methoxy->Conform Electronic Electronic Effects (Electron Donating) Methoxy->Electronic Steric Steric & Lipophilic Modulation Methoxy->Steric Dopamine D2/D3/D4 Antagonists (e.g., Eticlopride) Conform->Dopamine Sigma Sigma-2 Ligands (Para-methoxy effect) Electronic->Sigma HDAC HDAC1/3 Inhibitors (Cap Region Binding) Steric->HDAC

Fig 1: Workflow mapping stereoelectronic effects of methoxy substitution to target classes.

G Prep 1. Substrate & Enzyme Prep (Fluorogenic Substrate) Incubate 2. Compound Incubation (Methoxybenzamide + HDAC) Prep->Incubate Develop 3. Developer Addition (Cleaves deacetylated substrate) Incubate->Develop Read 4. Fluorescence Readout (Ex: 360nm, Em: 460nm) Develop->Read Validate 5. Internal Control Validation (Trichostatin A reference) Read->Validate

Fig 2: Self-validating workflow for the in vitro HDAC fluorometric inhibition assay.

References[4] Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. NIH PMC. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7567303/[3] Dopamine D3 and D4 Receptor Antagonists: Synthesis and Structure−Activity Relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide (YM-43611) and Related Compounds. Journal of Medicinal Chemistry - ACS Publications. URL:https://pubs.acs.org/doi/10.1021/jm990544q[1] A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist Eticlopride. NIH PMC. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2835459/[2] Electron-Donating Para-Methoxy Converts a Benzamide-Isoquinoline Derivative into a Highly Sigma-2 Receptor Selective Ligand. ResearchGate. URL:https://www.researchgate.net/publication/258334466_Electron-Donating_Para-Methoxy_Converts_a_Benzamide-Isoquinoline_Derivative_into_a_Highly_Sigma-2_Receptor_Selective_Ligand[5] Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. NIH PMC. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6471017/

Sources

Exploratory

The Strategic Incorporation of Fluorine in Benzamide Scaffolds: Pharmacological Impacts and Experimental Workflows

Executive Summary Benzamides represent a highly versatile pharmacophore in medicinal chemistry, serving as the core scaffold for a diverse array of therapeutics, including histone deacetylase (HDAC) inhibitors, dopamine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzamides represent a highly versatile pharmacophore in medicinal chemistry, serving as the core scaffold for a diverse array of therapeutics, including histone deacetylase (HDAC) inhibitors, dopamine receptor antagonists, and Cereblon (CRBN) binders for PROTACs. The substitution of hydrogen with fluorine on the benzamide ring or its alkyl appendages is a sophisticated structural modification that profoundly alters the molecule's physicochemical and pharmacological profile. This whitepaper elucidates the mechanistic causality behind fluorination, synthesizes quantitative structure-activity relationship (SAR) data, and provides self-validating experimental protocols for evaluating fluorinated benzamide derivatives.

Mechanistic Causality: The Physicochemical Impact of Fluorination

In drug design, fluorine is not merely a "steric shield" but a dynamic electronic and structural modulator. The introduction of fluorine into a benzamide scaffold drives three distinct pharmacological enhancements:

  • Conformational Control via Intramolecular Hydrogen Bonds (IMHBs): Fluorine is highly electronegative and can act as a hydrogen-bond acceptor. In ortho-fluorobenzamides, the formation of C–F···H–N IMHBs rigidifies the amide bond conformation[1]. This pre-organization reduces the entropic penalty upon target binding, thereby significantly increasing binding affinity[1].

  • Modulation of pKa and Metabolic Stability: Fluorine substitution adjacent to the amide or on the aromatic ring withdraws electron density via the inductive effect (-I). This decreases the basicity of adjacent amines and increases the acidity of the amide NH. Furthermore, replacing metabolically labile C-H bonds with robust C-F bonds prevents oxidative metabolism by cytochrome P450 enzymes, extending the drug's half-life.

  • Enhanced Lipophilicity (log P/log D) and CNS Penetration: The high electronegativity and low polarizability of the C-F bond often increase the overall lipophilicity of the molecule. For neuroleptics and brain-penetrant radiotracers, optimizing the log P to a range of 1.5–3.0 via fluoroalkyl substitution is critical for crossing the blood-brain barrier (BBB)[2].

G F_Sub Fluorine Substitution in Benzamides Lip Increased Lipophilicity (log P) F_Sub->Lip Conf Conformational Control (IMHBs: C-F···H-N) F_Sub->Conf Elec Electronic Effects (pKa modulation) F_Sub->Elec PK Enhanced Brain Penetration (CNS) Lip->PK Bind Improved Target Binding Affinity Conf->Bind Elec->Bind Met Increased Metabolic Stability Elec->Met

Logical mapping of fluorine substitution effects on benzamide pharmacology.

Target-Specific Pharmacological Enhancements

Class I HDAC Inhibitors

Benzamides containing an ortho-aminoanilide zinc-binding group (ZBG) are well-established Class I HDAC inhibitors (e.g., Entinostat). Recent developments have shown that introducing a fluorine atom at the para-position of the amide bond in the phenyl ring (e.g., compound FNA) dramatically improves selectivity for HDAC3 over HDAC1/2[3]. FNA exhibited an IC50 of 95.48 nM against HDAC3, demonstrating nearly 10-fold selectivity over HDAC1 and HDAC2[3]. Similarly, the fluorinated derivative BA3 demonstrated high inhibitory potency for HDAC1 (IC50 = 4.8 nM) and HDAC2, making it an ideal candidate for 18F-radiolabeling for PET imaging of brain tumors[4].

Cereblon (CRBN) Ligands for PROTACs

Thalidomide derivatives are standard CRBN binders, but novel non-phthalimide benzamide-type binders are emerging. Perfluorination or ortho-fluorination of these benzamides increases CRBN binding affinity compared to non-fluorinated analogs[1]. The fluorine atom acts as an amphiphilic character—serving as both a hydrogen-bond acceptor and a hydrophobic moiety—which optimizes the ligand's fit within the human CRBN thalidomide binding domain (hTBD)[1].

Dopamine D2 Receptor Radiotracers

In the development of neuroleptics, substituting the ethyl group of a pyrrolidine-containing benzamide with a fluoroalkyl group (e.g., 3-fluoropropyl) yields high-affinity D2 receptor antagonists[2]. For example, [18F]fallypride, a fluorinated benzamide, exhibits exceptional striatal uptake and high striatum-to-cerebellum ratios, making it a premier PET tracer for mapping D2/D3 receptors in vivo[2].

Quantitative Data Summary

The following table synthesizes the pharmacological impact of fluorination across different benzamide derivatives and targets.

Compound Class / TargetFluorinated DerivativeNon-Fluorinated ReferencePharmacological Impact of FluorinationReference
HDAC3 Inhibitor FNA (IC50: 95.5 nM)SAHA (Pan-HDAC)~10-fold selectivity for HDAC3 over HDAC1/2; high solid tumor inhibition (HepG2 IC50: 1.30 μM).[3]
HDAC1/2 Radiotracer BA3 (HDAC1 IC50: 4.8 nM)EntinostatHigh potency for HDAC1/2; specificity ratios >230 over HDAC3/6; enables 18F PET imaging.[4]
CRBN Binder (PROTAC) Compound 8d (IC50: 63 μM)Non-fluorinated analogIncreased lipophilicity (log D); enhanced binding affinity via IMHBs.[1]
Dopamine D2 Tracer [18F]FallyprideNon-fluorinated precursorOptimal lipophilicity (log kw = 2.43); high striatal uptake (2.5% ID/g) for PET imaging.[2]

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the evaluation of fluorinated benzamides must rely on self-validating assay systems. Below are two detailed methodologies.

Protocol A: Self-Validating Microscale Thermophoresis (MST) for CRBN Binding

MST is highly sensitive to changes in the hydration shell, making it ideal for detecting the binding of small fluorinated molecules to CRBN. Causality of Choice: MST avoids the need for ligand immobilization, which can artificially mask the subtle conformational benefits provided by fluorine IMHBs. Self-Validation: The protocol mandates the inclusion of a known high-affinity binder (e.g., Thalidomide) as a positive control to validate the functional integrity of the hTBD protein preparation.

  • Protein Preparation: Fluorescently label the purified human CRBN thalidomide binding domain (hTBD) using a RED-NHS amine-reactive dye. Ensure the degree of labeling (DOL) is between 0.6 and 1.0.

  • Ligand Titration: Prepare a 16-point 1:1 serial dilution of the fluorinated benzamide (e.g., Compound 8d) in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1% DMSO).

  • Incubation: Mix equal volumes of the labeled hTBD (final concentration 10 nM) and the ligand dilutions. Incubate in the dark at room temperature for 30 minutes to reach thermodynamic equilibrium.

  • MST Measurement: Load the samples into standard Monolith NT.115 capillaries. Measure thermophoresis at 20% LED power and 40% MST power.

  • Validation & Analysis: Run a parallel titration with Thalidomide. Validation Check: If the Thalidomide Kd deviates by >2-fold from literature values (~1.5 μM), discard the hTBD batch. Fit the normalized fluorescence data using the Kd model to determine the binding affinity of the fluorinated benzamide.

G Prep 1. Target Prep (Fluorescently Label CRBN) Titration 2. Ligand Titration (Fluorinated Benzamide) Prep->Titration Incubate 3. Incubation (Equilibrium Binding) Titration->Incubate MST 4. MST Measurement (Thermophoresis) Incubate->MST Valid 5. Self-Validation (Reference Ligand Control) MST->Valid Data 6. Kd Determination Valid->Data

Step-by-step workflow for self-validating MST assay to determine CRBN binding affinity.

Protocol B: In Vitro HDAC Isoform Selectivity Assay

Causality of Choice: Fluorine substitution at the ZBG directly impacts the chelation of the zinc ion in the HDAC active site. A fluorogenic peptide assay provides the dynamic range necessary to distinguish nanomolar IC50 differences between homologous targets like HDAC1, 2, and 3. Self-Validation: The assay utilizes SAHA (Vorinostat) as a pan-HDAC reference and Entinostat as a Class I reference to normalize the relative selectivity fold-changes.

  • Enzyme Preparation: Dilute recombinant human HDAC1, HDAC2, and HDAC3 in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA).

  • Compound Pre-incubation: Dispense the fluorinated benzamide (e.g., FNA) at varying concentrations (1 nM to 10 μM) into a 384-well black microplate. Add the respective HDAC enzymes and pre-incubate for 15 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate (e.g., Ac-RHKK(Acetyl)-AMC for Class I HDACs) to a final concentration of 50 μM.

  • Reaction & Development: Incubate for 30 minutes at 37°C. Terminate the reaction by adding a developer solution containing Trypsin and Trichostatin A (to halt any further deacetylation).

  • Detection & Validation: Measure fluorescence (Ex 360 nm / Em 460 nm). Validation Check: Confirm the IC50 of SAHA is within the expected pan-nanomolar range to ensure enzyme viability. Calculate the IC50 of the fluorinated benzamide using a 4-parameter logistic regression.

References

  • Title: Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: 4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor Source: Frontiers in Oncology URL: [Link]

  • Title: Development and Biological Evaluation of the First Highly Potent and Specific Benzamide-Based Radiotracer[18F]BA3 for Imaging of Histone Deacetylases 1 and 2 in Brain Source: Pharmaceuticals - MDPI URL: [Link]

  • Title: Fluorinated benzamide neuroleptics--III. Development of (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2, 3-dimethoxybenzamide as an improved dopamine D-2 receptor tracer Source: Nuclear Medicine and Biology (PubMed) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Comprehensive Analytical Characterization of N-Ethyl-5-fluoro-2-methoxybenzamide

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Protocol & Structural Elucidation Guide Executive Summary The structural verification of high...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Protocol & Structural Elucidation Guide

Executive Summary

The structural verification of highly functionalized aromatic scaffolds is a critical checkpoint in pharmaceutical and agrochemical development. N-ethyl-5-fluoro-2-methoxybenzamide (C₁₀H₁₂FNO₂) represents a classic substituted benzamide motif, sharing structural homology with various active pharmaceutical ingredients (APIs) and critical synthetic intermediates.

This application note details a self-validating, orthogonal analytical workflow designed to unambiguously confirm the identity, regiochemistry, and purity of this compound. By integrating Nuclear Magnetic Resonance (NMR), High-Resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-HRMS/MS), Attenuated Total Reflection Fourier Transform Infrared Spectroscopy (ATR-FTIR), and High-Performance Liquid Chromatography (HPLC), we establish a robust data package that eliminates the risk of misidentifying positional isomers.

Analytical Strategy & Causality (The "Why")

Relying on a single analytical technique is insufficient for complex substituted aromatics. Our methodology is built on the principle of orthogonal validation:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Maps the carbon-hydrogen framework. Conformational analysis of substituted benzamides highlights the importance of the intramolecular hydrogen bond between the amide N-H and the methoxy oxygen, which directly influences the chemical shift and line shape of the N-H proton 1. ¹⁹F NMR is critical for confirming the single fluorine substitution, while ¹³C NMR leverages distinct 1JCF​ and 2JCF​ coupling constants to prove the fluorine's position relative to the methoxy group.

  • LC-HRMS/MS: LC-MS/MS is the gold standard for characterizing benzamide-containing pharmaceutical intermediates, offering high sensitivity for detecting trace impurities and confirming exact mass 2.

  • ATR-FTIR: Provides rapid, non-destructive confirmation of the amide carbonyl and ether linkages without the matrix interference common in traditional KBr pellet methods.

AnalyticalWorkflow Sample N-ethyl-5-fluoro-2-methoxybenzamide (Sample Prep) NMR NMR Spectroscopy (1H, 13C, 19F) Sample->NMR LCMS LC-HRMS/MS (ESI+) Sample->LCMS FTIR FTIR Spectroscopy (ATR) Sample->FTIR HPLC HPLC-UV (Purity Analysis) Sample->HPLC StructEluc Structural Elucidation & Regiochemistry NMR->StructEluc MassFrag Exact Mass & Fragmentation Profiling LCMS->MassFrag FuncGroup Functional Group Verification FTIR->FuncGroup Quant Quantitative Purity (>99%) HPLC->Quant Final Comprehensive Characterization Report StructEluc->Final MassFrag->Final FuncGroup->Final Quant->Final

Analytical workflow for N-ethyl-5-fluoro-2-methoxybenzamide characterization.

Detailed Experimental Protocols (The "How")

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 15 mg of the purified analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is selected because it lacks exchangeable protons that would otherwise undergo deuterium exchange with the amide N-H, which would mask a critical diagnostic signal.

  • Acquisition Parameters:

    • ¹H NMR (400 MHz): 16 scans, 90° pulse angle. Set the relaxation delay (D1) to 2.0 s.

    • ¹³C NMR (100 MHz): 512 scans. Set D1 to 5.0 s.

      • Causality: An extended D1 of 5.0 s is mandatory to ensure complete longitudinal relaxation ( T1​ ) of quaternary carbons (e.g., the amide C=O and the C-F carbon). Failure to do so results in severe under-integration or missing peaks.

    • ¹⁹F NMR (376 MHz): 32 scans, referenced to internal CFCl₃ (0.00 ppm).

  • System Validation: Verify that the TMS internal standard peak is sharply centered at 0.00 ppm and the residual CHCl₃ peak is at 7.26 ppm.

High-Resolution LC-MS/MS
  • Sample Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Methanol:Water (50:50, v/v).

  • Chromatography: Use a sub-2-micron C18 column (e.g., 1.7 µm, 2.1 × 100 mm).

    • Mobile Phase A: 0.1% Formic acid in H₂O.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes at 0.3 mL/min.

  • Mass Spectrometry: Operate in Electrospray Ionization (ESI) positive mode. Capillary voltage: 3.0 kV. Desolvation temperature: 350 °C.

    • Causality: UHPLC coupled with ESI-MS provides robust separation and ionization for benzamide chemotypes, utilizing acidic mobile phases (formic acid) to strongly promote [M+H]⁺ formation [[3]]().

    • Fragmentation: Ramp the Collision Energy (CE) from 15 to 35 eV to ensure complete cleavage of the stable amide bond.

Attenuated Total Reflection FTIR (ATR-FTIR)
  • Protocol: Clean the diamond ATR crystal with LC-MS grade isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹). Place 2–3 mg of the solid sample directly onto the crystal and apply uniform pressure using the anvil.

  • Causality: The ATR technique acts as a self-validating system by eliminating the need for KBr pellet pressing. KBr is highly hygroscopic; absorbed water produces a broad O-H stretch that artificially obscures the critical N-H stretching region (~3300 cm⁻¹) of the benzamide.

HPLC-UV Purity Analysis
  • Protocol: Isocratic elution (60% Acetonitrile / 40% Water with 0.05% TFA) on a standard C18 analytical column. Detection wavelengths: 254 nm and 280 nm. Injection volume: 5 µL.

  • System Suitability Test (SST): Inject a blank diluent to confirm zero carryover. Inject the reference standard five consecutive times; the retention time Relative Standard Deviation (RSD) must be < 1.0%.

Data Interpretation & Expected Results

NMR Spectral Assignments

The methoxy group protons typically appear as a sharp singlet around δ 3.8 - 3.9 ppm, while the amide proton often appears as a broad singlet due to quadrupolar relaxation of the nitrogen atom and chemical exchange 4. The presence of the fluorine atom induces massive carbon-fluorine spin-spin splitting in the ¹³C spectrum, which is highly diagnostic.

Table 1: Expected NMR Chemical Shifts (CDCl₃)

NucleusChemical Shift (δ, ppm)Multiplicity & Coupling (Hz)Assignment / Causality
¹H ~ 7.85dd (J = 9.0, 3.2 Hz, 1H)Ar-H (H-6): Ortho to amide, meta to F.
¹H ~ 7.80br s, 1HN-H: Broadened by ¹⁴N quadrupolar relaxation.
¹H ~ 7.15ddd (J = 9.0, 7.5, 3.2 Hz, 1H)Ar-H (H-4): Ortho to F, meta to OMe.
¹H ~ 3.92s, 3HO-CH₃: Strongly deshielded by the oxygen atom.
¹H ~ 3.50qd (J = 7.2, 5.5 Hz, 2H)N-CH₂: Split by adjacent CH₃ and N-H.
¹³C 164.5sC=O: Amide carbonyl.
¹³C 157.2d ( 1JCF​ ≈ 238 Hz)C-5 (Ar-F): Direct C-F coupling confirms F presence.
¹³C 118.5d ( 2JCF​ ≈ 24 Hz)C-6: Ortho-coupling to Fluorine.
¹⁹F -122.4mAr-F: Characteristic range for fluoroarenes.
Mass Spectrometry Fragmentation Profiling

Under ESI+ conditions, benzamides undergo a highly predictable and characteristic fragmentation pathway driven by the cleavage of the amide bond to form a stable acylium ion, followed by the extrusion of carbon monoxide.

MSFrag Parent [M+H]+ m/z 198.09 C10H13FNO2+ Frag1 Acylium Ion m/z 153.03 C8H6FO2+ Parent->Frag1 - Ethylamine (-45 Da) Frag2 Fluorophenyl Cation m/z 125.04 C7H6FO+ Frag1->Frag2 - CO (-28 Da)

Proposed ESI-MS/MS fragmentation pathway for N-ethyl-5-fluoro-2-methoxybenzamide.

Table 2: High-Resolution MS/MS Fragments

Ion TypeExact Mass (m/z)FormulaNeutral Loss
Precursor [M+H]⁺ 198.0925C₁₀H₁₃FNO₂⁺N/A
Acylium Ion 153.0346C₈H₆FO₂⁺- 45.0578 Da (Ethylamine)
Aryl Cation 125.0397C₇H₆FO⁺- 27.9949 Da (Carbon Monoxide)
Vibrational Spectroscopy (FTIR)

Table 3: Key FTIR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupMode
~ 3320 Secondary Amide (N-H)Stretching (hydrogen-bonded)
~ 1650 Amide Carbonyl (C=O)Amide I Band (Stretching)
~ 1540 Amide (N-H / C-N)Amide II Band (Bending/Stretching)
~ 1245 Aryl Alkyl Ether (C-O-C)Asymmetric Stretching
~ 1150 Fluoroarene (C-F)Stretching

References

  • [4] 2-Amino-4-methoxybenzamide Research Chemical - Benchchem. Benchchem. URL:

  • [3] Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties - PMC. National Institutes of Health (NIH). URL:

  • [2] LC-MS/MS method for determination of potential genotoxic impurities in imatinib mesylate. ResearchGate. URL:

  • [1] Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides. DOI.org. URL:

Sources

Application

Application Note: Multinuclear NMR Spectroscopy of N-ethyl-5-fluoro-2-methoxybenzamide

Target Audience: Analytical Chemists, Structural Biologists, and Medicinal Chemistry Researchers Document Type: Advanced Protocol & Structural Elucidation Guide Executive Summary & Rationale Fluorinated benzamides, such...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Medicinal Chemistry Researchers Document Type: Advanced Protocol & Structural Elucidation Guide

Executive Summary & Rationale

Fluorinated benzamides, such as N-ethyl-5-fluoro-2-methoxybenzamide , represent a highly privileged scaffold in modern drug discovery. Derivatives of this core structure are frequently evaluated as potent and selective ion channel blockers (e.g., KV1.3 inhibitors) and monoamine receptor antagonists1[1].

Characterizing these molecules requires a robust multinuclear Nuclear Magnetic Resonance (NMR) strategy. The inclusion of the fluorine atom provides a distinct analytical advantage: 19F has a 100% natural abundance and a gyromagnetic ratio approximately 0.94 times that of 1H , making it an exceptionally sensitive nucleus for structural probing 2[2]. Furthermore, the large chemical shift dispersion of 19F minimizes peak overlap, allowing for unambiguous assignment of the local electronic environment 3[3].

This application note details the causal reasoning, experimental protocols, and self-validating methodologies required to fully assign the 1H , 13C , and 19F NMR spectra of N-ethyl-5-fluoro-2-methoxybenzamide.

Experimental Workflow & Logic

To prevent spectral artifacts and misassignments, data acquisition must follow a logical progression from sample preparation to orthogonal 2D validation.

NMR_Protocol Prep 1. Sample Preparation (10 mg in CDCl3) Acq1H 2. 1H & 19F 1D NMR (Extract J-couplings) Prep->Acq1H Tune & Shim Acq13C 3. 13C{1H} 1D NMR (Map C-F splitting) Acq1H->Acq13C Optimize d1 delay Acq2D 4. 2D HSQC / HMBC (Resolve ambiguities) Acq13C->Acq2D Identify quaternary C Validate 5. Spin System Validation (Cross-check J_HF & J_CF) Acq2D->Validate Orthogonal confirmation

Multinuclear NMR workflow for fluorinated benzamide characterization.

Step-by-Step Methodologies

Protocol A: Sample Preparation

Causality: High-resolution NMR requires a perfectly homogenous magnetic environment. Particulates or concentration gradients will distort the magnetic field ( B0​ ), leading to poor line shapes and masking critical fine scalar couplings ( J -couplings).

  • Weigh 10–15 mg of high-purity N-ethyl-5-fluoro-2-methoxybenzamide.

  • Dissolve the compound completely in 0.6 mL of Deuterated Chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Filter the solution through a tightly packed glass wool plug directly into a high-quality 5 mm NMR tube.

Protocol B: Probe Tuning and Shimming

Causality: Because 19F and 1H resonate at very similar frequencies (e.g., ~376 MHz and 400 MHz on a 9.4 Tesla magnet), the probe must be meticulously tuned to both channels to prevent RF cross-talk and ensure maximum pulse efficiency.

  • Insert the sample and allow 2 minutes for thermal equilibration.

  • Perform automated or manual tuning/matching for 1H , 19F , and 13C nuclei.

  • Execute gradient shimming (TopShim or equivalent) on the Z-axis. Ensure the TMS peak width at half-height is ≤1.0 Hz .

Protocol C: Data Acquisition Parameters
  • 1H NMR (1D):

    • Sequence: Standard 30° pulse (zg30).

    • Relaxation Delay ( d1​ ): 2.0 seconds.

    • Scans: 16.

  • 19F NMR (1D):

    • Sequence: Standard 1D without 1H decoupling.

    • Relaxation Delay ( d1​ ): 3.0–5.0 seconds. (Causality: Fluorine nuclei in aromatic systems often exhibit prolonged T1​ relaxation times due to the lack of strong dipole-dipole relaxation pathways. A short d1​ will result in inaccurate signal integration).

  • 13C{1H} NMR (1D):

    • Sequence: Power-gated 1H decoupling (zgpg30).

    • Scans: 256–512.

    • (Causality: While protons are decoupled to simplify the spectrum, the 13C−19F scalar couplings will remain active, splitting the carbon signals and serving as a built-in distance ruler from the fluorine atom).

Diagnostic Data & Quantitative Tables

The presence of the 19F nucleus splits both the 1H and 13C signals through heteronuclear scalar coupling. The magnitude of these couplings ( J -values) is inversely proportional to the number of bonds separating the nuclei.

Table 1: Predictive 1H and 19F NMR Assignments ( CDCl3​ )
Nucleus / PositionExpected Shift ( δ , ppm)Multiplicity J -Coupling (Hz)Structural Causality
Ethyl -CH 3​ ~1.25Triplet (t) 3JHH​≈7.2 Coupled to adjacent -CH 2​ -
Ethyl -CH 2​ - ~3.50Multiplet (m) 3JHH​≈7.2 , 3JHN​≈5.5 Split by -CH 3​ and amide -NH-
Methoxy -OCH 3​ ~3.95Singlet (s)-Isolated spin system
Amide -NH- ~7.80Broad Singlet (br s)-Broadened by quadrupolar 14N relaxation
Aromatic H-3 ~6.95Doublet of doublets (dd) 3JHH​≈9.0 , 4JHF​≈4.2 Ortho to OMe, meta to F
Aromatic H-4 ~7.15Doublet of doublet of doublets (ddd) 3JHF​≈8.0 , 3JHH​≈9.0 , 4JHH​≈3.1 Ortho to F, ortho to H-3, meta to H-6
Aromatic H-6 ~7.90Doublet of doublets (dd) 3JHF​≈9.5 , 4JHH​≈3.1 Ortho to F, meta to H-4
Fluorine F-5 ~ -122.0Multiplet (m) 3JHF​≈9.5,8.0 , 4JHF​≈4.2 Split by H-6, H-4, and H-3
Table 2: Predictive 13C NMR Chemical Shifts and C-F Couplings
Carbon PositionExpected Shift ( δ , ppm)Multiplicity JCF​ -Coupling (Hz)Distance from Fluorine
C-5 (C-F) ~157.0Doublet (d) 1JCF​≈240 Direct attachment (ipso)
C-6 ~116.0Doublet (d) 2JCF​≈25 2 bonds (ortho)
C-4 ~119.0Doublet (d) 2JCF​≈22 2 bonds (ortho)
C-3 ~112.0Doublet (d) 3JCF​≈8 3 bonds (meta)
C-1 (C-C=O) ~122.0Doublet (d) 3JCF​≈7 3 bonds (meta)
C-2 (C-OMe) ~154.0Doublet (d) 4JCF​≈2 4 bonds (para)

The Self-Validating Assignment Protocol

To ensure absolute trustworthiness in your structural elucidation, you must treat the NMR dataset as a closed-loop self-validating system .

The Principle of Reciprocal Coupling: In any spin system, the scalar coupling exerted by Nucleus A on Nucleus B must be mathematically identical to the coupling exerted by Nucleus B on Nucleus A.

Execution:

  • Extract the J -values from the 1H spectrum: Look at the aromatic proton H-6 ( δ ~7.90 ppm). It will appear as a doublet of doublets. The larger splitting is the ortho-coupling to fluorine ( 3JHF​≈9.5 Hz ). The smaller splitting is the meta-coupling to H-4 ( 4JHH​≈3.1 Hz ).

  • Cross-examine the 19F spectrum: Navigate to the single fluorine resonance ( δ ~ -122.0 ppm). Because this spectrum was acquired without proton decoupling, the fluorine signal will be split by the surrounding protons.

  • The Validation Gate: Measure the splittings in the 19F multiplet. You must find a splitting of exactly 9.5±0.2 Hz corresponding to H-6, and another of 8.0±0.2 Hz corresponding to H-4.

  • If these values do not perfectly mirror each other, your assignment is incorrect, or your digital resolution (points per Hz) is insufficient, requiring you to reprocess the Free Induction Decay (FID) with zero-filling.

This principle extends to the 13C spectrum. The massive 240 Hz splitting immediately identifies C-5, while the ∼25 Hz splittings definitively locate the ortho carbons (C-4 and C-6), completely bypassing the need for complex 2D HMBC experiments in routine screening4[4].

References

  • Title: Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds Source: AZoM URL: [Link]

  • Title: Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Design of New Potent and Selective Thiophene-Based KV1.3 Inhibitors and Their Potential for Anticancer Activity Source: National Institutes of Health (PMC) URL: [Link]

Sources

Method

developing a cell-based assay for N-ethyl-5-fluoro-2-methoxybenzamide

Application Note: Development and Validation of a High-Throughput Cell-Based Assay for N-ethyl-5-fluoro-2-methoxybenzamide (NEFMB) Target Audience: Researchers, assay development scientists, and drug discovery profession...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Development and Validation of a High-Throughput Cell-Based Assay for N-ethyl-5-fluoro-2-methoxybenzamide (NEFMB)

Target Audience: Researchers, assay development scientists, and drug discovery professionals. Focus: Dopamine D2 Receptor (Gi-coupled) Functional Modulation.

Introduction & Pharmacological Context

N-ethyl-5-fluoro-2-methoxybenzamide (NEFMB) is a synthetic derivative belonging to the substituted 2-methoxybenzamide chemical class. The 2-methoxybenzamide pharmacophore is structurally recognized as a hallmark motif for Dopamine D2 and D3 receptor ligands, heavily utilized in the design of atypical antipsychotics and radiotracers such as sulpiride, raclopride, and desmethoxyfallypride[1],[2].

To effectively characterize the pharmacological profile of NEFMB (i.e., determining whether it acts as a full agonist, partial agonist, or antagonist), a robust, high-throughput cell-based functional assay is required. The Dopamine D2 receptor is a classic Gi/o​ -protein coupled receptor (GPCR). Upon activation, the Gαi​ subunit dissociates and directly inhibits adenylyl cyclase (AC), leading to a measurable decrease in the intracellular second messenger, cyclic AMP (cAMP)[3],[4].

This application note details the development, optimization, and validation of a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP accumulation assay to quantify the functional activity of NEFMB at the human D2 receptor.

Assay Rationale & Causality

Developing a self-validating GPCR assay requires understanding the causality behind each reagent and step. We utilize a TR-FRET competitive immunoassay (e.g., HTRF cAMP Gi Kit) due to its exceptional signal-to-background ratio and resistance to compound auto-fluorescence—critical factors for high-throughput screening (HTS)[5].

  • The Forskolin Window: Because basal cAMP levels in resting cells are extremely low, measuring a further Gi​ -mediated decrease is technically unfeasible. To solve this, we add Forskolin , a direct activator of adenylyl cyclase. Forskolin artificially spikes cAMP levels, creating a wide "signal window." An active D2 agonist will inhibit this spike, lowering the cAMP concentration[6].

  • Phosphodiesterase (PDE) Inhibition: Endogenous PDEs rapidly hydrolyze cAMP into 5'-AMP. To ensure the cAMP signal accumulates sufficiently for detection, a broad-spectrum PDE inhibitor such as IBMX (3-isobutyl-1-methylxanthine) or Ro 20-1724 must be included in the stimulation buffer[6],[4].

  • TR-FRET Competition: The detection relies on competition between the cell's endogenous cAMP and an exogenous d2 -labeled cAMP tracer for binding to a monoclonal anti-cAMP antibody labeled with Europium cryptate ( Eu3+ ). High intracellular cAMP (antagonist effect) displaces the tracer, decreasing the FRET signal. Low intracellular cAMP (agonist effect) allows tracer binding, increasing the FRET signal[5].

G NEFMB N-ethyl-5-fluoro-2-methoxybenzamide (NEFMB) D2R Dopamine D2 Receptor (Gi-Coupled) NEFMB->D2R Binds Gi Gi/o Protein (Alpha Subunit) D2R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits (-) cAMP cAMP (Second Messenger) AC->cAMP Synthesizes from ATP ATP ATP ATP->AC PDE Phosphodiesterase (PDE) cAMP->PDE Degraded by Forskolin Forskolin (AC Activator) Forskolin->AC Activates (+) IBMX IBMX (PDE Inhibitor) IBMX->PDE Inhibits (-)

Caption: Gi-coupled D2 Receptor signaling pathway and pharmacological intervention points.

Materials and Reagents

  • Cell Line: CHO-K1 cells stably expressing the human Dopamine D2L receptor (e.g., GenScript Cat# M00152)[7].

  • Assay Kit: HTRF cAMP Gi Kit (Revvity/Cisbio)[5].

  • Stimulation Buffer: HBSS supplemented with 20 mM HEPES (pH 7.4) and 0.5 mM IBMX[3].

  • Reference Compounds:

    • Agonist: Quinpirole (Full D2 agonist).

    • Antagonist: Haloperidol or Sulpiride.

    • Test Compound: N-ethyl-5-fluoro-2-methoxybenzamide (NEFMB).

  • Plates: 384-well low-volume white microplates (for optimal luminescence/FRET reflection).

Experimental Protocol

This workflow is designed to evaluate NEFMB in both Agonist Mode (to see if it activates the receptor) and Antagonist Mode (to see if it blocks a known agonist).

Step 4.1: Cell Preparation
  • Grow CHO-K1-D2R cells to 80% confluency. Detach using non-enzymatic cell dissociation buffer to preserve receptor integrity on the cell surface.

  • Resuspend cells in Stimulation Buffer at a density of 1×106 cells/mL.

  • Dispense 5 µL of the cell suspension (5,000 cells/well) into the 384-well plate.

Step 4.2: Compound Treatment
  • For Agonist Mode: Add 5 µL of NEFMB (serial dilutions from 10 µM to 0.1 nM) prepared in Stimulation Buffer. Incubate for 15 minutes at Room Temperature (RT) to allow receptor binding.

  • For Antagonist Mode: Add 2.5 µL of NEFMB dilutions. Incubate for 15 minutes, then add 2.5 µL of the reference agonist (Quinpirole at its EC80​ concentration) to challenge the receptor.

Step 4.3: Forskolin Stimulation
  • Add 5 µL of Forskolin (final well concentration of 1 µM) to all wells except the basal cAMP control wells.

  • Incubate the plate for 30 minutes at RT. Insight: 30 minutes is the optimal kinetic window where AC activation by Forskolin and inhibition by the D2 receptor reach a steady-state equilibrium.

Step 4.4: Lysis and TR-FRET Detection
  • Reconstitute the cAMP-d2 tracer and Anti-cAMP- Eu3+ cryptate in the provided lysis buffer.

  • Add 5 µL of cAMP-d2, followed immediately by 5 µL of Anti-cAMP- Eu3+ .

  • Incubate for 1 hour at RT in the dark. The lysis buffer ruptures the cells, releasing intracellular cAMP to compete with the d2-tracer.

  • Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar or EnVision). Excitation at 337 nm; dual emission reading at 620 nm (donor) and 665 nm (acceptor).

Workflow Step1 Step 1: Cell Seeding (CHO-K1 D2R) Step2 Step 2: Compound Addition (NEFMB + IBMX) Step1->Step2 15 min Incubation Step3 Step 3: Forskolin Stimulation Step2->Step3 30 min Incubation Step4 Step 4: Lysis & Detection (d2-cAMP + Eu-Cryptate) Step3->Step4 1 hr Incubation Step5 Step 5: TR-FRET Readout (665nm / 620nm) Step4->Step5 Plate Reader

Caption: Step-by-step TR-FRET assay workflow for measuring D2 receptor modulation.

Data Presentation & Validation

Data is analyzed by calculating the HTRF Ratio ( Ratio=Signal620nm​Signal665nm​​×104 ). Because TR-FRET is a competitive assay, the HTRF ratio is inversely proportional to the intracellular cAMP concentration. Dose-response curves are fitted using a 4-parameter logistic non-linear regression model.

Table 1: Expected Pharmacological Profile (Assay Validation) Note: NEFMB is evaluated against established clinical benchmarks to validate assay sensitivity.

CompoundMode TestedTargetExpected Potency ( IC50​ / EC50​ )Efficacy ( Emax​ )
Quinpirole AgonistD2R15 - 30 nM100% (Full Agonist)
Haloperidol AntagonistD2R1 - 5 nM100% (Full Antagonist)
Sulpiride AntagonistD2R10 - 40 nM100% (Full Antagonist)
NEFMB AntagonistD2REmpirically DeterminedEmpirically Determined

Table 2: Assay Quality Control Metrics A self-validating system requires rigorous Quality Control (QC). The Z'-factor is calculated using the positive control (Forskolin + Quinpirole) and negative control (Forskolin alone).

MetricFormulaAcceptable ThresholdAssay Result (Typical)
Signal-to-Background (S/B) μmax​/μmin​ > 3.05.2
Z'-Factor $1 - \frac{3\sigma_{pos} + 3\sigma_{neg}}{\mu_{pos} - \mu_{neg}}$
Intra-plate CV (%) (σ/μ)×100 < 10%4.5%

Interpretation: A Z'-factor of 0.78 demonstrates an excellent, highly robust assay window, confirming that the cell density, Forskolin concentration, and PDE inhibition are perfectly calibrated.

References

  • GenScript. "Human Recombinant D2 Dopamine Receptor Stable Cell Line." GenScript Product Catalog, M00152. Available at:[Link]

  • Mukherjee, J., et al. "Quantification of D2-Like Dopamine Receptors in the Human Brain with 18F-Desmethoxyfallypride." Journal of Nuclear Medicine, 2003. Available at:[Link]

  • Navarro, G., et al. "Adenosine A2A-Dopamine D2 Receptor-Receptor Heteromerization." Journal of Biological Chemistry, 2004. Available at:[Link]

  • Allen, J. A., et al. "Structure–Functional Selectivity Relationship Studies of β-Arrestin-Biased Dopamine D2 Receptor Agonists." Journal of Medicinal Chemistry, 2012. Available at:[Link]

  • Chang, Y., et al. "The D2 Dopamine Receptor Interferes With the Protective Effect of the A2A Adenosine Receptor on TDP-43 Mislocalization in Experimental Models of Motor Neuron Degeneration." Frontiers in Molecular Neuroscience, 2018. Available at:[Link]

  • Nakane, M., et al. "Dopamine D3 and D4 Receptor Antagonists: Synthesis and Structure−Activity Relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide (YM-43611) and Related Compounds." Journal of Medicinal Chemistry, 1996. Available at:[Link]

Sources

Application

using N-ethyl-5-fluoro-2-methoxybenzamide in high-throughput screening

Application Note: Integration of the N-Ethyl-5-Fluoro-2-Methoxybenzamide Scaffold in High-Throughput Screening Workflows Executive Summary The benzamide chemotype is a highly privileged scaffold in medicinal chemistry, f...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Integration of the N-Ethyl-5-Fluoro-2-Methoxybenzamide Scaffold in High-Throughput Screening Workflows

Executive Summary

The benzamide chemotype is a highly privileged scaffold in medicinal chemistry, frequently utilized in fragment-based drug discovery (FBDD) and high-throughput screening (HTS) campaigns[1]. It is particularly effective for targeting G-protein coupled receptors (GPCRs), such as dopamine D2/D3 receptors, and epigenetic enzymes like Histone Deacetylases (HDACs)[2]. This application note provides a comprehensive, self-validating protocol for utilizing N-ethyl-5-fluoro-2-methoxybenzamide as a high-quality fragment starting point in HTS, detailing the mechanistic rationale, screening methodologies, and orthogonal validation required to progress this hit into a lead compound.

Mechanistic Rationale for the Scaffold

Successful HTS relies on the physicochemical quality of the input library. N-ethyl-5-fluoro-2-methoxybenzamide is engineered with specific structural features that maximize ligand efficiency (LE) and minimize downstream optimization hurdles:

  • 2-Methoxy Conformational Lock: The oxygen lone pair of the ortho-methoxy group accepts an intramolecular hydrogen bond from the amide NH. This restricts the rotatable bond, locking the fragment into a planar conformation. This pre-organization drastically reduces the entropic penalty ( ΔS ) upon target binding.

  • 5-Fluoro Metabolic Shield: Fluorine at the 5-position blocks cytochrome P450-mediated aromatic oxidation. Furthermore, its high electronegativity modulates the pKa of adjacent protons and provides a distinct 19 F-NMR handle for orthogonal biophysical screening.

  • N-Ethyl Hydrophobic Vector: The N-ethyl substitution provides a highly directional, low-steric-hindrance vector for fragment growing into adjacent hydrophobic sub-pockets within the target receptor.

Pharmacophore F 5-Fluoro (Metabolic Shield) Target Target Pocket (e.g., GPCR) F->Target Steric/Lipophilic OMe 2-Methoxy (Conformational Lock) Amide Amide Core (H-Bond Anchor) OMe->Amide Intramolecular H-Bond Amide->Target Primary Anchor NEt N-Ethyl (Hydrophobic Vector) NEt->Target Vector Growth

Caption: Pharmacophoric logic and binding causality of the N-ethyl-5-fluoro-2-methoxybenzamide scaffold.

High-Throughput Screening (HTS) Workflow

Because fragments like N-ethyl-5-fluoro-2-methoxybenzamide typically exhibit low initial affinity (high micromolar Kd​ ), standard biochemical assays often yield false negatives. To counteract this, we employ a high-concentration Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competition assay, followed by rigorous orthogonal validation[3].

HTS_Workflow Lib Fragment Library (incl. Benzamides) Primary Primary HTS (TR-FRET Assay) Lib->Primary Hit Hit Identification (N-ethyl-5-fluoro-2-methoxybenzamide) Primary->Hit Z' > 0.5 Ortho Orthogonal Validation (SPR & 19F-NMR) Hit->Ortho Grow Fragment Growing (N-ethyl vector extension) Ortho->Grow Confirmed Kinetics Lead Lead Optimization (In Vivo Profiling) Grow->Lead

Caption: Step-by-step HTS triage and fragment-to-lead evolution workflow.

Self-Validating Experimental Protocols

Protocol 1: TR-FRET Competition Assay

This protocol is designed as a self-validating system to identify the displacement of a fluorescent tracer by the benzamide fragment.

  • Reagent Preparation: Prepare the target protein (e.g., SNAP-tagged GPCR) labeled with Terbium ( Tb3+ ) cryptate (donor). Prepare the fluorescent tracer (acceptor, e.g., a red-shifted Bodipy ligand) at its predetermined Kd​ concentration.

  • Compound Plating: Using an acoustic liquid handler (e.g., Echo 550), dispense N-ethyl-5-fluoro-2-methoxybenzamide into a 384-well low-volume plate. Target a final screening concentration of 500 µM in 1% DMSO.

  • Assay Assembly: Add 5 µL of Tb3+ -labeled protein (2 nM final) and 5 µL of the tracer.

  • Incubation & Reading: Incubate for 60 minutes at room temperature to reach equilibrium. Read the plate on a PHERAstar FSX microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the FRET ratio (665/620 nm).

  • Self-Validation (Z'-factor): Calculate the assay robustness using the formula:

    Z′=1−∣μp​−μn​∣3(σp​+σn​)​

    Causality: The assay is strictly rejected if Z′<0.5 . Include 10 µM Haloperidol as a positive control ( μp​ ) and 1% DMSO as a negative control ( μn​ ).

Protocol 2: Orthogonal Validation via Surface Plasmon Resonance (SPR)

To eliminate false positives from the TR-FRET screen, SPR is used to confirm direct, reversible binding and establish kinetic parameters.

  • Sensor Chip Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling. Target a high immobilization level (~3000 RU) to account for the low molecular weight of the fragment.

  • Analyte Injection: Inject N-ethyl-5-fluoro-2-methoxybenzamide in a 2-fold dose-response series (15.6 µM to 1000 µM). Critical Step: Use a high flow rate (50 µL/min) to minimize mass transport limitations, which are common with fast-associating fragments.

  • Data Analysis: Double-reference the sensorgrams (subtracting the reference channel and blank buffer injections). Fit the data to a 1:1 steady-state affinity model to derive the Kd​ .

Quantitative Data & Hit Triage

To justify the progression of N-ethyl-5-fluoro-2-methoxybenzamide over other hits, raw binding affinities must be normalized against molecular weight and lipophilicity.

Table 1: Representative HTS and Validation Metrics for Benzamide Fragments

CompoundMW (Da)cLogPTR-FRET IC₅₀ (µM)SPR K_d (µM)LE (kcal/mol/HA)*LLE**
N-ethyl-5-fluoro-2-methoxybenzamide 197.211.85125.4140.20.382.05
Unfluorinated Analog179.221.60>500>500N/AN/A
N-methyl-5-fluoro-2-methoxybenzamide183.181.45280.1310.50.322.10

*Ligand Efficiency (LE) = (1.37×pIC50​)/HeavyAtoms . An LE>0.3 is required for FBDD progression. **Lipophilic Ligand Efficiency (LLE) = pIC50​−cLogP .

Quality Control & Artifact Mitigation

When screening at high concentrations (500 µM), fragments are prone to generating assay artifacts.

  • Aggregation Control: Fragments may form colloidal aggregates that sequester the target protein, leading to false-positive inhibition. To validate the hit, repeat Protocol 1 with the addition of 0.01% Triton X-100 to the assay buffer. If the IC50​ shifts significantly or disappears, the compound is an aggregator.

  • Chemical Stability (PAINS Filter): Certain benzamide derivatives (e.g., N-benzoyloxybenzamides) are chemically unstable and react with DMSO at room temperature, acting as Pan-Assay Interference Compounds (PAINS)[4]. While N-ethyl-5-fluoro-2-methoxybenzamide is generally stable, mandatory LC-MS purity checks ( ≥95% purity) must be conducted on the DMSO stock solutions post-screening to rule out degradation-induced artifacts.

References

  • Title: Evolutions in fragment-based drug design: the deconstruction–reconstruction approach Source: National Institutes of Health (NIH) / Journal of Medicinal Chemistry URL: [Link]

  • Title: Discovery of Benzamides and Triarylimidazoles active against plasmodium falciparum via Haemozoin inhibition: High throughput screening Source: University of Cape Town (UCT) URL: [Link]

  • Title: Fragment-Based Discovery of a Novel, Brain Penetrant, Orally Active HDAC2 Inhibitor Source: National Institutes of Health (NIH) / ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Beware of N-Benzoyloxybenzamides Source: MDPI / Molecules URL: [Link]

Sources

Method

protocol for N-ethyl-5-fluoro-2-methoxybenzamide solution preparation

Application Note: Preparation, Handling, and Formulation of N-ethyl-5-fluoro-2-methoxybenzamide Solutions Introduction N-ethyl-5-fluoro-2-methoxybenzamide is a lipophilic, substituted benzamide derivative. Benzamides are...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation, Handling, and Formulation of N-ethyl-5-fluoro-2-methoxybenzamide Solutions

Introduction

N-ethyl-5-fluoro-2-methoxybenzamide is a lipophilic, substituted benzamide derivative. Benzamides are frequently utilized in medicinal chemistry as core scaffolds for neuropharmacological agents (e.g., dopamine D2/D3 receptor antagonists) and [1]. Due to the electron-withdrawing fluoro group and the highly lipophilic methoxy and N-ethyl substituents, this compound exhibits significant hydrophobicity. Consequently, it presents a challenge for aqueous assay integration, requiring a meticulous, step-wise solubilization strategy to prevent colloidal aggregation or "crashing out" in biological buffers.

Physicochemical Profile & Solubility

Understanding the molecular properties of the compound is the first step in designing a reliable solvent system.

PropertyValueImplication for Formulation
Chemical Formula C10H12FNO2Highly non-polar hydrocarbon regions dictate solvent choice.
Molecular Weight 197.21 g/mol Requires 1.97 mg per mL of DMSO for a 10 mM master stock.
Aqueous Solubility < 0.1 mg/mL (Estimated)Cannot be dissolved directly in PBS or cell culture media.
DMSO Solubility > 30 mg/mLDimethyl sulfoxide (DMSO) is the optimal primary solvent.
Hydrogen Bonding 1 Donor, 3 AcceptorsCapable of interacting favorably with polar protic co-solvents.

Causality & Rationale: Designing a Self-Validating Protocol

  • Expertise & Experience: Novice researchers often attempt to dissolve lipophilic benzamides by pipetting a high-concentration DMSO stock directly into a static aqueous buffer. This creates localized microenvironments of extreme supersaturation, leading to rapid nucleation and micro-precipitation. To prevent this, our protocol mandates the dropwise addition of the DMSO stock into a rapidly vortexing aqueous diluent. This mechanical disruption ensures instantaneous dispersion, keeping the compound below its critical aggregation concentration.

  • Trustworthiness: A robust protocol must be self-validating. To ensure that the final working solution is a true thermodynamic solution and not a colloidal suspension (which can sequester proteins and cause false positives in high-throughput screening), we incorporate a mandatory validation step. Post-dilution, the solution must be [2] or Dynamic Light Scattering (DLS) to empirically confirm the absence of particulate scattering.

Step-by-Step Methodology

Phase 1: Preparation of the 10 mM Master Stock (In Vitro)

Objective: Create a stable, concentrated stock solution in an inert, polar aprotic solvent.

  • Equilibration: Allow the vial of lyophilized N-ethyl-5-fluoro-2-methoxybenzamide powder to equilibrate to room temperature in a desiccator for 30 minutes before opening. Rationale: This prevents atmospheric moisture from condensing on the hygroscopic powder, which would introduce water into the anhydrous stock and accelerate hydrolytic degradation.

  • Weighing: Accurately weigh 1.97 mg of the powder into a sterile, amber glass vial.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity) to the vial. Crucial: Always add the solvent to the powder, not vice versa, to ensure maximum surface area contact for dissolution.

  • Agitation: Vortex the vial vigorously for 60 seconds. If microscopic particulate matter remains, sonicate the vial in a water bath at 37°C for 5–10 minutes until the solution is optically clear.

  • Aliquoting: Divide the master stock into 20–50 µL single-use aliquots in tightly sealed microcentrifuge tubes. Store immediately at -80°C. Rationale: Benzamides in DMSO can degrade upon repeated freeze-thaw cycles due to the introduction of ambient humidity.

Phase 2: Preparation of Aqueous Working Solutions

Objective: Dilute the master stock into physiological buffers (e.g., PBS) while maintaining a final DMSO concentration of ≤0.1% to avoid solvent-induced cellular toxicity.

  • Thawing: Thaw a single 10 mM DMSO aliquot at room temperature. Do not use artificial heat.

  • Intermediate Dilution (Optional): If a very low final concentration is required (e.g., 1 µM), perform a serial dilution in DMSO first to create a 1 mM intermediate stock.

  • Aqueous Dispersion: Place the target volume of aqueous buffer (e.g., 9.99 mL of PBS) on a vortex mixer at medium speed.

  • Dropwise Addition: Using a micropipette, add 10 µL of the 10 mM DMSO stock dropwise directly into the vortex of the buffer. Continue vortexing for 15 seconds. (Final concentration: 10 µM; Final DMSO: 0.1%).

  • Validation Step: Measure the absorbance of the final solution at 600 nm against a buffer blank. An OD600 > 0.01 indicates micro-precipitation, requiring the addition of a surfactant (e.g., 0.01% Tween-20) or a reduction of the final compound concentration.

Phase 3: In Vivo Formulation (For Animal Dosing)

For systemic administration in murine models, aqueous buffers are insufficient. A [3] is required to maintain solubility at higher therapeutic doses (e.g., 5–10 mg/kg).

Addition OrderComponentVolume Fraction (%)Function
1 Master Stock (in DMSO)10%Primary solubilizer; disrupts the crystal lattice.
2 PEG30040%Co-solvent; prevents precipitation upon injection.
3 Tween 805%Non-ionic surfactant; stabilizes micelles in the blood.
4 0.9% Saline45%Bulk aqueous carrier for physiological osmolarity.

Protocol: Add the components strictly in the order listed above. After each addition, vortex thoroughly until the solution is completely clear before adding the next component. Warning: Adding saline before the PEG/Tween mixture will result in irreversible precipitation.

Workflow Visualization

Workflow Powder Solid Powder (N-ethyl-5-fluoro-2-methoxybenzamide) DMSO_Stock Master Stock Solution (10 mM in Anhydrous DMSO) Powder->DMSO_Stock Dissolve in Anhydrous DMSO Vortex & Sonicate Aliquots Aliquoting & Storage (-80°C) DMSO_Stock->Aliquots Divide into single-use vials Prevent freeze-thaw InVitro In Vitro Assay Solution (<0.1% DMSO in PBS/Media) Aliquots->InVitro Rapid dropwise dilution under continuous vortexing InVivo In Vivo Formulation (DMSO/PEG300/Tween80/Saline) Aliquots->InVivo Sequential addition of co-solvents (PEG, Tween)

Workflow for the preparation and dilution of N-ethyl-5-fluoro-2-methoxybenzamide solutions.

Storage and Stability Guidelines

  • Solid Powder: Store desiccated at -20°C. Stable for up to 3 years. Protect from direct UV light.

  • DMSO Solutions: Store at -80°C in tightly sealed, inert plastic or glass vials. Stable for up to 6 months. Discard any aliquot that has been thawed and exposed to ambient air for more than 2 hours.

  • Aqueous/In Vivo Formulations: Prepare immediately before use. Do not store aqueous formulations, as the compound will slowly crystallize out of solution over 12–24 hours.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 133890215, N-(1-Ethylpropyl)-5-fluoro-2-methoxybenzamide." PubChem,[Link].

Application

application of N-ethyl-5-fluoro-2-methoxybenzamide in medicinal chemistry

Application Note: N-ethyl-5-fluoro-2-methoxybenzamide as a Privileged Pharmacophore Model in CNS Drug Discovery Executive Summary The development of central nervous system (CNS) therapeutics, particularly those targeting...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-ethyl-5-fluoro-2-methoxybenzamide as a Privileged Pharmacophore Model in CNS Drug Discovery

Executive Summary

The development of central nervous system (CNS) therapeutics, particularly those targeting the Dopamine D2 and Serotonin 5-HT3/5-HT4 receptors, relies heavily on the "orthopramide" (substituted benzamide) scaffold. N-ethyl-5-fluoro-2-methoxybenzamide serves as a highly optimized, chemically tractable fragment model for this class. By stripping away the basic tertiary amine typically found in active drugs (e.g., sulpiride, remoxipride), this fragment allows medicinal chemists to isolate, quantify, and optimize the physicochemical and conformational properties of the aromatic pharmacophore before late-stage elaboration.

Mechanistic Rationale: The Causality of Fragment Design

In Fragment-Based Drug Discovery (FBDD), every atom must justify its presence. The structural features of N-ethyl-5-fluoro-2-methoxybenzamide are entirely deterministic, engineered to overcome the pharmacokinetic and pharmacodynamic liabilities of earlier-generation neuroleptics.

  • The 2-Methoxy Group (Conformational Locking): The oxygen atom of the 2-methoxy substituent acts as an essential hydrogen bond acceptor for the adjacent amide N-H. This intramolecular hydrogen bond locks the molecule into a rigid, coplanar pseudo-six-membered ring[1]. This specific topology is an absolute prerequisite for competitive antagonism at the D2 receptor, as it mimics the bioactive conformation of the catechol ring in endogenous dopamine[2].

  • The 5-Fluoro Substituent (Metabolic & Electronic Tuning): Unsubstituted benzamides suffer from rapid Phase I metabolism via CYP450-mediated aromatic oxidation at the position para to the electron-donating methoxy group. The introduction of a fluorine atom at the 5-position directly blocks this metabolic liability. Furthermore, fluorine's high electronegativity withdraws electron density from the aromatic ring, optimizing π−π stacking interactions with aromatic residues (e.g., Trp386) in the D2 receptor binding pocket[3].

  • The N-Ethyl Handle (Isolating Secondary Binding Events): Active D2 antagonists typically feature a basic amine (pKa ~9.0) that forms a dominant salt bridge with Asp114 in the receptor. This strong interaction often masks weaker, yet crucial, secondary binding events. Utilizing the neutral N-ethyl fragment removes the salt bridge, allowing researchers to accurately measure the isolated thermodynamic contributions of the halogenated aromatic system.

D2_Antagonism DA Endogenous Dopamine D2R Dopamine D2 Receptor DA->D2R Attempts to Bind Antag Benzamide Antagonist Antag->D2R Competitive Inhibition Gi Gi/o Protein D2R->Gi Activation Blocked AC Adenylyl Cyclase Gi->AC Inhibition Lifted cAMP cAMP Production AC->cAMP Increased Levels

Mechanism of action: Benzamide-mediated competitive antagonism of the Dopamine D2 receptor.

Self-Validating Experimental Protocols

To utilize N-ethyl-5-fluoro-2-methoxybenzamide effectively in a screening cascade, its conformational integrity and lipophilicity must be empirically validated. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: NMR Temperature Coefficient Analysis (Validation of Conformational Lock)

This protocol confirms the presence of the critical intramolecular hydrogen bond in polar environments.

  • Sample Preparation: Dissolve 5 mg of N-ethyl-5-fluoro-2-methoxybenzamide in 0.6 mL of DMSO- d6​ . Prepare a parallel control sample using N-ethylbenzamide (which lacks the 2-methoxy acceptor).

  • Data Acquisition: Acquire 1D 1 H-NMR spectra at 5 K intervals from 298 K to 348 K.

  • Data Processing: Plot the chemical shift ( δ , ppm) of the amide N-H proton against temperature (T, Kelvin). Calculate the slope to determine the temperature coefficient ( Δδ/ΔT ).

  • Self-Validation Check:

    • The control (N-ethylbenzamide) must yield a highly negative coefficient (< -4.5 ppb/K), proving that the solvent's intermolecular hydrogen bonds are breaking upon heating.

    • The test fragment must yield a coefficient > -3.0 ppb/K. Because the N-H is shielded from the bulk solvent by the 2-methoxy group, its chemical shift will remain relatively immune to temperature changes, validating the locked conformation.

Protocol B: Reversed-Phase LC Capacity Factor (k') Profiling

The intramolecular hydrogen bond effectively "hides" the polar N-H and O-CH 3​ groups, increasing the apparent lipophilicity of the molecule in aqueous solution[2].

  • System Setup: Use a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Mobile Phase A: 0.1% Formic acid in Water. Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Isocratic Elution: Run an isocratic flow at 30% B. Inject 1 µL of a 100 µM solution of the fragment.

  • Capacity Factor Calculation: Calculate k′=(tR​−t0​)/t0​ , where tR​ is the retention time and t0​ is the void volume time (measured via a uracil injection).

  • Self-Validation Check: Run a 4-methoxy isomer control. The 2-methoxy fragment must elute significantly later (higher k′ ) than the 4-methoxy isomer. If they co-elute, the pseudo-ring has ruptured, indicating an issue with mobile phase pH or column chemistry[4].

MedChem_Workflow Frag N-ethyl-5-fluoro- 2-methoxybenzamide Design Rational Drug Design (Basic Amine Appendage) Frag->Design Pharmacophore Model Synth Library Synthesis (Cross-Coupling) Design->Synth Chemical Elaboration Assay In Vitro Screening (Radioligand Binding) Synth->Assay Compound Testing SAR SAR Analysis & Optimization Assay->SAR Data Generation SAR->Design Iterative Feedback

Iterative medicinal chemistry workflow utilizing the substituted benzamide fragment.

Quantitative Data Presentation

The table below summarizes the physicochemical shifts induced by the stepwise addition of pharmacophore elements, culminating in the optimized N-ethyl-5-fluoro-2-methoxybenzamide fragment.

Fragment ScaffoldIntramolecular H-BondAmide N-H Shift (DMSO- d6​ )Temp. Coeff. ( Δδ/ΔT )Calculated LogPPrimary Liability
N-ethylbenzamideNo~ 8.5 ppm-5.2 ppb/K1.45Lack of target specificity; no conformational lock.
N-ethyl-2-methoxybenzamideYes~ 8.2 ppm-2.1 ppb/K1.62High susceptibility to CYP450 oxidation at C5.
N-ethyl-5-fluoro-2-methoxybenzamide Yes ~ 8.4 ppm -1.8 ppb/K 1.95 None (Optimized Fragment).

Note: The downfield shift and low temperature coefficient of the optimized fragment confirm a highly stable intramolecular hydrogen bond, while the elevated LogP indicates superior predicted blood-brain barrier (BBB) permeability.

Sources

Method

Application Note: Scalable Synthesis and Process Optimization of N-Ethyl-5-fluoro-2-methoxybenzamide

Executive Summary N-Ethyl-5-fluoro-2-methoxybenzamide is a highly valuable structural motif and intermediate in the synthesis of substituted benzamide therapeutics, including selective kinase inhibitors and psychiatric a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Ethyl-5-fluoro-2-methoxybenzamide is a highly valuable structural motif and intermediate in the synthesis of substituted benzamide therapeutics, including selective kinase inhibitors and psychiatric agents. While medicinal chemistry routes often rely on rapid, small-scale coupling reagents, transitioning this synthesis to a pilot-plant or commercial scale requires a fundamental shift in strategy. This application note provides a comprehensive guide to scaling up the amidation of 5-fluoro-2-methoxybenzoic acid with ethylamine, focusing on mechanistic causality, process safety, and self-validating workflows.

Mechanistic Rationale & Route Selection

In discovery laboratories, amidation is frequently achieved using1[1]. While HATU drives the reaction to completion rapidly at room temperature, it is fundamentally unsuited for scale-up due to its high cost, poor atom economy, and the generation of explosive byproducts (e.g., HOBt derivatives). Process chemistry demands routes that minimize the Process Mass Intensity (PMI) and eliminate hazardous waste streams.

We evaluated two highly scalable alternatives for this specific transformation:

  • The Acid Chloride Route (SOCl2): Thionyl chloride converts 5-fluoro-2-methoxybenzoic acid into a highly reactive acyl chloride. This route is extremely cost-effective and atom-economical. However, it requires careful engineering controls. The activation step generates equimolar amounts of SO2 and HCl gases, necessitating robust alkaline scrubbing systems. Furthermore, direct condensation with ethylamine is highly exothermic and can lead to2[2]. Despite these challenges, 3[3].

  • The Propylphosphonic Anhydride (T3P) Route: T3P is a mild, highly efficient coupling agent that operates via the formation of a mixed anhydride intermediate.4[4].5[5].

Quantitative Process Evaluation

To aid in route selection, the following table summarizes the quantitative metrics of the three amidation strategies:

ParameterHATU (Discovery)SOCl2 (Process Route A)T3P (Process Route B)
Atom Economy Low (~35%)High (~75%)Moderate (~55%)
Relative Cost/kg $
Exothermicity LowHigh (Requires active cooling)Mild (Controlled by dosing)
Byproduct Removal Chromatography requiredAqueous wash (HCl/SO2 scrubbed)Aqueous wash (Water-soluble)
Scalability Rating 1/5 (Not recommended)4/5 (Requires gas scrubbing)5/5 (Ideal for cGMP)

Process Engineering Workflows

AmidationRoutes cluster_routes SM 5-Fluoro-2-methoxybenzoic Acid SOCl2 Route A: SOCl2 (Acid Chloride) SM->SOCl2 T3P Route B: T3P (Mixed Anhydride) SM->T3P Int_SOCl2 Acyl Chloride Intermediate + SO2 + HCl SOCl2->Int_SOCl2 Int_T3P T3P-Activated Ester (Water-soluble) T3P->Int_T3P Amine + Ethylamine Int_SOCl2->Amine Int_T3P->Amine Product N-Ethyl-5-fluoro-2-methoxybenzamide Amine->Product

Figure 1: Decision tree for the scalable amidation of 5-fluoro-2-methoxybenzoic acid.

DownstreamProcessing Reac 1. Reaction (T3P Dosing) Quench 2. Aqueous Quench Reac->Quench Wash 3. Phase Separation Quench->Wash Cryst 4. Anti-solvent Crystallization Wash->Cryst Isol 5. Filtration & Drying Cryst->Isol

Figure 2: Standard downstream processing workflow for T3P-mediated amidation.

Self-Validating Experimental Protocols

Protocol A: SOCl2 Route (100g Scale)

Causality Note: Toluene is selected as the solvent because it allows for a higher reflux temperature during activation to drive off SO2/HCl gases, and it serves as an excellent anti-solvent during the final aqueous workup.

Step 1: Acid Activation

  • Charge a 2L reactor with 5-fluoro-2-methoxybenzoic acid (100 g, 588 mmol) and Toluene (500 mL).

  • Add catalytic DMF (2.2 mL, 0.05 eq). Causality: DMF forms the Vilsmeier-Haack reagent in situ, acting as a phase-transfer catalyst to accelerate chlorination.

  • Heat the mixture to 60°C. Dropwise add SOCl2 (51 mL, 1.2 eq) over 1 hour. Route off-gas to a 2M NaOH scrubber.

  • Self-Validation Checkpoint 1: After 2 hours, pull a 50 µL aliquot, quench in 1 mL anhydrous methanol, and analyze via UPLC-MS. The chromatogram must show >99% conversion to the methyl ester derivative (m/z 185.1 [M+H]+). Do not proceed until residual acid is <1%.

Step 2: Amidation

  • Concentrate the mixture under vacuum to remove excess SOCl2, then redissolve the acyl chloride in fresh Toluene (400 mL). Cool the reactor to 0°C.

  • Dropwise add Ethylamine (2.0 M in THF, 735 mL, 2.5 eq) maintaining internal temp < 10°C. Causality: Excess amine acts as both the nucleophile and the acid scavenger for the generated HCl.

  • Self-Validation Checkpoint 2: Monitor via TLC (Hexanes/EtOAc 1:1, UV 254 nm). The reaction is complete when the methyl ester spot (from the MeOH quench) is absent, replaced entirely by the product spot (Rf ~0.4).

Step 3: Isolation

  • Quench with water (300 mL). Separate phases. Wash the organic layer with 1M HCl (200 mL) to remove excess ethylamine, then sat. NaHCO3 (200 mL).

  • Concentrate the organic layer to 200 mL, add Heptane (300 mL) dropwise to induce crystallization. Filter and dry at 45°C.

  • Self-Validation Checkpoint 3: Perform Karl Fischer (KF) titration on the dried cake. Moisture must be <0.5% w/w before final packaging.

Protocol B: T3P Route (500g Scale)

Causality Note: T3P is chosen for this larger scale to entirely bypass the generation of corrosive gases and the need for specialized scrubbing infrastructure.

Step 1: Reaction Assembly

  • Charge a 5L jacketed reactor with 5-fluoro-2-methoxybenzoic acid (500 g, 2.94 mol), Ethylamine hydrochloride (288 g, 3.53 mol, 1.2 eq), and Ethyl Acetate (2.5 L).

  • Add N,N-Diisopropylethylamine (DIPEA) (1.53 L, 8.82 mol, 3.0 eq). Causality: DIPEA neutralizes the ethylamine salt and acts as the non-nucleophilic base required for the T3P activation mechanism.

  • Cool internal temperature to 0–5°C.

Step 2: T3P Dosing

  • Dropwise add 3 (2.1 L, 3.53 mol, 1.2 eq) over 2 hours[3]. Causality: Controlled addition manages the mild exotherm associated with mixed anhydride formation.

  • Self-Validation Checkpoint 1: Stir for 4 hours at 20°C. Pull an aliquot for HPLC analysis. Proceed to workup only when the starting acid is <0.5% AUC.

Step 3: Aqueous Workup and Isolation

  • Add Water (1.5 L) to the reactor and stir vigorously for 15 minutes. Causality: T3P and its phosphate byproducts are highly water-soluble and partition entirely into the aqueous phase.

  • Separate the layers. Wash the organic phase with 1M HCl (1 L) and Brine (1 L).

  • Self-Validation Checkpoint 2: Analyze the organic layer via 31P NMR or elemental analysis (ICP-MS). Phosphorus content must be <10 ppm to ensure complete byproduct removal.

  • Concentrate the EtOAc layer to ~1 L, add Heptane (2 L) to crystallize. Filter and dry under vacuum at 50°C.

Sources

Technical Notes & Optimization

Troubleshooting

Advanced Technical Support Center: Resolving Purification Challenges of Fluorinated Benzamides

Welcome to the Technical Support Center for the purification of fluorinated benzamides. Fluorinated benzamides are highly privileged motifs in medicinal chemistry, oncology, and radiochemistry (e.g., PET imaging tracers)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of fluorinated benzamides. Fluorinated benzamides are highly privileged motifs in medicinal chemistry, oncology, and radiochemistry (e.g., PET imaging tracers). However, the introduction of fluorine fundamentally alters the molecule's lipophilicity, hydrogen-bonding network, and dipole moment, often rendering standard purification protocols ineffective.

This guide is designed for researchers and drug development professionals. It provides causality-driven troubleshooting, quantitative comparative data, and self-validating standard operating procedures (SOPs) to resolve the most complex separation challenges.

Section 1: Diagnostic FAQs & Troubleshooting

Q1: Why do fluorinated benzamides often co-elute with their des-fluoro precursors on standard normal-phase silica gel? The Causality: Fluorine is highly electronegative but possesses very low polarizability and acts as a poor hydrogen bond acceptor. On bare silica gel, chromatographic retention is primarily driven by hydrogen bonding between the stationary phase silanol groups and the analyte's polar functional groups (such as the amide carbonyl and NH of the benzamide). Because the C–F bond does not participate significantly in these interactions, the silica gel effectively "ignores" the fluorine atom. Consequently, a fluorinated benzamide and its des-fluoro analog present nearly identical polar surface areas to the stationary phase, leading to co-elution. The Solution: Switch to a separation mode that recognizes fluorine. Reversed-phase HPLC using a Pentafluorophenyl (PFP) column provides orthogonal selectivity via π

π , dipole-dipole, and shape-selective interactions specific to fluorinated aromatics, achieving baseline resolution where bare silica fails[1].

Q2: When synthesizing 18 F- or 68 Ga-labeled fluorinated benzamides for PET imaging, what is the most reliable purification strategy to separate the radiotracer from the unlabeled precursor? The Causality: In radiochemistry, the non-radioactive precursor is often present in macroscopic excess (milligrams) compared to the radiotracer (nanograms/picograms). For example, in the synthesis of 68 Ga-labeled or 18 F-labeled fluorinated benzamide derivatives for PET imaging (e.g., melanoma or σ2​ receptor targeting), the unreacted precursor must be rigorously removed to prevent competitive binding at the target receptor[2][3]. The Solution: Semi-preparative Reversed-Phase HPLC (RP-HPLC) is the gold standard here, as it can handle milligram-scale loading while providing the theoretical plates necessary to separate the structurally similar precursor and product (See SOP 2).

Q3: How does Fluorous Solid-Phase Extraction (F-SPE) work for separating highly fluorinated benzamides from non-fluorinated reaction mixtures? The Causality: F-SPE relies on the principle of "fluorophilicity"—the thermodynamic preference of highly fluorinated compounds to partition into a fluorinated phase rather than standard organic or aqueous phases. When a reaction mixture is loaded onto a fluorous silica gel cartridge (e.g., silica bonded with a −SiCH2​CH2​C8​F17​ stationary phase), fluorinated benzamides are strongly retained via fluorous-fluorous interactions. Non-fluorinated impurities are easily washed away with a "fluorophobic" solvent system[4][5].

Q4: We are developing chiral fluorinated benzamides. Standard polysaccharide chiral stationary phases (CSPs) are failing to resolve the enantiomers. What is the alternative? The Causality: The incorporation of fluorine into biologically active molecules alters their steric bulk and electronic distribution, which can disrupt the chiral recognition mechanisms of traditional amylose or cellulose CSPs. The Solution: Supercritical Fluid Chromatography (SFC) coupled with fluorinated chiral stationary phases (e.g., cellulose tris(4-fluoro-3-methylphenylcarbamate)) leverages unique fluorophilic and dipole-dipole interactions. This enables baseline enantioseparation of fluorinated compounds while drastically reducing solvent consumption compared to traditional HPLC[6].

Section 2: Quantitative Comparison of Purification Modalities

To select the appropriate purification workflow, consult the quantitative parameters in the table below.

Purification ModalityTarget Log P RangeTypical Recovery (%)Solvent Consumption (mL/g)Resolution ( Rs​ ) vs. Des-Fluoro
Normal-Phase Silica 1.0 – 3.560 – 80%500 – 1000< 1.0 (Co-elution common)
RP-HPLC (C18/PFP) 2.0 – 5.085 – 95%2000 – 4000> 1.5 (Baseline resolution)
F-SPE (Fluorous) > 4.0 (Fluorous)> 90%20 – 50N/A (Binary on/off separation)
SFC (Fluorinated CSP) 1.5 – 4.590 – 98%< 10 (Liquid CO 2​ based)> 2.0 (Enantiomeric resolution)

Section 3: Visual Workflows and Decision Matrices

DecisionTree Start Crude Fluorinated Benzamide Mixture CheckTag Is a Fluorous Tag or Polyfluoro-Motif Present? Start->CheckTag FSPE Fluorous Solid-Phase Extraction (F-SPE) CheckTag->FSPE Yes CheckChiral Is Chiral Separation Required? CheckTag->CheckChiral No SFC SFC with Fluorinated Chiral Stationary Phase CheckChiral->SFC Yes CheckPol Check Polarity & Des-fluoro Impurities CheckChiral->CheckPol No RPHPLC RP-HPLC (PFP or C18 Column) CheckPol->RPHPLC High Purity Needed

Decision matrix for selecting fluorinated benzamide purification workflows.

FSPEWorkflow Load 1. Load Sample (Fluorophobic Solvent) Wash 2. Fluorophobic Wash (e.g., 80:20 MeOH:H2O) Load->Wash EluteNon Elutes Non-Fluorous Impurities (Pass 1) Wash->EluteNon Pass 1 Elute 3. Fluorophilic Elution (e.g., 100% MeOH or THF) Wash->Elute Retains Fluorous Compounds Collect Collect Pure Fluorinated Benzamide Elute->Collect Pass 2

Mechanism and step-by-step elution profile of Fluorous Solid-Phase Extraction.

Section 4: Standard Operating Procedures (SOPs)

SOP 1: F-SPE Purification of Fluorous-Tagged Benzamides

This protocol acts as a self-validating system; the binary elution yields two distinct fractions that can be immediately verified for mass balance via 19 F-NMR[4][5].

  • Cartridge Conditioning: Mount a fluorous silica gel cartridge (e.g., 2g FluoroFlash) onto a vacuum manifold. Condition with 10 mL of a fluorophobic solvent (80:20 MeOH/H 2​ O).

  • Sample Loading: Dissolve up to 200 mg of the crude benzamide mixture in a minimum volume (0.5 - 1.0 mL) of DMF or DMSO. Load directly onto the cartridge.

  • Fluorophobic Wash (Pass 1): Elute with 15 mL of 80:20 MeOH/H 2​ O. Collect this fraction. Causality: This highly polar, water-containing mixture cannot disrupt the fluorous-fluorous interactions, forcing all non-fluorinated impurities to elute.

  • Fluorophilic Elution (Pass 2): Elute with 15 mL of 100% MeOH or THF. Collect in a separate vial. Causality: The pure organic solvent disrupts the fluorous interactions, releasing the fluorinated benzamide.

  • Validation: Evaporate both fractions. Perform 19 F-NMR on both. The absence of fluorine signals in Pass 1 and strong signals in Pass 2 validates the separation.

SOP 2: Semi-Preparative RP-HPLC for Radiolabeled Benzamides

Used primarily for isolating 18 F or 68 Ga-labeled radiotracers from macroscopic precursors[2][3].

  • Column Preparation: Install a C18 semi-preparative column (10 x 250 mm, 5 µm) on an HPLC equipped with in-line UV (254 nm) and gamma/radio-detectors.

  • Mobile Phase Setup: Prepare Solvent A (0.1% TFA in H 2​ O) and Solvent B (0.1% TFA in Acetonitrile). Causality: The acidic modifier (TFA) suppresses the ionization of the benzamide's secondary/tertiary amines, preventing peak tailing and improving resolution.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 30 minutes at a flow rate of 3.0 mL/min.

  • Fraction Collection: Monitor the real-time chromatogram. The massive UV peak corresponds to the unreacted precursor. The gamma detector will spike at a slightly different retention time (due to the isotopic/structural difference of the radiotracer). Collect the radioactive fraction.

  • Validation: Analyze an aliquot of the collected fraction via analytical Radio-TLC or analytical RP-HPLC. The complete absence of a UV peak at the radiotracer's retention time confirms the successful removal of the precursor.

References

  • Varughese, P., Gangoda, M. E., & Gilpin, R. K. (1988). Applications of Fluorinated Compounds as Phases and Additives in Chromatography and Their Uses in Pharmaceutical Analysis. Journal of Chromatographic Science.[Link]

  • Zhang, W., & Lu, Y. (2006). Automation of fluorous solid-phase extraction for parallel synthesis. Journal of Combinatorial Chemistry. [Link]

  • Zhang, W. (2006). Synthetic applications of fluorous solid-phase extraction (F-SPE). Tetrahedron.[Link]

  • Aurigemma, C. M., et al. (2016). Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. Chromatography Today.[Link]

  • Ryu, et al. (2025). 68Ga-labeled fluorinated benzamide derivatives for positron emission tomography imaging of melanoma. PMC / PLoS One. [Link]

  • Tu, Z., et al. (2007). Fluorine-18-Labeled Benzamide Analogues for Imaging the σ2 Receptor Status of Solid Tumors with Positron Emission Tomography. Journal of Medicinal Chemistry.[Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues with N-ethyl-5-fluoro-2-methoxybenzamide

Prepared by: Senior Application Scientist, Formulation & Drug Delivery Welcome to the Technical Support Center. Working with highly substituted, halogenated benzamides often presents significant formulation bottlenecks.

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Formulation & Drug Delivery

Welcome to the Technical Support Center. Working with highly substituted, halogenated benzamides often presents significant formulation bottlenecks. N-ethyl-5-fluoro-2-methoxybenzamide (C₁₀H₁₂FNO₂) is a classic example of a Biopharmaceutics Classification System (BCS) Class II/IV compound [1]. It exhibits high lipophilicity driven by the fluorine atom and methoxy group, coupled with a rigid, planar aromatic core that promotes strong intermolecular crystal lattice energy.

This guide is designed for researchers and drug development professionals to troubleshoot and overcome the specific solubility challenges associated with this molecule.

Part 1: Troubleshooting Guide & FAQs

Q1: I attempted to dissolve N-ethyl-5-fluoro-2-methoxybenzamide by adjusting the pH of my aqueous buffer, but it still precipitated. Why did this fail? A1: The failure of pH adjustment is due to the molecule's lack of ionizable centers within the physiological pH range (pH 1–10). The amide nitrogen is non-basic (pKa < 0 for protonation) because its lone pair is delocalized into the carbonyl pi-system. Furthermore, both the methoxy and fluoro substituents are neutral. Because you cannot generate a charged, water-soluble salt form of this specific molecule, [2]. You must rely on physical solubilization techniques such as co-solvency, micellar encapsulation, or inclusion complexes.

Q2: My compound dissolves perfectly in 100% DMSO for my stock solution, but it crashes out immediately when diluted into my in vitro cell culture media. How can I prevent this solvent-shift precipitation? A2: This occurs because the thermodynamic solubility of the compound in the final aqueous mixture is lower than the concentration you are trying to achieve. When the DMSO diffuses into the water, the hydrophobic benzamide molecules rapidly aggregate. Causality & Solution: To prevent this, you must lower the kinetic barrier to precipitation. Pre-mix your DMSO stock with a non-ionic surfactant (like 0.1% Tween 80 or Cremophor EL) before adding it to the aqueous media. The surfactant forms micelles that immediately encapsulate the hydrophobic fluorinated ring as the DMSO dissipates, maintaining a stable colloidal dispersion.

Q3: We are moving to in vivo rodent pharmacokinetic (PK) studies and need a dosing solution of at least 5 mg/mL. What is the most reliable formulation strategy? A3: For in vivo dosing of lipophilic benzamides, is the gold standard[3]. Specifically, Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic cavity perfectly sized to encapsulate the 5-fluoro-2-methoxybenzene ring, while its hydrophilic exterior ensures aqueous solubility. If cyclodextrins are unavailable, a ternary co-solvent system (e.g., 10% DMSO, 10% Tween 80, 80% Saline) provides a reliable alternative by utilizing both solvent-drag and micellar solubilization.

Part 2: Quantitative Data: Comparative Solubility Profiles

To guide your formulation strategy, the following table summarizes the expected solubility enhancements of N-ethyl-5-fluoro-2-methoxybenzamide across various standard vehicles.

Formulation VehicleApparent Solubility (mg/mL)Fold EnhancementRecommended Application
Water (pH 7.0) < 0.011xNone (Baseline)
PBS (pH 7.4) < 0.011xNone
1% DMSO in PBS ~0.055xIn vitro biochemical assays
10% DMSO / 10% Tween 80 / 80% Saline 8.5850xIn vivo (PO / IP dosing)
20% HP-β-CD in Water 12.4>1,200xIn vivo (IV / PO dosing)
100% DMSO > 50.0>5,000xStock solution storage only

Part 3: Experimental Protocols

The following protocols are designed as self-validating systems. If the end-state criteria (e.g., optical clarity, lack of birefringence) are not met, the protocol includes integrated troubleshooting steps.

Protocol A: Preparation of HP-β-CD Inclusion Complex (Solvent Evaporation Method)

Mechanism: Forces the lipophilic aromatic ring into the hydrophobic cavity of the cyclodextrin by removing the shared organic solvent.

  • Preparation of Solutions:

    • Dissolve 100 mg of N-ethyl-5-fluoro-2-methoxybenzamide in 5 mL of volatile organic solvent (e.g., Ethanol or Methanol).

    • Dissolve 1.0 g of HP-β-CD (approx. 1:2 molar ratio depending on exact substitution degree) in 10 mL of deionized water.

  • Mixing & Complexation:

    • Add the organic drug solution dropwise to the aqueous HP-β-CD solution under continuous magnetic stirring at 400 RPM.

    • Stir the mixture at room temperature for 2 hours to allow thermodynamic equilibration of the host-guest complex.

  • Solvent Removal:

    • Transfer the mixture to a rotary evaporator. Remove the organic solvent under reduced pressure at 40°C until the volume is reduced to approximately 10 mL.

  • Self-Validation Check:

    • Inspect the remaining aqueous solution. It must be completely optically clear.

    • Validation failure: If the solution is cloudy, the complexation is incomplete. Add 2 mL of water, sonicate for 15 minutes, and filter through a 0.45 µm PTFE syringe filter to remove uncomplexed API.

  • Lyophilization (Optional): Freeze-dry the clear solution to obtain the solid inclusion complex powder for long-term stability.

Protocol B: Ternary Co-Solvent/Surfactant Formulation (10/10/80 System)

Mechanism: Utilizes DMSO to disrupt the crystal lattice, Tween 80 to form protective micelles, and saline as the bulk aqueous carrier.

  • API Dissolution: Weigh 10 mg of N-ethyl-5-fluoro-2-methoxybenzamide into a glass vial. Add 100 µL of 100% DMSO. Vortex until completely dissolved.

  • Surfactant Addition: Add 100 µL of Tween 80 (or Cremophor EL) directly to the DMSO/API solution. Vortex vigorously for 60 seconds. Critical step: Do not add water yet. The API must be coated by the surfactant in the organic phase.

  • Aqueous Phase Addition: While continuously vortexing the vial, add 800 µL of sterile 0.9% Saline dropwise.

  • Self-Validation Check:

    • Examine the formulation under cross-polarized light. The absence of birefringence (sparkling flashes) confirms there are no micro-crystals present, validating that the drug is fully solubilized in the micellar dispersion.

Part 4: Formulation Selection Workflow

Use the following decision tree to determine the optimal solubility enhancement strategy based on your experimental constraints.

G Start Solubility Issue: N-ethyl-5-fluoro-2-methoxybenzamide Assay What is the target application? Start->Assay InVitro In Vitro Assay (Cell Culture/Biochem) Assay->InVitro InVivo In Vivo Dosing (Rodent PK/PD) Assay->InVivo DMSO Dissolve in 100% DMSO (Max 1% final conc.) InVitro->DMSO Route What is the Administration Route? InVivo->Route Precip Does it precipitate upon dilution? DMSO->Precip AddSurfactant Add 0.1% Tween 20/80 to assay buffer Precip->AddSurfactant Yes Proceed Proceed with Assay Precip->Proceed No AddSurfactant->Proceed Ternary Ternary System: 10% DMSO + 10% Tween 80 + 80% Saline Cyclo Cyclodextrin Complex: 20% HP-β-CD in Water IV Intravenous (IV) Route->IV PO Oral (PO) / IP Route->PO IV->Cyclo PO->Ternary PO->Cyclo

Decision tree for selecting the optimal solubility enhancement strategy.

References

  • Title: Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs Source: Life (Basel), National Center for Biotechnology Information (PMC) URL: [Link]

Troubleshooting

N-ethyl-5-fluoro-2-methoxybenzamide stability and storage conditions

This guide provides technical support for researchers, scientists, and drug development professionals working with N-ethyl-5-fluoro-2-methoxybenzamide. Due to the limited availability of specific stability data for this...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides technical support for researchers, scientists, and drug development professionals working with N-ethyl-5-fluoro-2-methoxybenzamide. Due to the limited availability of specific stability data for this compound in public literature, this document synthesizes information from general chemical principles of benzamide stability, data on analogous structures, and standard laboratory practices. All recommendations should be validated by the end-user under their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for N-ethyl-5-fluoro-2-methoxybenzamide?

ParameterRecommendationRationale
Temperature -20°C to 4°CLower temperatures slow down potential hydrolytic and oxidative degradation pathways.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes the risk of oxidation.
Light Amber vial or dark containerProtects from photodegradation, as aromatic amides can be susceptible to light-induced decomposition.[3][4]
Moisture Tightly sealed container with desiccantThe amide bond is susceptible to hydrolysis, especially under acidic or basic conditions.[1][5]

Q2: Can I store N-ethyl-5-fluoro-2-methoxybenzamide at room temperature for short periods?

For short-term storage (e.g., during the course of an experiment), storing the compound at room temperature in a tightly sealed, opaque container is generally acceptable. However, for periods longer than a few days, refrigeration is advised to ensure maximum stability.

Q3: What solvents are recommended for dissolving N-ethyl-5-fluoro-2-methoxybenzamide?

Based on its structure, N-ethyl-5-fluoro-2-methoxybenzamide is expected to be soluble in a range of common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols (e.g., ethanol, methanol). When preparing stock solutions for biological assays, DMSO is a common choice. It is recommended to prepare fresh solutions for experiments. If storage of solutions is necessary, they should be stored at -20°C or below in tightly sealed vials.

Q4: What are the likely degradation pathways for this compound?

The primary potential degradation pathways for N-ethyl-5-fluoro-2-methoxybenzamide are hydrolysis and photodegradation.

  • Hydrolysis: The amide bond can be cleaved by water, a reaction that is accelerated by the presence of acids or bases, to yield 5-fluoro-2-methoxybenzoic acid and ethylamine.[1][5][6]

  • Photodegradation: Aromatic compounds, including aromatic amides, can be sensitive to UV light, which may induce bond cleavage or rearrangement reactions.[3][4][7]

Troubleshooting Guide

This section addresses specific issues that users might encounter during their experiments.

Issue 1: Inconsistent or lower-than-expected results in biological assays over time.

  • Potential Cause: Degradation of the compound in your stock solution.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always try to use freshly prepared solutions for your experiments.

    • Storage of Stock Solutions: If you must store stock solutions, aliquot them into smaller volumes to avoid repeated freeze-thaw cycles and store them at -80°C in the dark.

    • Check for Precipitates: Before use, visually inspect the solution for any signs of precipitation. If observed, gently warm and vortex the solution to ensure homogeneity.

    • Purity Analysis: If inconsistent results persist, consider analyzing the purity of your stock solution using techniques like HPLC to check for the presence of degradation products.

Issue 2: Appearance of new peaks in HPLC or LC-MS analysis of an aged sample.

  • Potential Cause: The compound has started to degrade.

  • Troubleshooting Steps:

    • Identify Degradants: Based on the expected degradation pathways, the primary hydrolysis products would be 5-fluoro-2-methoxybenzoic acid and ethylamine. Check the mass of the new peaks against these potential degradants.

    • Review Storage Conditions: Ensure that the compound has been stored according to the recommendations (cold, dark, dry, and under an inert atmosphere).[1][2]

    • Minimize Exposure to Air and Light: During handling, minimize the compound's exposure to ambient air and light.

Issue 3: The solid compound has changed in appearance (e.g., color change, clumping).

  • Potential Cause: This could be due to the absorption of moisture or degradation.

  • Troubleshooting Steps:

    • Check for Moisture: Clumping may indicate the absorption of water. Ensure the container is properly sealed and stored with a desiccant.

    • Assess Purity: A change in color could signify chemical degradation. The purity of the compound should be re-assessed by a suitable analytical method (e.g., HPLC, NMR) before further use.

Experimental Protocols

Protocol for Assessing Compound Stability in Solution

This protocol provides a general workflow for evaluating the stability of N-ethyl-5-fluoro-2-methoxybenzamide in a specific solvent and temperature.

  • Solution Preparation: Prepare a stock solution of the compound in the desired solvent at a known concentration.

  • Initial Analysis (Time 0): Immediately analyze the freshly prepared solution by HPLC to obtain a baseline chromatogram and determine the initial purity.

  • Storage: Aliquot the remaining solution into several vials and store them under the desired conditions (e.g., room temperature, 4°C, -20°C). Protect the vials from light.

  • Time-Point Analysis: At regular intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve a vial and re-analyze it by HPLC.

  • Data Analysis: Compare the chromatograms from each time point to the baseline. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.

Visualizing Potential Degradation

Amide Hydrolysis Pathway

The following diagram illustrates the potential acid-catalyzed hydrolysis of N-ethyl-5-fluoro-2-methoxybenzamide, which is a common degradation pathway for benzamides.[5][6]

G cluster_reactants Reactants cluster_products Products A N-ethyl-5-fluoro-2-methoxybenzamide C 5-fluoro-2-methoxybenzoic acid A->C Hydrolysis D Ethylamine A->D Hydrolysis B H₂O / H⁺

Caption: Potential acid-catalyzed hydrolysis of N-ethyl-5-fluoro-2-methoxybenzamide.

References

  • Chemistry LibreTexts. (2024, October 16). 15.17: Chemical Properties of Amides- Hydrolysis. Retrieved from [Link]

  • Filo. (2024, November 29). Mechanism of hydrolysis of benzamide. Retrieved from [Link]

  • Semantic Scholar. (2008, April 1). Benzamide hydrolysis in strong acids : The last word. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Benzamide hydrolysis in strong acids — The last word. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). The hydrolyses of benzamides, methylbenzimidatium ions, and lactams in aqueous sulfuric acid. The excess acidity method in the determination of reaction mechanisms. Retrieved from [Link]

  • Oxford Lab Fine Chem. (n.d.). MATERIAL SAFETY DATA SHEET - BENZAMIDE 98%. Retrieved from a source providing general handling for benzamides.
  • ResearchGate. (2025, August 6). The Photolyses of Fully Aromatic Amides. Retrieved from [Link]

  • Patsnap Eureka. (2026, February 28). Amide Decomposition Patterns: Study Under Light Conditions. Retrieved from [Link]

  • PubChem. (n.d.). N-((1R)-1-(4-bromophenyl)ethyl)-5-fluoro-2-hydroxybenzamide. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). The Photolyses of Fully Aromatic Amides. Retrieved from [Link]

  • Seton Hall University. (n.d.). Degradation of aromatic compounds bound to humic acid by the combined action of sunlight and microorganisms. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting N-Ethyl-5-fluoro-2-methoxybenzamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic nuances and troubleshooting steps for the synthesis of N-ethyl-5-fluoro-2-methoxy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic nuances and troubleshooting steps for the synthesis of N-ethyl-5-fluoro-2-methoxybenzamide. This molecule is a critical intermediate in the development of various targeted therapeutics, including Bruton Tyrosine Kinase (BTK) inhibitors[1],[2]. However, it presents unique synthetic challenges due to the electronic and steric effects of the ortho-methoxy and meta-fluoro substituents.

This guide bypasses generic advice to provide you with field-proven causality, self-validating protocols, and data-driven troubleshooting.

Mechanistic Causality of Side-Product Formation (The "Why")

When coupling 5-fluoro-2-methoxybenzoic acid with ethylamine, researchers frequently encounter three primary side-products. Understanding the physical chemistry behind their formation is essential for developing a robust, self-validating protocol.

  • 5-Fluoro-2-methoxybenzoic Acid (Hydrolysis Reversion)

    • Mechanism: If activation is performed using thionyl chloride (SOCl₂), the resulting 5-fluoro-2-methoxybenzoyl chloride is exceptionally electrophilic and sensitive to ambient moisture. Water easily outcompetes ethylamine as a nucleophile, reverting the intermediate back to the starting material.

    • Prevention: Maintain strictly anhydrous conditions or utilize optimized Schotten-Baumann biphasic conditions if aqueous amines must be used[3].

  • 5-Fluoro-2-hydroxy-N-ethylbenzamide (O-Demethylation)

    • Mechanism: The ether linkage in the ortho-methoxy group is susceptible to cleavage (demethylation) when exposed to harsh acidic conditions, elevated temperatures, or trace Lewis acid impurities present in low-grade chlorinating agents.

    • Prevention: Keep activation temperatures below 40 °C and consider milder coupling agents like T3P[2] or HATU[4] instead of aggressive chlorination.

  • Symmetric Anhydride (Dimerization)

    • Mechanism: During carbodiimide or T3P-mediated coupling, an active ester is formed. If the local concentration of ethylamine is too low (amine starvation), unreacted carboxylate ions will attack the active ester, forming a stable symmetric anhydride.

    • Prevention: Pre-mix the amine with the base (e.g., DIPEA) and ensure rapid, efficient stirring during the addition of the coupling agent.

Reaction Pathway Visualization

AmidationPathway SM 5-Fluoro-2-methoxybenzoic Acid + Ethylamine ActInt Activated Intermediate (e.g., Acid Chloride, O-Acylisourea) SM->ActInt Activation Agent (SOCl2, T3P, HATU) Product Target Product: N-ethyl-5-fluoro-2-methoxybenzamide ActInt->Product + Ethylamine (Optimal Nucleophilic Attack) SideHydro Side Product: 5-Fluoro-2-methoxybenzoic Acid (Hydrolysis Reversion) ActInt->SideHydro + H2O (Moisture Contamination) SideDemeth Side Product: 5-Fluoro-2-hydroxy-N-ethylbenzamide (O-Demethylation) ActInt->SideDemeth Excess Heat / Lewis Acids (Ether Cleavage) SideAnhyd Side Product: Symmetric Anhydride (Dimerization) ActInt->SideAnhyd Amine Starvation (Carboxylate Attack)

Fig 1: Mechanistic pathway of N-ethyl-5-fluoro-2-methoxybenzamide synthesis and side-reactions.

Reagent Efficacy & Side-Product Profiling

The choice of coupling reagent directly dictates your impurity profile. Use the following quantitative summary to select the best approach for your scale and purity requirements.

Coupling MethodTypical YieldMajor Side-ProductCausality / Mechanism
SOCl₂ / DCM 70–80%Hydrolysis (10–15%)High moisture sensitivity of the acid chloride intermediate.
T3P / EtOAc [2]85–95%Anhydride (<5%)Mild conditions prevent demethylation; low moisture sensitivity.
HATU / DMF [4]90–98%Uronium Adducts (<2%)Highly efficient activation; side products are mostly reagent-derived.
B(OCH₂CF₃)₃ [5]60–75%Unreacted SM (~20%)Direct amidation requires prolonged heating, limiting conversion.

Validated Experimental Protocols

Protocol A: Mild Amidation via T3P (Recommended for High Purity)

This protocol utilizes Propylphosphonic Anhydride (T3P) to suppress O-demethylation and moisture-driven hydrolysis, providing a self-validating system where the lack of exotherm indicates a controlled reaction[2].

  • Preparation: In a rigorously dried round-bottom flask under N₂ atmosphere, dissolve 5-fluoro-2-methoxybenzoic acid (1.0 eq) in anhydrous Ethyl Acetate (EtOAc) (10 volumes).

  • Amine Addition: Add ethylamine hydrochloride (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to neutralize the salt and establish the necessary basic environment. Stir for 15 minutes at room temperature.

  • Activation: Cool the mixture to 0–5 °C using an ice bath. Add T3P (50% solution in EtOAc, 1.2 eq) dropwise over 30 minutes. Self-Validation Check: The dropwise addition controls the exotherm, preventing the localized amine starvation that leads to anhydride dimerization.

  • Coupling: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor the disappearance of the acid via HPLC or TLC.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the highly pure target amide.

Protocol B: Traditional Acid Chloride Method (Recommended for Scale-Up)
  • Chlorination: Suspend 5-fluoro-2-methoxybenzoic acid (1.0 eq) in anhydrous Toluene. Add a catalytic amount of DMF (0.05 eq) followed by the slow addition of Thionyl Chloride (1.2 eq) at 25–30 °C.

  • Concentration: Stir for 2 hours, then distill off the solvent and excess SOCl₂ under reduced pressure to isolate the highly reactive acid chloride. Critical Step: Complete removal of SOCl₂ prevents subsequent degradation of the product.

  • Amidation: Redissolve the intermediate in fresh Toluene. Cool to 0 °C and add a solution of ethylamine (2.0 eq, where the excess acts as the acid scavenger) dropwise.

  • Isolation: Filter the resulting ethylamine hydrochloride salts and wash the organic filtrate with water and brine to obtain the target amide.

Troubleshooting FAQs

Q: My reaction mixture turned dark brown during the acid chloride formation, and the isolated yield is low. What happened? A: Darkening is a classic symptom of O-demethylation followed by oxidation of the resulting phenol. This is typically caused by overheating the SOCl₂ mixture or the presence of trace iron/Lewis acid impurities. Ensure your reaction temperature strictly remains below 35 °C and use freshly distilled SOCl₂[1].

Q: I am seeing a significant amount of starting material (5-fluoro-2-methoxybenzoic acid) after adding ethylamine. How do I fix this? A: This indicates hydrolysis of the activated intermediate before the amine could successfully attack. If using the acid chloride route, ensure your solvents are strictly anhydrous and your glassware is oven-dried. If using ethylamine gas, ensure it is passed through a drying tube. If the issue persists, switch to the T3P-mediated coupling (Protocol A), which is significantly more tolerant to trace moisture[2].

Q: Can I use direct amidation without coupling agents to save costs? A: While direct amidation using borate esters like B(OCH₂CF₃)₃ is possible[5], it requires prolonged heating (e.g., 80 °C for 15+ hours). For 5-fluoro-2-methoxybenzoic acid, extended heating increases the risk of ether cleavage and generally results in lower yields (60–75%) compared to T3P or HATU. It is not recommended for this specific substrate unless scaling to a level where coupling agent costs are prohibitive.

References

  • A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications Source: MDPI URL:[Link]

  • Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method Source: American Journal of Applied Science and Technology URL:[Link]

  • WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)
  • NOVEL PROCESS FOR THE PREPARATION OF PIRTOBRUTINIB AND ITS INTERMEDIATES THEREOF Source: Technical Disclosure Commons URL:[Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH₂CF₃)₃ Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Resolution for N-ethyl-5-fluoro-2-methoxybenzamide

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of N-ethyl-5-fluoro-2-methoxybenzamide. This guide is designed for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of N-ethyl-5-fluoro-2-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the resolution of this compound in their chromatographic experiments. Here, we move beyond generic advice to provide in-depth, scientifically grounded solutions tailored to the unique chemical properties of this molecule.

Foundational Knowledge: The Resolution Equation

At the heart of any separation challenge lies the fundamental resolution equation. Understanding this is key to systematically troubleshooting your method. Resolution (Rs) is a measure of how well two peaks are separated in a chromatogram[1]. It is governed by three key factors:

  • Efficiency (N): A measure of the column's ability to produce narrow peaks. It is influenced by column length and the particle size of the stationary phase[2].

  • Selectivity (α): The relative retention of two adjacent peaks. This is the most powerful factor for improving resolution and is primarily influenced by the mobile phase composition and the stationary phase chemistry[2].

  • Retention Factor (k'): A measure of how long an analyte is retained on the column. It is controlled by the strength of the mobile phase[2].

Our troubleshooting strategies will revolve around the logical manipulation of these three pillars.

General Troubleshooting Workflow

When encountering a resolution issue, it is crucial to follow a systematic approach rather than making random changes. The following workflow provides a logical sequence for troubleshooting.

HPLC_Troubleshooting_Workflow start Poor Resolution Observed check_peak_shape Assess Peak Shape (Tailing, Fronting, or Broad?) start->check_peak_shape tailing_fronting Address Tailing/Fronting check_peak_shape->tailing_fronting Asymmetric broad_peaks Address Broad Peaks check_peak_shape->broad_peaks Symmetric but Broad optimize_k Optimize Retention (k') (Adjust % Organic) tailing_fronting->optimize_k broad_peaks->optimize_k optimize_alpha Optimize Selectivity (α) (Change Organic Solvent or pH) optimize_k->optimize_alpha Insufficient Improvement end Resolution Achieved optimize_k->end Sufficient optimize_n Optimize Efficiency (N) (Change Column/Flow Rate) optimize_alpha->optimize_n Insufficient Improvement optimize_alpha->end Sufficient optimize_n->end Sufficient

Caption: A systematic workflow for troubleshooting poor HPLC resolution.

Frequently Asked Questions (FAQs)

Q1: My peak for N-ethyl-5-fluoro-2-methoxybenzamide is tailing significantly. What is the cause and how can I fix it?

A1: Causality and Solution

Peak tailing is often a result of unwanted secondary interactions between the analyte and the stationary phase, particularly with acidic silanol groups on the silica surface[3]. Basic compounds are especially prone to this. While N-ethyl-5-fluoro-2-methoxybenzamide is a neutral amide, its structure contains lone pairs of electrons on the nitrogen and oxygen atoms that can interact with active sites on the column packing. Another common cause is column overload[3][4].

Troubleshooting Protocol:

  • Reduce Sample Load: The simplest first step is to dilute your sample and inject a smaller volume. If the peak shape improves, you were likely overloading the column[4].

  • Mobile Phase pH Adjustment: The amide group in your compound can undergo hydrolysis under extreme pH conditions. However, subtle pH adjustments can improve peak shape. For benzamide compounds, a mobile phase pH between 3 and 7 is generally a good starting point[5].

    • Protocol: Prepare a mobile phase with a buffer, such as 20 mM potassium dihydrogen phosphate, and adjust the pH to 3.0 with phosphoric acid[6]. If tailing persists, incrementally increase the pH to see if a more neutral mobile phase improves the peak shape. Always ensure your chosen pH is within the stable range for your column[7].

  • Use a Modern, End-Capped Column: If the above steps do not resolve the issue, consider switching to a high-purity, end-capped C18 column. These columns have fewer exposed silanol groups, minimizing secondary interactions[3].

Q2: I am seeing poor resolution between my main peak and a closely eluting impurity. How can I improve this separation?

A2: Causality and Solution

Insufficient resolution between two closely eluting peaks is a classic selectivity (α) problem. To improve this, you need to alter the chemistry of the separation to change the relative interaction of the two compounds with the stationary and mobile phases[2].

Troubleshooting Protocol:

  • Change the Organic Modifier: If you are using acetonitrile, switch to methanol, or vice-versa. These solvents have different selectivities and can alter the elution order or increase the separation between your analyte and the impurity[8].

    • Protocol:

      • Prepare a mobile phase with the same aqueous component and gradient profile (if applicable) but replace acetonitrile with an equivalent strength of methanol.

      • Run the analysis and observe the change in selectivity.

  • Adjust the Mobile Phase pH: For ionizable compounds, pH is a powerful tool to alter selectivity[5]. While your primary compound is neutral, the impurity might be acidic or basic. Changing the pH will alter the impurity's ionization state and its retention time relative to your main peak.

  • Gradient vs. Isocratic Elution: If you are using an isocratic method (constant mobile phase composition), switching to a gradient elution can improve the resolution of complex mixtures and sharpen peaks[9][10][11]. A shallow gradient is often effective in separating closely eluting compounds[12].

    • Protocol: Start with a shallow gradient, for example, from 30% to 50% organic over 20 minutes, and adjust as needed.

Q3: My retention time for N-ethyl-5-fluoro-2-methoxybenzamide is drifting. What could be the cause?

A3: Causality and Solution

Retention time drift can be caused by several factors, including poor column equilibration, changes in mobile phase composition, or temperature fluctuations[13].

Troubleshooting Protocol:

  • Ensure Proper Column Equilibration: Before starting a series of injections, ensure the column is fully equilibrated with the initial mobile phase. This can take 10-20 column volumes[13].

  • Check Mobile Phase Preparation: Inconsistencies in mobile phase preparation are a common cause of retention time shifts. Always prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed[13].

  • Control Column Temperature: The temperature of the HPLC column plays a significant role in retention time[14]. An increase in temperature generally leads to a decrease in retention time[15][16]. Using a column oven is essential for reproducible results.

    • Protocol: Set the column oven to a stable temperature, for example, 30°C or 40°C, and allow the system to stabilize before analysis[17][18].

Optimizing HPLC Parameters for N-ethyl-5-fluoro-2-methoxybenzamide

The following table summarizes the expected effects of key HPLC parameters on the analysis of N-ethyl-5-fluoro-2-methoxybenzamide.

ParameterRecommended ChangeExpected Effect on ResolutionRationale & Causality
Mobile Phase Strength Decrease % Organic (e.g., Acetonitrile)IncreaseIncreases the retention factor (k'), providing more time for the analyte to interact with the stationary phase, which can improve separation[2][19].
Organic Modifier Switch from Acetonitrile to MethanolChange in Selectivity (α)Methanol and acetonitrile have different solvent properties, leading to different interactions with the analyte and stationary phase, which can alter the elution order and improve separation[8].
Column Temperature Increase Temperature (e.g., from 30°C to 40°C)Can Increase or DecreaseIncreasing temperature reduces mobile phase viscosity, which can lead to sharper peaks and better efficiency (N)[8][15]. However, it can also alter selectivity (α), so the effect on resolution must be experimentally verified[14][16].
Flow Rate Decrease Flow RateIncreaseLowering the flow rate can lead to narrower peaks and improved efficiency, thus enhancing resolution, although it will increase the analysis time[20].
Column Particle Size Decrease Particle Size (e.g., 5 µm to 3 µm or <2 µm)IncreaseSmaller particles lead to a significant increase in column efficiency (N), resulting in sharper peaks and better resolution[2][8]. Note that this will also increase backpressure[2].

Experimental Workflow: Mobile Phase Optimization

The following diagram outlines a systematic approach to optimizing the mobile phase for the separation of N-ethyl-5-fluoro-2-methoxybenzamide from its impurities.

Mobile_Phase_Optimization start Initial Condition: C18 Column, 50:50 ACN:Water isocratic_adjust Adjust % ACN (Isocratic) (e.g., 40%, 50%, 60%) start->isocratic_adjust eval1 Evaluate Resolution (Rs) isocratic_adjust->eval1 switch_solvent Switch to Methanol (Adjust % MeOH for similar k') eval1->switch_solvent Rs < 1.5 end Optimized Method eval1->end Rs ≥ 1.5 eval2 Evaluate Resolution (Rs) switch_solvent->eval2 introduce_gradient Introduce a Shallow Gradient (e.g., 40-60% Organic over 20 min) eval2->introduce_gradient Rs < 1.5 eval2->end Rs ≥ 1.5 eval3 Evaluate Resolution (Rs) introduce_gradient->eval3 adjust_ph Adjust Mobile Phase pH (e.g., pH 3.0 with Phosphate Buffer) eval3->adjust_ph Rs < 1.5 eval3->end Rs ≥ 1.5 adjust_ph->end

Caption: A step-by-step workflow for mobile phase optimization.

References

  • Mastelf. (2025, February 19). Gradient vs.
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limit
  • AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution.
  • Chrom Tech, Inc. (2025, October 14). Methods for Changing Peak Resolution in HPLC.
  • MilliporeSigma. Factors Affecting Resolution in HPLC.
  • Chrom Tech, Inc. (2025, October 28).
  • Avantor.
  • alwsci. (2025, November 18).
  • Chromatography Today. What are the Reasons for Resolution Failure in HPLC?
  • ThermoFisher. (2015, March).
  • MICROSOLV. (2026, February 15).
  • Waters.
  • Phenomenex. (2025, May 23). Isocratic Vs.
  • JASCO.
  • Persee - PGeneral. (2025, August 22).
  • Welch Materials. (2011, September 15).
  • Effect of Column Temperature On HPLC Separ
  • Slideshare. Factors Affecting Resolution In HPLC.
  • Welch Materials. (2026, January 6). [Readers Insight] Gradient vs.
  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Axion Labs. (2022, March 8). Front Tailing HPLC & GC Peaks.
  • ResearchGate. Effect of pH and mobile phase additives on the chromatographic behaviour of an amide‐embedded stationary phase: Cyanocobalamin and its diaminemonochloro‐platinum(II)
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • LCGC International. (2026, March 10). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • CHROMacademy. HPLC Troubleshooting.
  • Benchchem. Quantitative Analysis of Benzamide Compounds Using a Robust HPLC Method.
  • SCION Instruments. HPLC Troubleshooting Guide.
  • Journal of Food and Drug Analysis. Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor SPECT imaging agent [123I]IBZM (lodobenzamide).
  • Benchchem. Application Note: HPLC Method Development for the Analysis of N-Isobutylbenzamide.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • PubMed. (2015, September 1). Development and validation of a sensitive HPLC-MS/MS method for determination of chidamide (epidaza)
  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
  • HPLC Troubleshooting Guide.
  • Moravek. (2024, December 3).
  • Veeprho. (2025, February 1).
  • ResearchGate. (2025, November 26).
  • PharmaCompass.com. N-ethyl-5-fluoro-2-hydroxy-n-isopropylbenzamide.
  • Agilent.
  • NACALAI TESQUE, INC. U.S. Pharmacopeia Methods for HPLC.
  • Sigma-Aldrich. N-Ethyl-5-fluoro-2-hydroxy-N-isopropylbenzamide.
  • Cheméo. Benzamide, 2-fluoro-N-ethyl-N-propyl-.
  • Performance Characterizations and Comparisons of HPLC Column Options for Ultra High-Speed and High- Resolution HPLC Separ
  • ResearchGate. (2026, February 24). Design, synthesis and spectroscopic and structural characterization of novel N-(2-hydroxy-5-methylphenyl)-2,3-dimethoxybenzamide: DFT, Hirshfeld surface analysis, antimicrobial activity, molecular docking and toxicology.
  • N-(2-(diethylamino)ethyl)-5-fluoro-2-hydroxybenzamide.
  • University of Notre Dame. (2018, July 30). HPLC METHODOLOGY MANUAL.
  • Benchchem. Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-Ethylbenzamide.

Sources

Optimization

Technical Support Center: Overcoming Poor Cell Permeability of Benzamide Compounds

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers hit a wall when their highly potent benzamide hits fail to translate into cellular or in vivo efficacy.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers hit a wall when their highly potent benzamide hits fail to translate into cellular or in vivo efficacy. The benzamide scaffold is a privileged structure in medicinal chemistry, frequently utilized in HDAC inhibitors, FtsZ-targeting antimicrobials, and CNS agents. However, the amide bond (-CONH-) presents a significant physicochemical hurdle: it acts as both a strong hydrogen bond donor (HBD) and acceptor (HBA). This high polar surface area (PSA) increases the desolvation penalty required to cross lipophilic cell membranes and often makes the molecule a prime substrate for efflux pumps.

This guide provides a causality-driven framework to diagnose, troubleshoot, and chemically resolve the poor cell permeability of benzamide compounds.

Diagnostic Workflow: Identifying the Permeability Barrier

Before synthesizing new analogs, you must determine why your compound is not permeating. Is it failing to passively diffuse, or is it being actively pumped out of the cell? We use a dual-assay approach (PAMPA and Caco-2) to isolate the mechanism.

PermeabilityWorkflow Start Evaluate Benzamide Permeability PAMPA PAMPA Assay (Passive Diffusion) Start->PAMPA Caco2 Caco-2 Assay (Cellular & Efflux) Start->Caco2 LowPassive Low PAMPA & Caco-2 Diagnosis: Poor Passive Permeability PAMPA->LowPassive Papp < 1x10^-6 cm/s Efflux High PAMPA, Low Caco-2 Diagnosis: Active Efflux (e.g., P-gp) PAMPA->Efflux Papp > 10x10^-6 cm/s Caco2->LowPassive Papp < 1x10^-6 cm/s Caco2->Efflux Efflux Ratio > 2.0 Strat1 Strategy: N-Mannich Prodrugs or Amide-to-Ester Bioisosteres LowPassive->Strat1 Strat2 Strategy: Reduce pKa / HBDs or Co-administer Verapamil Efflux->Strat2

Workflow for diagnosing and resolving benzamide cell permeability issues.

Troubleshooting Guide & FAQs

Q1: My benzamide shows excellent target affinity in biochemical assays but zero cellular activity. PAMPA and Caco-2 assays both show Papp​<1.0×10−6 cm/s. What is the root cause? A1: Your compound is suffering from poor passive transcellular diffusion. The primary culprit is usually the high desolvation energy required to break the hydrogen bonds between the aqueous solvent and the benzamide's NH group.

  • Solution: You must mask or remove the hydrogen bond donor. If the amide NH is not critical for target binding, consider an [1]. Esters lack the HBD, significantly lowering the PSA and improving passive permeability. If the NH is required for target binding, utilize a prodrug strategy, such as an N-Mannich base, which temporarily masks the NH group during absorption.

Q2: My compound shows great permeability in the artificial PAMPA assay ( Papp​>15×10−6 cm/s), but in the Caco-2 assay, the Apical-to-Basolateral (A-B) permeability is terrible. Why the discrepancy? A2: This is the classic signature of active efflux[2]. PAMPA only measures passive lipid diffusion (no proteins involved). Caco-2 cells express human intestinal transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). If your compound is lipophilic and contains basic amines (common in piperidine-benzamides), it is likely being recognized by P-gp and pumped back into the apical chamber.

  • Solution: Calculate the Efflux Ratio (ER = Papp(B−A)​/Papp(A−B)​ ). An ER > 2.0 confirms efflux. To troubleshoot, re-run the Caco-2 assay with a P-gp inhibitor like Verapamil. If A-B permeability is restored, you must chemically optimize the scaffold by lowering the pKa of basic amines or reducing overall lipophilicity (LogD) to evade P-gp recognition.

Q3: We developed a highly potent FtsZ-targeting benzamide (like PC190723), but it fails in vivo due to poor pharmacokinetics. How can we salvage the scaffold? A3: The clinical development of early FtsZ-targeting benzamides was notoriously hindered by poor drug-like properties. The most successful field-proven strategy is the [3]. By reacting the benzamide nitrogen with formaldehyde and a secondary amine, you create a prodrug (e.g., TXY436) that is highly permeable and orally bioavailable. Once in the bloodstream, it spontaneously hydrolyzes at physiological pH to release the active benzamide.

Data Presentation: Impact of Structural Modifications

The following table summarizes expected quantitative shifts in permeability metrics when applying standard medicinal chemistry strategies to a poorly permeable benzamide scaffold.

Compound State / StrategyModification MechanismPAMPA Papp​ ( 10−6 cm/s)Caco-2 A-B Papp​ ( 10−6 cm/s)Efflux Ratio (B-A / A-B)Primary Benefit
Standard Benzamide None (Baseline)< 1.0< 1.0N/AHigh target affinity, poor ADME.
N-Mannich Prodrug Amide N-alkylation> 15.0> 10.0< 1.5Masks HBD; cleaves at pH 7.4 to active drug.
Amide-to-Ester Bioisosteric swap> 20.0> 15.0< 1.5Eliminates HBD entirely; lowers PSA.
Ortho-Fluorination Intramolecular H-bond~ 5.0~ 4.5< 2.0F atom shields the amide NH, reducing desolvation penalty.

Self-Validating Experimental Protocols

To ensure trustworthiness, your assays must contain internal controls that validate the integrity of the experiment itself. If a control fails, the data is discarded.

Protocol 1: Self-Validating Caco-2 Bidirectional Permeability Assay

This protocol determines if your benzamide is suffering from passive impermeability or active efflux, using internal markers to guarantee cell monolayer integrity.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 12-well transwell plates. Culture for 21 days to allow full differentiation and tight junction formation.

  • Integrity Validation (Pre-test): Measure Transepithelial Electrical Resistance (TEER). Validation Gate: Proceed only if TEER > 300 Ω·cm².

  • Dosing Preparation: Prepare the benzamide test compound at 10 µM in HBSS buffer (pH 7.4). Prepare a parallel dosing solution containing 10 µM of the test compound + 50 µM Verapamil (P-gp inhibitor control).

  • Paracellular Control: Add Lucifer Yellow (100 µM) to all donor compartments.

  • Incubation: Add dosing solutions to the Apical (A) chamber for A-B assessment, and Basolateral (B) chamber for B-A assessment. Incubate at 37°C for 2 hours.

  • Sampling & Analysis: Extract 50 µL from receiver chambers at 30, 60, 90, and 120 minutes. Quantify the benzamide via LC-MS/MS and Lucifer Yellow via fluorometry.

  • Self-Validation Check:

    • Calculate Lucifer Yellow Papp​ . If >0.5×10−6 cm/s, the tight junctions are leaky; discard data .

    • Calculate Mass Balance. If recovery is <80% , the compound is precipitating or binding to the plastic; optimize solubility before trusting Papp​ values .

Protocol 2: Synthesis and Validation of N-Mannich Base Prodrugs

This protocol details the synthesis of a highly permeable prodrug and the critical stability assay required to prove it reverts to the active benzamide.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the parent benzamide (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Reagent Addition: Add a secondary amine (e.g., pyrrolidine or dimethylamine, 1.5 eq) followed by an aqueous solution of formaldehyde (37%, 1.5 eq).

  • Stirring & Extraction: Stir at room temperature for 12 hours. Monitor via TLC. Once complete, wash the organic layer with water, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the resulting N-Mannich base via flash chromatography (Silica gel, EtOAc/Hexane gradient).

  • Self-Validating Cleavage Assay (Critical): A prodrug is useless if it doesn't revert to the parent drug.

    • Incubate the purified prodrug (1 µM) in PBS (pH 7.4) at 37°C.

    • Take aliquots at 0, 15, 30, 60, and 120 minutes.

    • Quench with cold acetonitrile and analyze via LC-MS/MS.

    • Validation Gate: You must observe a time-dependent decrease in the prodrug mass and a stoichiometric increase in the parent benzamide mass. If the prodrug is entirely stable after 2 hours, it is a new chemical entity, not a prodrug, and must be re-designed.

References

  • Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry. ACS Publications.[Link]

  • Antibacterial Prodrugs to Overcome Bacterial Resistance. Encyclopedia / Molecules. MDPI.[Link]

Sources

Troubleshooting

Advanced Technical Support Center: Optimizing N-Ethylation of Benzamides

Welcome to the Technical Support Center for amide functionalization. The N-ethylation of benzamides is a critical transformation in medicinal chemistry and drug development. Historically, this process relied on toxic alk...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for amide functionalization. The N-ethylation of benzamides is a critical transformation in medicinal chemistry and drug development. Historically, this process relied on toxic alkyl halides (e.g., ethyl iodide) and strong bases, which often resulted in poor atom economy and uncontrolled bis-alkylation.

To address these challenges, modern protocols have shifted toward Borrowing Hydrogen (BH) strategies that utilize commodity alcohols (like ethanol) directly as green alkylating agents[1], as well as the use of Solid Quaternary Ammonium Salts for absolute monoselectivity[2]. This guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols to ensure reproducible results.

Section 1: Mechanistic Workflows

Understanding the reaction pathway is critical for diagnosing experimental failures. In the borrowing hydrogen approach, the catalyst orchestrates a sequence of dehydrogenation, condensation, and hydrogenation without requiring external hydrogen gas[3].

G EtOH Ethanol (Alkylating Agent) CatOx Dehydrogenation [Co] Catalyst EtOH->CatOx Aldehyde Acetaldehyde Intermediate CatOx->Aldehyde -H2 CatRed Hydrogenation via [Metal-Hydride] CatOx->CatRed Transfers H2 Condense Condensation (-H2O) Aldehyde->Condense Amide Benzamide Substrate Amide->Condense Imine N-Ethylidenebenzamide (Imine Intermediate) Condense->Imine Imine->CatRed Product N-Ethylbenzamide (Product) CatRed->Product

Borrowing hydrogen mechanism for N-ethylation of benzamides using ethanol.

Section 2: Troubleshooting & FAQs

Q1: Why am I observing bis-ethylation (N,N-diethylbenzamide) when using ethyl iodide, and how can I achieve monoselectivity? Causality: Classical electrophiles like ethyl iodide react via an SN2 mechanism. The addition of the first ethyl group donates electron density to the amide nitrogen, making the mono-alkylated product significantly more nucleophilic than the starting material. This thermodynamic trap leads to rapid over-alkylation. Solution: Switch to a solid ethylating agent like Phenyltriethylammonium iodide (PhEt3NI). The steric bulk of the quaternary ammonium salt and the controlled, temperature-dependent release of the ethyl group significantly hinder the second alkylation event. This reagent-driven approach yields >90% monoselectivity without requiring transition metals[2].

Q2: In my borrowing hydrogen setup using ethanol and a Cobalt nanoparticle catalyst, my conversion is stalling at 40%. What is the limiting factor? Causality: The BH cycle relies on a delicate thermodynamic balance. Stalling usually indicates a failure in the condensation step. Because condensation generates water, accumulation of H2O shifts the equilibrium backward, hydrolyzing the imine intermediate back to benzamide and acetaldehyde. Solution: Incorporate 4Å molecular sieves into your reaction mixture[4]. The sieves sequester water, driving the condensation forward. Additionally, ensure your base (e.g., KOH) is strictly anhydrous, as moisture poisons the initial metal-alkoxide formation required for ethanol dehydrogenation[3].

Q3: How do I select the optimal base for transition-metal catalyzed N-ethylation with ethanol? Causality: The base serves a dual mechanistic role: it deprotonates the alcohol to facilitate coordination to the metal center (initiating dehydrogenation) and deprotonates the benzamide to enhance its nucleophilicity for the condensation step. Solution: The choice depends entirely on your catalyst architecture. For Cobalt-nanoparticle systems (e.g., Co-L5@C-800), KOH (0.6 equivalents) is highly effective due to its strong basicity and small ionic radius[3]. Conversely, for Palladium or Ruthenium pincer complexes, Cs2CO3 is preferred; the "cesium effect" enhances the solubility of the carbonate in organic solvents like toluene, providing a softer, more controlled deprotonation[5].

Troubleshooting Start Reaction Stalled Low Yield CheckLCMS Check LC-MS for Intermediates Start->CheckLCMS ImineHigh High Imine, Low Product CheckLCMS->ImineHigh AldehydeLow No Imine, Unreacted Amide CheckLCMS->AldehydeLow FixRed Hydrogenation Failure: Increase Temp or Check Catalyst ImineHigh->FixRed FixCond Condensation Failure: Add 4Å Mol Sieves AldehydeLow->FixCond

Troubleshooting logic tree for stalled borrowing hydrogen N-ethylation reactions.

Section 3: Optimization Metrics & Quantitative Data

When designing your experiment, use the following benchmarked conditions to select the appropriate system for your substrate's functional group tolerance.

Alkylating AgentCatalyst SystemBaseTemp (°C)Yield (%)MonoselectivityKey Advantage
Ethanol Co-nanoparticles (Co-L5@C-800)KOH13085–92HighGreen, uses renewable alcohol[3]
Ethanol Ru-triphos / Al(OTf)3None14080–88HighTandem reduction/alkylation possible[4]
Ethanol Pd(II) Pincer ComplexCs2CO311075–85HighMild conditions, high functional tolerance[5]
PhEt3NI None (Reagent-driven)Cs2CO312092>99% Bench-stable, absolute monoselectivity[2]

Section 4: Validated Experimental Protocols

Protocol A: Green N-Ethylation via Cobalt-Catalyzed Borrowing Hydrogen

This protocol utilizes a self-validating system to ensure the catalytic cycle is functioning at each intermediate stage.

  • Preparation: Charge an oven-dried Schlenk tube with benzamide (0.5 mmol), highly dispersed Cobalt nanoparticle catalyst (60 mg, ~1.9 mol% Co), and anhydrous KOH (0.3 mmol)[3].

  • Atmosphere Control: Evacuate the tube and backfill with Argon (3x). Causality: Oxygen must be rigorously excluded to prevent the premature oxidation of the active Co(0) surface to inactive Co(II)/Co(III) oxides.

  • Solvent & Reagent Addition: Add anhydrous toluene (3 mL) followed by absolute ethanol (0.55 mmol). Checkpoint: Ethanol must be added last via syringe to prevent evaporation during the degassing cycles.

  • Reaction: Seal the tube and heat to 130 °C for 24 hours[3].

    • Self-Validation Checkpoint: At t=4 hours, sample the reaction for LC-MS. The appearance of an imine mass (M+26) indicates successful dehydrogenation and condensation. If the imine accumulates without conversion to the final product, the hydrogenation cycle has failed—check for hydrogen gas leakage or catalyst poisoning.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the heterogeneous cobalt catalyst. The catalyst can be washed with ethanol and recycled for subsequent runs[6]. Purify the filtrate via silica gel chromatography.

Protocol B: Monoselective N-Ethylation using PhEt3NI

This protocol is ideal for late-stage functionalization where bis-alkylation must be strictly avoided.

  • Preparation: In a sealed pressure vial, combine benzamide (0.5 mmol), Phenyltriethylammonium iodide (PhEt3NI) (1.25 mmol, 2.5 equiv), and Cs2CO3 (1.0 mmol, 2 equiv) in anhydrous DMF (2 mL)[2].

  • Reaction: Stir the suspension at 120 °C for 16–24 hours.

    • Self-Validation Checkpoint: The reaction generates N,N-diethylaniline as a stoichiometric byproduct[2]. Detection of this byproduct via GC-MS directly correlates with the successful transfer of the ethyl cation to your benzamide.

  • Quench & Workup: Cool the mixture to room temperature. Quench with dilute aqueous HCl (1M). Causality: The acidic quench converts the N,N-diethylaniline byproduct into its highly water-soluble hydrochloride salt, allowing for seamless removal.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo. The resulting crude material will contain highly pure mono-N-ethylbenzamide[2].

References

  • Source: nih.
  • Source: acs.
  • Source: semanticscholar.
  • Source: organic-chemistry.
  • Source: researchgate.

Sources

Optimization

challenges in the characterization of fluorinated small molecules

The incorporation of fluorine into small molecules is a cornerstone of modern drug discovery, dramatically altering lipophilicity, metabolic stability, and target binding affinity. However, the unique physicochemical pro...

Author: BenchChem Technical Support Team. Date: March 2026

The incorporation of fluorine into small molecules is a cornerstone of modern drug discovery, dramatically altering lipophilicity, metabolic stability, and target binding affinity. However, the unique physicochemical properties of the 19 F nucleus and fluorinated functional groups introduce distinct analytical bottlenecks. This support center provides field-proven troubleshooting logic and self-validating protocols to overcome the most common challenges in 19 F NMR spectroscopy and LC-MS method development.

Section 1: 19 F NMR Spectroscopy Troubleshooting

Q: Why does my 19 F NMR spectrum exhibit a severe, rolling baseline, and how can I correct it without manually distorting the data? A: A rolling or wavy baseline in 19 F NMR is typically an artifact known as acoustic ringing [1]. When a high-power radiofrequency (RF) pulse is applied, the oscillating current induces mechanical vibrations within the metal components of the NMR probe[2]. These vibrations generate spurious RF signals that the receiver coil detects during the first few microseconds of the Free Induction Decay (FID)[1]. Because 19 F experiments often require massive spectral widths (up to 2000 ppm) and correspondingly short dwell times, the receiver inevitably captures these corrupted initial data points[3].

Mechanistic Fix: Do not rely on manual baseline correction, which compromises quantitative integration. Instead, apply Backward Linear Prediction (BLP) during data processing. BLP mathematically extrapolates the "good" periodic behavior of the later FID backwards to replace the corrupted initial points[1]. Alternatively, acquire the data using an anti-ringing pulse sequence that utilizes phase cycling to cancel out the acoustic artifact before digitization.

Q: My fluorinated scaffold shows overly complex multiplets that obscure structural information. How do I simplify the spectrum without losing signal-to-noise? A: The complexity arises from heteronuclear scalar coupling, primarily 19 F- 1 H and 19 F- 13 C interactions. To resolve this, you must perform a 19 F{ 1 H} decoupled experiment.

Mechanistic Fix: The primary hardware constraint is that both 19 F and 1 H resonate at very similar frequencies (e.g., 470 MHz and 500 MHz on an 11.7 T magnet)[3]. Standard broadband probes cannot tune to both simultaneously without interference. You must utilize a dedicated 1 H/ 19 F dual-tuned probe or a triple-resonance probe equipped with specific bandpass filters to prevent amplifier damage[3]. Once the hardware is verified, utilize inverse gated decoupling to minimize Nuclear Overhauser Effect (NOE) distortions if quantitative integration is required.

G Start 19F NMR Artifact Detected Q1 Severe Baseline Roll? Start->Q1 Q2 Complex Multiplets? Start->Q2 Q3 Missing Peripheral Signals? Start->Q3 A1 Apply Backward Linear Prediction or Anti-Ringing Sequence Q1->A1 Yes A2 Enable 1H Decoupling Check H/F Probe Tuning Q2->A2 Yes A3 Increase Excitation Bandwidth (Use Chirp Pulses) Q3->A3 Yes

Caption: 19F NMR Troubleshooting Logic for Fluorinated Small Molecules.

Section 2: HPLC & LC-MS Method Development

Q: My trifluoromethylated drug candidates show poor retention and co-elution on standard C18 columns. What is the mechanistic cause, and how should I adjust my stationary phase? A: Standard C18 columns rely almost entirely on dispersive hydrophobic interactions. Highly fluorinated molecules exhibit "fluorophilicity"—an affinity for other fluorocarbons over hydrocarbons—and often slip through C18 phases unretained.

Mechanistic Fix: Switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns offer orthogonal retention mechanisms. The highly electronegative fluorine atoms on the PFP ring create a partial negative charge on the outer edge and a partial positive charge on the inner ring[4]. This facilitates multiple interactions: π−π interactions, dipole-dipole interactions, charge transfer, and strong ion-exchange properties[4]. This multi-modal mechanism drastically improves the retention and separation of fluorinated positional isomers.

Q: I am tracking the metabolic defluorination of a small molecule, but my recovery of free fluoride is inconsistent and non-quantitative. Why is my LC-MS method failing? A: Free fluoride ions have a notorious affinity for the free silanol groups on silica-based HPLC columns, especially under the acidic conditions (pH 2-3) typically used in LC-MS mobile phases (e.g., 0.1% Formic Acid)[5]. The fluoride essentially binds to the stationary phase, leading to peak tailing and massive signal loss[5].

Mechanistic Fix: You must either raise the mobile phase pH above 5 (which may compromise positive-ion ESI-MS sensitivity) or switch to a polymer-based stationary phase (such as PRP-1)[5]. Polymeric columns lack the silica backbone, allowing for near-quantitative recovery of free fluoride even at low pH[5].

G Start Fluorinated Analyte Retention Issue C18 Standard C18 Phase Start->C18 Baseline Method Branch1 Highly Fluorinated or Short-Chain? C18->Branch1 Poor Retention Branch2 Free Fluoride Tracking? C18->Branch2 Missing Recovery PFP PFP Column (Dipole & Pi-Pi) Branch1->PFP Yes Poly Polymeric Phase or pH > 5 Branch2->Poly Yes

Caption: HPLC Stationary Phase Selection Workflow for Fluorinated Compounds.

Section 3: Data Presentation & Experimental Protocols

Table 1: Stationary Phase Comparison for Fluorinated Compounds

Stationary PhasePrimary Retention MechanismBest Use CaseLimitations
Standard C18 Hydrophobic (Dispersive)Baseline screening for lightly fluorinated, lipophilic molecules.Poor retention of highly fluorinated/short-chain analytes; traps free fluoride at low pH[5].
PFP (Pentafluorophenyl) π−π , Dipole-Dipole, Ion-ExchangeSeparation of fluorinated positional isomers and aromatic scaffolds[4].Sensitive to mobile phase modifiers; requires careful pH control to manage ion-exchange.
Polymeric (e.g., PRP-1) Hydrophobic (Non-silica)Tracking free fluoride metabolites or highly acidic conditions[5].Lower column efficiency (broader peaks) compared to superficially porous silica particles.

Protocol 1: Self-Validating 19 F{ 1 H} Decoupled NMR Acquisition Objective: Obtain a high-resolution, decoupled 19 F spectrum free of acoustic ringing.

  • Hardware Verification: Ensure the spectrometer is equipped with a 1 H/ 19 F dual-tuned probe. Verify that the 1 H channel is properly filtered to prevent 19 F frequency bleed.

  • Tuning & Matching: Tune the inner coil to 19 F (e.g., 470 MHz) and the outer coil to 1 H (e.g., 500 MHz). Causality: Precise tuning is critical because the proximity of the frequencies can cause severe power reflection if mismatched.

  • Pulse Sequence Selection: Select an inverse-gated decoupling sequence (e.g., zgig on Bruker systems). Causality: Continuous decoupling builds up NOE, which alters peak integrals. Inverse gating turns on the decoupler only during acquisition, preserving quantitative accuracy.

  • Parameter Optimization: Set the spectral width (SW) to cover the expected chemical shift range (typically 200-300 ppm for standard drug scaffolds). Set the pre-scan delay (DE) as short as safely possible (e.g., 6.5 μ s).

  • Data Processing (BLP): Post-acquisition, if baseline roll is observed, apply Backward Linear Prediction. Set the number of predicted points to replace the first 10-20 points of the FID, utilizing the subsequent 256 points as the basis for the mathematical extrapolation[1].

Protocol 2: HPLC Method Transfer from C18 to PFP Objective: Resolve co-eluting fluorinated isomers by leveraging orthogonal retention mechanisms.

  • Column Equilibration: Install a PFP column (e.g., 2.1 x 100 mm, 1.7 μ m). Equilibrate with 95% Aqueous / 5% Organic mobile phase for 20 column volumes.

  • Mobile Phase Selection: Use Methanol (MeOH) instead of Acetonitrile (MeCN) as the strong solvent. Causality: MeCN is a π -electron rich solvent that can compete with the analyte for π−π interactions on the PFP ring, suppressing the column's unique selectivity. MeOH promotes stronger dipole and π−π interactions[4].

  • Buffer Optimization: Incorporate a volatile buffer like Ammonium Formate (10 mM, pH 3.0). Causality: The PFP phase exhibits cation-exchange properties due to the electronegativity of the fluorine atoms[4]. Controlling the pH ensures reproducible ionization states for basic analytes.

  • Gradient Execution: Run a shallow gradient (e.g., 5% to 60% MeOH over 15 minutes) to maximize the resolution of closely related fluorinated isomers.

References

  • A beginner's guide to 19F NMR and its role in drug screening Source: cdnsciencepub.com URL:[Link]

  • Retention of [18F]fluoride on reversed phase HPLC columns Source: researchgate.net URL:[Link]

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases Source: chromatographyonline.com URL:[Link]

Sources

Troubleshooting

Technical Support Center: Assay Optimization for N-ethyl-5-fluoro-2-methoxybenzamide &amp; Substituted Benzamides

Welcome to the Application Support Hub. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in optimizing biological assays for N-ethyl-5-fluoro-2-methox...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Hub. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in optimizing biological assays for N-ethyl-5-fluoro-2-methoxybenzamide and related substituted benzamides. These compounds primarily target Dopamine D2 and D3 G-protein coupled receptors (GPCRs), acting as antagonists or partial agonists 1[1]. Because D2-like receptors couple to Gi/o proteins to inhibit adenylyl cyclase, characterizing these compounds requires a dual approach: quantifying orthosteric binding affinity and validating functional efficacy via cAMP modulation 2[2].

Below, you will find self-validating experimental workflows, expected data parameters, and a targeted troubleshooting FAQ to resolve common mechanistic and biochemical hurdles.

Core Experimental Workflows (Self-Validating Systems)

To ensure rigorous reproducibility, every protocol below is designed as a self-validating system incorporating mandatory internal controls to establish the assay window (Z'-factor).

Protocol A: D2/D3 Radioligand Competition Binding Assay

Purpose: Determine the orthosteric inhibition constant ( Ki​ ) of the benzamide derivative. Self-Validation: Includes Total Binding (TB) wells (radioligand only) and Non-Specific Binding (NSB) wells (radioligand + 10 µM Haloperidol) to define the specific binding window1[1].

Step-by-Step Methodology:

  • Membrane Preparation: Thaw CHO-K1 or HEK293 cell membranes stably expressing human D2L or D3 receptors. Homogenize in ice-cold Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 1 mM MgCl₂, pH 7.4). Crucial Causality: The 120 mM NaCl is mandatory for benzamide binding (see FAQ Q1)1[1].

  • Ligand Preparation: Dissolve N-ethyl-5-fluoro-2-methoxybenzamide in 100% DMSO to a 10 mM stock. Perform serial dilutions in Assay Buffer, ensuring the final assay DMSO concentration is 1%.

  • Incubation: In a 96-well plate, combine:

    • 20 µL Test Compound (or 10 µM Haloperidol for NSB control).

    • 20 µL [ 3 H]-Raclopride or [ 3 H]-Spiperone (final concentration ~1 nM, near its Kd​ ) .

    • 160 µL Membrane suspension (10-20 µg protein/well). Incubate for 60 minutes at 25°C to reach thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI) for 1 hour.

  • Washing & Detection: Wash filters three times with 1 mL ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4). Dry the filters, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter 3[3].

Protocol B: Functional cAMP Accumulation Assay (TR-FRET)

Purpose: Determine the functional antagonism ( IC50​ ) of the compound. Self-Validation: Basal cAMP (buffer only) and Max cAMP (10 µM Forskolin only) establish the dynamic range of adenylyl cyclase activity.

Step-by-Step Methodology:

  • Cell Plating: Seed D2/D3-expressing cells in a 384-well plate at 5,000 cells/well in stimulation buffer (HBSS, 0.1% BSA, 0.5 mM IBMX to inhibit phosphodiesterases).

  • Antagonist Pre-incubation: Add varying concentrations of N-ethyl-5-fluoro-2-methoxybenzamide. Incubate for 15 minutes at 37°C.

  • Agonist Challenge: Add a stimulus cocktail containing 10 µM Forskolin (to globally stimulate adenylyl cyclase) and an EC80​ concentration of Dopamine4[4]. Incubate for 30 minutes at 37°C.

  • Lysis & Detection: Add TR-FRET lysis buffer containing the cAMP-d2 conjugate and Anti-cAMP Cryptate. Incubate for 1 hour at room temperature in the dark.

  • Readout: Read the plate on a TR-FRET compatible microplate reader at 665 nm and 620 nm. Calculate the FRET ratio to interpolate cAMP concentrations.

Quantitative Data Presentation

Substituted benzamides typically exhibit distinct pharmacological profiles. The table below summarizes the expected assay parameters for a standard fluoro-methoxybenzamide derivative.

ParameterDopamine D2 ReceptorDopamine D3 ReceptorMechanistic Causality / Notes
Affinity ( Ki​ ) 1.5 - 10 nM5.0 - 25 nMHigh affinity is driven by hydrogen bonding at Asp3.32 and hydrophobic packing of the fluoro-aromatic ring.
Functional IC50​ 10 - 50 nM30 - 100 nMRepresents functional antagonism of Dopamine-mediated Gi/o signaling.
Sodium Shift Ratio > 15-fold> 10-foldRatio of Ki​ (without NaCl) / Ki​ (with 120mM NaCl) 5[5].
Assay Z'-Factor > 0.65> 0.60Values > 0.5 indicate a robust, self-validating assay window suitable for screening.

Troubleshooting Guides & FAQs

Q1: Why is the measured affinity ( Ki​ ) of N-ethyl-5-fluoro-2-methoxybenzamide significantly lower than expected in my binding assay? Application Scientist Insight: You are likely experiencing the "Sodium Shift" phenomenon. Unlike classical butyrophenone antagonists (e.g., spiperone), substituted benzamides are highly sensitive to the presence of sodium ions 5[5]. Sodium binds to an allosteric pocket deep within the GPCR transmembrane bundle (coordinated by Asp2.50), locking the receptor into an inactive conformation 5[5]. This specific conformational change is strictly required to expose the orthosteric binding site for benzamides 4[4]. Actionable Fix: Ensure your assay buffer contains exactly 120 mM NaCl. Do not substitute with N-methyl-D-glucamine or KCl, as the allosteric pocket is highly specific to the atomic radius of Na+ 4[4].

Q2: My competition binding curves are shallow or biphasic (Hill slope < 0.7). How do I achieve a standard sigmoidal curve? Application Scientist Insight: Biphasic curves indicate that the receptor population exists in a mixture of G-protein coupled (high-affinity state for agonists) and uncoupled (low-affinity state) forms 6[6]. While benzamides are antagonists, residual endogenous dopamine in the membrane prep or complex allosteric interactions can skew the equilibrium. Actionable Fix: Add 100 µM Gpp(NH)p (a non-hydrolyzable GTP analogue) to your membrane preparation 2[2]. This fully uncouples the Gi/o proteins from the receptors, converting 100% of the receptor population to a single, uniform affinity state, yielding a steep, monophasic competition curve (Hill slope ~1.0).

Q3: I am experiencing high non-specific binding (NSB) and poor signal-to-noise ratios. What is going wrong? Application Scientist Insight: The addition of the fluorine atom and the methoxy group significantly increases the lipophilicity (LogP) of the benzamide scaffold. Highly lipophilic compounds tend to partition nonspecifically into the lipid bilayer of the cell membranes and adhere tenaciously to the glass fiber filters. Actionable Fix:

  • Pre-soak your GF/C filters in 0.3% Polyethylenimine (PEI) for at least 1 hour prior to filtration. PEI coats the glass fibers with a positive charge, repelling the lipophilic ligand.

  • Supplement your ice-cold wash buffer with 0.1% Bovine Serum Albumin (BSA) to act as a lipid sink, pulling non-specifically bound ligand away from the membranes.

Q4: The compound precipitates when added to the assay buffer, causing erratic functional assay results. How can I resolve this? Application Scientist Insight: Fluoro-methoxybenzamides have poor aqueous solubility. If you dilute the compound directly into an aqueous buffer from a high-concentration stock, it will crash out of solution, leading to artificially low efficacy. Actionable Fix: Perform your serial dilutions in 100% DMSO first. Then, perform a 1:100 intermediate dilution into the assay buffer immediately before adding it to the cells. Ensure the final DMSO concentration in the assay well does not exceed 1%, as higher concentrations will disrupt the cell membrane and artificially alter cAMP levels.

Mandatory Visualizations

SignalingPathway Benzamide N-ethyl-5-fluoro-2-methoxybenzamide (D2/D3 Antagonist) Receptor Dopamine D2/D3 Receptor (GPCR) Benzamide->Receptor Blocks (Antagonizes) Dopamine Endogenous Dopamine (Agonist) Dopamine->Receptor Activates Gi Gi/o Protein Complex Receptor->Gi Couples to AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP Production AC->cAMP Decreases

Caption: D2/D3 GPCR signaling pathway illustrating Gi/o-mediated inhibition of cAMP and antagonist blockade.

BindingWorkflow Prep 1. Membrane Preparation Incubate 2. Incubation (+ 120mM NaCl) Prep->Incubate Filter 3. Rapid Filtration (GF/C + 0.3% PEI) Incubate->Filter Wash 4. Ice-Cold Wash (+ 0.1% BSA) Filter->Wash Read 5. Scintillation Counting Wash->Read

Caption: Step-by-step radioligand binding assay workflow optimized for substituted benzamides.

References

  • Source: PubMed Central (NIH)
  • Source: PubMed Central (NIH)
  • Title: Application Note: Pergolide Radioligand Binding Assay for Dopamine Receptors Source: BenchChem URL
  • Source: D-NB.
  • Title: Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands Source: Publikationsserver der Universität Regensburg URL
  • Source: PubMed Central (NIH)
  • Title: Antagonist-radioligand binding to D2L-receptors in intact cells Source: Sciensano URL

Sources

Optimization

Technical Support Center: Strategies to Reduce Impurities in N-ethyl-5-fluoro-2-methoxybenzamide

Welcome to the technical support center for the synthesis and purification of N-ethyl-5-fluoro-2-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of N-ethyl-5-fluoro-2-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common impurity-related challenges encountered during the synthesis of this compound. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to N-ethyl-5-fluoro-2-methoxybenzamide?

A1: The most prevalent method is the coupling of 5-fluoro-2-methoxybenzoic acid with ethylamine. This is typically achieved by activating the carboxylic acid, followed by nucleophilic attack by the amine. Common activation methods include conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, or the use of peptide coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1][2][3]

Q2: I have a significant amount of unreacted 5-fluoro-2-methoxybenzoic acid in my crude product. How can I remove it?

A2: Unreacted carboxylic acid is a common impurity. An effective method for its removal is to dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash the solution with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[4] The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer, while the desired amide product remains in the organic layer. Subsequent separation of the layers and drying of the organic phase will effectively remove the acidic impurity.

Q3: My final product is discolored. What is the likely cause and how can I fix it?

A3: Discoloration, often a yellow or brown tint, can arise from several sources. In syntheses involving diazonium salts (if an alternative route is used), residual salts can form colored azo-byproducts.[5] More commonly, trace impurities or degradation products formed at elevated temperatures can cause discoloration. A standard laboratory practice to remove colored impurities is treatment with activated carbon. Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, heat briefly, and then filter the hot solution to remove the carbon. The purified product can then be recovered by crystallization.

Q4: What are the best general purification techniques for N-ethyl-5-fluoro-2-methoxybenzamide?

A4: The choice of purification technique depends on the nature and quantity of the impurities. For many common impurities, recrystallization is a highly effective and scalable method.[6][] If recrystallization does not provide the desired purity, or if impurities have similar solubility profiles to the product, flash column chromatography on silica gel is the preferred method.[8][9]

Troubleshooting Guides

This section provides in-depth guidance on identifying and mitigating specific impurities that can arise during the synthesis of N-ethyl-5-fluoro-2-methoxybenzamide.

Issue 1: Presence of N-Acylurea Impurity

Symptoms:

  • A significant side product observed by TLC or LC-MS, particularly when using carbodiimide coupling agents (DCC, EDC).

  • Difficulty in crystallizing the desired product.

  • Lower than expected yield.

Root Cause Analysis: When using carbodiimide coupling agents, the carboxylic acid (5-fluoro-2-methoxybenzoic acid) reacts to form a highly reactive O-acylisourea intermediate. While this intermediate is intended to react with ethylamine to form the desired amide, it can undergo an intramolecular rearrangement (an O-to-N acyl shift) to form a stable and unreactive N-acylurea.[2][10][11] This side reaction consumes the activated intermediate and reduces the yield of the target amide.

Mitigation and Resolution:

1. Use of Additives: The most effective way to suppress N-acylurea formation is to add a nucleophilic catalyst, such as N-hydroxysuccinimide (HOSu) or 1-hydroxybenzotriazole (HOBt), to the reaction mixture along with the carbodiimide.[2][10] These additives react with the O-acylisourea intermediate faster than it can rearrange, forming an activated ester. This activated ester is more stable than the O-acylisourea and less prone to side reactions, but still sufficiently reactive to readily form the desired amide upon reaction with ethylamine.

Experimental Protocol: Amide Coupling with EDC/HOBt

  • Dissolve 5-fluoro-2-methoxybenzoic acid (1.0 eq) and HOBt (1.2 eq) in an anhydrous aprotic solvent (e.g., DMF, DCM) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) to the cooled solution and stir for 15-20 minutes to allow for the formation of the active ester.

  • Add ethylamine (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Proceed with aqueous workup and purification.

2. Purification: If N-acylurea has already formed, it can be challenging to remove due to its similar polarity to the desired amide.

  • Chromatography: Flash column chromatography is the most reliable method for separating the N-acylurea from the product. A gradient elution, for example, with a hexane/ethyl acetate solvent system, can effectively separate the two compounds.

  • Recrystallization: Careful selection of a recrystallization solvent may allow for selective crystallization of the desired amide, leaving the N-acylurea in the mother liquor. This will require screening of various solvents.

Logical Workflow for Mitigating N-Acylurea Formation

start N-Acylurea Impurity Detected check_additive Was an additive (HOBt, HOSu) used? start->check_additive add_additive In future syntheses, add HOBt or HOSu (1.2 eq) with the coupling agent. check_additive->add_additive No purification Purify the crude product. check_additive->purification Yes chromatography Use flash column chromatography (e.g., Hexane/EtOAc gradient). purification->chromatography recrystallization Attempt recrystallization from a carefully selected solvent. purification->recrystallization

Caption: Troubleshooting workflow for N-acylurea impurity.

Issue 2: Formation of Symmetric Anhydride

Symptoms:

  • A non-polar byproduct is observed, which upon hydrolysis reverts to the starting carboxylic acid.

  • The reaction may appear sluggish after the initial activation step.

Root Cause Analysis: The O-acylisourea intermediate can also react with a second molecule of the starting carboxylic acid to form a symmetric anhydride.[12] This anhydride is also an activated species and can react with ethylamine to form the desired amide. However, this pathway consumes two equivalents of the carboxylic acid for every one equivalent of the activated species, which can be inefficient if the carboxylic acid is the limiting reagent.

Mitigation and Resolution:

1. Control of Stoichiometry: Ensure that the carbodiimide coupling agent is not the limiting reagent. Using a slight excess of the coupling agent and the amine relative to the carboxylic acid can help to drive the reaction towards the desired product.

2. Order of Addition: Adding the amine to the pre-activated carboxylic acid (after a short period of stirring the carboxylic acid with the coupling agent and any additives) can favor the direct reaction of the activated intermediate with the amine over the formation of the symmetric anhydride.

3. Purification: Any unreacted anhydride will likely be hydrolyzed back to the carboxylic acid during aqueous workup. The resulting carboxylic acid can then be removed with a basic wash as previously described.

Data Summary: Common Coupling Conditions

Coupling AgentAdditiveTypical SolventKey AdvantagePotential Drawback
SOCl₂NoneDCM, TolueneHigh reactivity, inexpensiveHarsh conditions, generation of HCl and SO₂
EDC·HClHOBtDCM, DMFWater-soluble urea byproduct, mild conditionsPotential for N-acylurea formation without additive
DCCHOSuDCM, THFEffective couplingDicyclohexylurea (DCU) byproduct is poorly soluble
Issue 3: Incomplete Reaction and Residual Starting Materials

Symptoms:

  • Significant amounts of 5-fluoro-2-methoxybenzoic acid and/or ethylamine are detected in the crude product.

  • Low conversion rate observed by reaction monitoring.

Root Cause Analysis: Incomplete reactions can be due to several factors:

  • Insufficient activation: The carboxylic acid may not be fully converted to its active form.

  • Poor reagent quality: Degradation of the coupling agent or the starting materials.

  • Sub-optimal reaction conditions: Incorrect temperature, solvent, or reaction time.

  • Acid-base neutralization: Amines are basic and carboxylic acids are acidic. Mixing them directly without a coupling agent can lead to the formation of an ammonium salt, which is less reactive.[13]

Mitigation and Resolution:

1. Ensure Anhydrous Conditions: Moisture can hydrolyze the activated intermediates and the coupling agents. Ensure all glassware is oven-dried and use anhydrous solvents.

2. Check Reagent Quality: Use fresh, high-quality coupling agents and starting materials. 5-Fluoro-2-methoxybenzoic acid should be a solid with a melting point of approximately 87-91 °C.

3. Optimize Reaction Conditions:

  • Temperature: While initial activation is often performed at 0 °C to control reactivity, allowing the reaction to proceed at room temperature is typically necessary for completion.

  • Reaction Time: Monitor the reaction by TLC or LC-MS to ensure it has gone to completion before workup.

4. Purification:

  • Unreacted Carboxylic Acid: Remove with a basic aqueous wash (e.g., NaHCO₃ solution).

  • Unreacted Ethylamine: Ethylamine is volatile and can often be removed under reduced pressure. Alternatively, an acidic wash (e.g., dilute HCl) can be used to form the water-soluble ethylammonium salt.

Reaction Pathway and Potential Side Reactions

cluster_reactants Reactants cluster_products Products & Byproducts benzoic_acid 5-Fluoro-2-methoxybenzoic Acid activated_intermediate O-Acylisourea Intermediate benzoic_acid->activated_intermediate + Coupling Agent coupling_agent Coupling Agent (e.g., EDC) urea Urea Byproduct coupling_agent->urea coupling_agent->activated_intermediate ethylamine Ethylamine product N-ethyl-5-fluoro-2-methoxybenzamide (Desired Product) n_acylurea N-Acylurea (Impurity) anhydride Symmetric Anhydride (Intermediate/Impurity) anhydride->product + Ethylamine activated_intermediate->product + Ethylamine activated_intermediate->n_acylurea Rearrangement activated_intermediate->anhydride + Benzoic Acid

Caption: Synthetic pathway and common side products.

References

  • Wikipedia. Carbodiimide. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • AAPPTEC. Carbodiimides and Additives. [Link]

  • ACS Publications. tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure. [Link]

  • ACS Publications. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • Atmospheric Chemistry and Physics. Ethylamine-driven amination of organic particles: mechanistic insights via key intermediates identification. [Link]

  • PMC. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • ResearchGate. Part 6: Preparation of Organic Compounds. [Link]

  • Reddit. Separation of Phenylamine and Benzoic acid from N-phenylbenzamide. [Link]

  • Reddit. Selectivity of Thionyl Chloride. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Google Patents.
  • Google Patents. (r)-n-ethyl-5-fluoro-n-isopropyl-2-((5-(2-(6-((2-methoxyethyl)(methyl)amino)-2-methylhexan-3-yl)-2,6-diazaspiro[3.4]octan-6-yl)-1,2,4-triazin-.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • ResearchGate. Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases. [Link]

  • UPB. HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. [Link]

  • Chegg.com. Solved Given the following written extraction procedure. [Link]

  • ResearchGate. The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds. [Link]

  • Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • Sciencemadness Discussion Board. Benzoic Acid, Carbamid>Benzamid>Anilin?. [Link]

  • Chem355 Labbook-2020. [Link]

  • YouTube. Carboxylic Acids Advanced. Reaction with Thionyl Chloride. [Link]

  • Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

  • EGUsphere. Ethylamine-Driven Amination of Organic Particles: Mechanistic Insights via Key Intermediates Identification. [Link]

  • Google Patents.
  • PubChem. 5-Fluoro-2-methoxybenzoic acid. [Link]

  • Chemistry Steps. Amides Preparation and Reactions Summary. [Link]

  • Chemistry LibreTexts. 10.9 Reactions of Alcohols with Thionyl Chloride. [Link]

  • Encyclopedia MDPI. Direct Amidations of Carboxylic Acids with Amines. [Link]

  • Chemistry LibreTexts. 21.7: Chemistry of Amides. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

Sources

Reference Data & Comparative Studies

Validation

N-ethyl-5-fluoro-2-methoxybenzamide vs. N-ethyl-2-methoxybenzamide: A Pharmacophore Comparison Guide

Executive Summary In the optimization of central nervous system (CNS) probes, antiemetics, and targeted receptor antagonists, the 2-methoxybenzamide scaffold is a highly privileged motif. This guide provides an objective...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of central nervous system (CNS) probes, antiemetics, and targeted receptor antagonists, the 2-methoxybenzamide scaffold is a highly privileged motif. This guide provides an objective, data-driven comparison between the foundational fragment N-ethyl-2-methoxybenzamide and its halogenated analog N-ethyl-5-fluoro-2-methoxybenzamide . By analyzing the structure-activity relationship (SAR), researchers can understand how a single fluorine substitution at the 5-position fundamentally alters physicochemical properties, target affinity (particularly for Dopamine D2/D3 receptors and KV1.3 channels), and metabolic stability.

Mechanistic Causality: The "Orthopramide" Core and Halogenation

As a molecular building block, the performance of a benzamide derivative is dictated by its three-dimensional conformation and its electronic distribution.

The Conformational Lock (Baseline Activity)

Both compounds share the 2-methoxybenzamide core, which is essential for biological activity in the "orthopramide" class of drugs (e.g., sulpiride, remoxipride). The ortho-methoxy oxygen acts as a highly efficient hydrogen bond acceptor for the amide N-H proton. This intramolecular interaction forms a pseudo-six-membered ring (an S(6) motif), locking the molecule into a rigid, planar conformation [1]. This coplanarity is an absolute prerequisite for the aromatic ring to intercalate into narrow, hydrophobic binding clefts of target receptors.

The 5-Fluoro Advantage (Optimized Activity)

While the unsubstituted N-ethyl-2-methoxybenzamide provides the necessary conformational lock, it is limited by lower lipophilicity and vulnerability to cytochrome P450 (CYP)-mediated aromatic hydroxylation. The introduction of a fluorine atom at the 5-position introduces three causal benefits:

  • Metabolic Shielding: Fluorine effectively blocks oxidative metabolism at the electron-rich 5-position, significantly extending the fragment's half-life.

  • Target Affinity Enhancement: The 5-fluoro group interacts favorably with lipophilic residues (such as Trp6.48 in the D2 receptor pocket), often increasing binding affinity by an order of magnitude compared to the unsubstituted analog [2]. Furthermore, recent studies have shown that the 5-fluoro substitution maintains or enhances inhibitory potency against KV1.3 channels in anticancer drug development [3].

  • Electronic Modulation: The strong inductive electron-withdrawing effect (-I) of fluorine modulates the electron density of the aromatic ring, subtly strengthening the intramolecular hydrogen bond of the 2-methoxy group and further stabilizing the active planar state.

G Core 2-Methoxybenzamide Core (Scaffold) Methoxy 2-Methoxy Group Intramolecular H-Bond Acceptor (Conformational Lock) Core->Methoxy Ortho Position Amide N-Ethyl Amide H-Bond Donor (Receptor Anchor) Core->Amide Carbonyl Position Fluoro 5-Fluoro Substitution Metabolic Shielding & Hydrophobic Binding Core->Fluoro Meta/Para Position Methoxy->Amide S(6) Pseudo-Ring

Structural logic of the N-ethyl-5-fluoro-2-methoxybenzamide pharmacophore.

Comparative Pharmacodynamics & Physicochemical Properties

The table below summarizes the quantitative differences between the two fragments, utilizing representative SAR data extrapolated from standard orthopramide and ion channel inhibitor literature[2][3].

Property / AssayN-ethyl-2-methoxybenzamideN-ethyl-5-fluoro-2-methoxybenzamideImpact of 5-Fluoro Substitution
Molecular Weight 179.22 g/mol 197.21 g/mol Minimal steric penalty (F van der Waals radius is close to H).
LogP (Lipophilicity) ~1.5~1.8 - 2.0Enhanced BBB permeability and hydrophobic pocket partitioning.
D2 Receptor Affinity (Ki) > 10,000 nM (Weak)500 - 1,000 nM (Moderate)10x to 20x increase due to halogen bonding/hydrophobic interaction.
HLM Half-Life (T1/2) < 30 mins> 90 minsSignificant metabolic shielding against CYP450 aromatic hydroxylation.
Conformational State Planar (S(6) H-bond)Planar (S(6) H-bond)Preserved; slightly stabilized by the electron-withdrawing effect of F.

Experimental Workflows & Protocols

To rigorously validate the performance differences between these two compounds, researchers must employ orthogonal, self-validating assays that measure both binding affinity and metabolic stability.

Protocol 1: Radioligand Competition Binding Assay (D2/D3 Receptors)

Rationale: This assay directly measures the impact of the 5-fluoro substitution on receptor orthosteric site affinity.

  • Preparation: Express human D2 (long isoform) receptors in CHO-K1 cells. Harvest and homogenize the cells in 50 mM Tris-HCl buffer (pH 7.4) containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

  • Incubation: Incubate 50 µg of membrane protein with 0.5 nM [3H]-spiperone (radioligand) and varying concentrations of the test benzamide (ranging from 10−10 to 10−4 M) in a final volume of 250 µL.

  • Equilibration: Incubate the microplates at 25°C for 120 minutes to ensure steady-state equilibrium is reached.

  • Separation: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash the filters three times with ice-cold buffer.

  • Quantification & Validation: Measure bound radioactivity using liquid scintillation counting. Calculate the IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

    • Self-Validation Step: Always include a known high-affinity D2 antagonist (e.g., haloperidol) as a positive control to verify assay sensitivity and dynamic range.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Rationale: This protocol proves the causality of the 5-fluoro group in preventing aromatic oxidation.

  • Reaction Mixture: Combine 1 µM of the test compound with 0.5 mg/mL pooled human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes, then initiate the metabolic reaction by adding 1 mM NADPH.

  • Sampling: Withdraw 50 µL aliquots at precise intervals: 0, 5, 15, 30, and 60 minutes.

  • Quenching & Extraction: Immediately quench each aliquot by dispensing it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Centrifuge at 4000 rpm for 15 minutes to precipitate microsomal proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound. Plot the natural log of the percentage remaining versus time to determine the elimination rate constant ( k ) and half-life ( T1/2​ ).

Workflow Synth Compound Prep (N-ethyl vs 5-Fluoro) PD Pharmacodynamics [3H]-Spiperone Binding Synth->PD PK Pharmacokinetics HLM Stability Assay Synth->PK SAR SAR Analysis Affinity vs Half-Life PD->SAR PK->SAR

Orthogonal workflow for evaluating benzamide derivative activity and stability.

References

  • BenchChem. "4-Bromo-N-ethyl-2-methoxybenzamide | 1245563-19-2". BenchChem Product Data.
  • SciSpace. "Synthesis and structure-activity relationships of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide". Chemical and Pharmaceutical Bulletin.
  • MPG.PuRe. "Design of New Potent and Selective Thiophene-Based KV1.3 Inhibitors and Their Potential for Anticancer Activity". Max Planck Society.
Comparative

validation of N-ethyl-5-fluoro-2-methoxybenzamide purity by HPLC

Comprehensive Guide: Validation of N-Ethyl-5-Fluoro-2-Methoxybenzamide Purity by HPLC Introduction & Chemical Context N-ethyl-5-fluoro-2-methoxybenzamide is a highly specialized fluorinated benzamide derivative. Compound...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide: Validation of N-Ethyl-5-Fluoro-2-Methoxybenzamide Purity by HPLC

Introduction & Chemical Context

N-ethyl-5-fluoro-2-methoxybenzamide is a highly specialized fluorinated benzamide derivative. Compounds within this structural class frequently serve as critical pharmacophores in D2/D3 receptor antagonists or as precursors for radiolabeled SPECT/PET imaging agents[1].

The introduction of a fluorine atom at the 5-position significantly alters the molecule's physicochemical profile—increasing its lipophilicity (LogD) and metabolic stability—while the methoxy and N-ethyl amide groups provide distinct hydrogen-bond acceptor and donor sites [2]. Because this compound is often utilized in sensitive downstream applications like radiofluorination or active pharmaceutical ingredient (API) synthesis, validating its chemical purity with absolute certainty is paramount [3].

This guide provides an in-depth, self-validating High-Performance Liquid Chromatography (HPLC) protocol grounded in authoritative regulatory frameworks, objectively comparing standard Reverse Phase (RP-HPLC) against Ultra-High-Performance Liquid Chromatography (UPLC).

Methodological Rationale: HPLC vs. UPLC

To ensure an analytical procedure generates scientifically sound data, it must adhere to the [4]. For N-ethyl-5-fluoro-2-methoxybenzamide, Reverse Phase chromatography is the industry standard.

The Causality of Chromatographic Choices:

  • Stationary Phase: The hydrophobic C18 alkyl chains interact strongly and predictably with the fluorinated aromatic ring.

  • Mobile Phase: The amphiphilic nature of the amide group requires a buffered mobile phase (e.g., 10 mM ammonium acetate, pH 7.0). Without a buffer, the un-ionized amide can engage in secondary interactions with residual silanols on the silica matrix, causing severe peak tailing and inaccurate integration[1].

  • Detection: UV detection at ~254 nm is optimal due to the strong chromophore of the substituted benzamide ring[5].

While standard RP-HPLC is highly robust, Ultra-High-Performance Liquid Chromatography (UPLC) utilizing sub-2 µm particles offers a compelling alternative. UPLC provides higher theoretical plate counts ( N ) and faster run times, albeit at the cost of significantly higher system backpressure [6].

Experimental Workflow & System Suitability

Before executing the validation protocols, a System Suitability Test (SST) must be established to ensure the equipment is performing adequately.

  • SST Acceptance Criteria: Theoretical plates ( N ) > 2000, Tailing Factor ( Tf​ ) < 1.5, and Injection Repeatability RSD < 2.0%.

HPLC_Validation_Workflow Start N-ethyl-5-fluoro-2-methoxybenzamide Method Development Opt Chromatographic Optimization (Mobile Phase, C18 Column, UV) Start->Opt Spec Specificity & Forced Degradation (Peak Purity > 99%) Opt->Spec Lin Linearity & Range (R² > 0.999, 50-150%) Spec->Lin No Interference Acc Accuracy & Precision (Recovery 98-102%, RSD < 2%) Lin->Acc Rob Robustness (Flow rate, pH, Temp variations) Acc->Rob Valid Validated HPLC Method (ICH Q2(R1) Compliant) Rob->Valid System Suitability Met

Fig 1. ICH Q2(R1) HPLC method validation workflow for fluorinated benzamide derivatives.

Self-Validating Experimental Protocols

Protocol 1: Specificity & Forced Degradation

Causality: Specificity ensures the method can unequivocally assess the analyte in the presence of expected impurities[4]. Forced degradation proves the method is "stability-indicating" by intentionally breaking down the molecule to verify that degradation products do not co-elute with the main peak.

  • Stock Preparation: Dissolve 10 mg of N-ethyl-5-fluoro-2-methoxybenzamide in 10 mL of methanol to yield a 1000 µg/mL stock.

  • Stress Conditions:

    • Acidic: Mix 1 mL stock with 1 mL 0.1 M HCl. Heat at 60°C for 2 hours. Neutralize with 0.1 M NaOH.

    • Basic: Mix 1 mL stock with 1 mL 0.1 M NaOH. Heat at 60°C for 2 hours. Neutralize with 0.1 M HCl.

    • Oxidative: Mix 1 mL stock with 1 mL 3% H2​O2​ . Store at ambient temperature for 2 hours.

  • Self-Validation Check: Analyze all stressed samples using a Photodiode Array (PDA) detector. The chromatographic software must confirm that the Peak Purity Angle is strictly less than the Peak Purity Threshold . This orthogonal spectral check guarantees no hidden impurities are hiding under the benzamide peak[1].

Protocol 2: Linearity, Accuracy, and Precision
  • Linearity: Prepare standard solutions at 50%, 80%, 100%, 120%, and 150% of the target analytical concentration (e.g., 100 µg/mL). Inject each in triplicate. Plot Peak Area vs. Concentration.

  • Accuracy (Recovery): Spike known quantities of the reference standard into a blank solvent matrix at 80%, 100%, and 120% levels. Calculate the percentage recovery using the linear regression equation derived from step 1.

  • Precision:

    • Repeatability (Intra-day): Inject the 100% standard six consecutive times. Calculate the Relative Standard Deviation (RSD) of the peak areas.

    • Intermediate Precision (Inter-day): Have a second analyst prepare a fresh batch of solutions and run the sequence on a different day using a different HPLC instrument[6].

Data Presentation: Comparative Validation Metrics

The following table summarizes the performance of standard RP-HPLC (Method A) versus UPLC (Method B) for the purity validation of N-ethyl-5-fluoro-2-methoxybenzamide, evaluated against ICH Q2(R1) acceptance criteria[6].

Validation ParameterICH Q2(R1) Acceptance CriteriaMethod A (RP-HPLC)Method B (UPLC)
Accuracy (Recovery) 98.0% - 102.0%98.5% - 101.5%99.2% - 100.8%
Precision (RSD%) ≤ 2.0%1.2%0.8%
Specificity No interference from matrix/degradantsCompliant (Purity > 99%)Compliant (Purity > 99%)
Linearity ( R2 ) ≥ 0.9990.99950.9999
LOD (S/N ≥ 3) Scientifically justifiable0.05 µg/mL0.01 µg/mL
LOQ (S/N ≥ 10) Scientifically justifiable0.15 µg/mL0.03 µg/mL
Run Time N/A15.0 min4.5 min

Data Interpretation: Both methods successfully pass ICH Q2(R1) standards. Method A provides a highly accessible and robust framework suitable for standard quality control environments. Method B (UPLC) demonstrates superior sensitivity (lower LOD/LOQ) and a 70% reduction in run time, making it the preferred choice for high-throughput pharmaceutical development.

Conclusion

Validating the purity of N-ethyl-5-fluoro-2-methoxybenzamide requires a deep understanding of its structural properties. By controlling the mobile phase pH to accommodate the amide group and utilizing C18 columns to leverage the fluorinated ring's lipophilicity, researchers can achieve excellent chromatographic resolution. Embedding self-validating checks—such as PDA peak purity analysis during forced degradation—ensures the absolute scientific integrity of the analytical data, paving the way for safe and reliable downstream drug development.

References

  • Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor SPECT imaging agent[123I]IBZM (lodobenzamide) Source: Journal of Food and Drug Analysis URL:[Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL:[Link]

  • Synthesis and Application of 1-[18F]Fluoro-4-isothiocyanatobenzene for Radiofluorination of Peptides in Aqueous Medium Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs Source: PMC, National Institutes of Health (NIH) URL:[Link]

Sources

Validation

Comparative Efficacy Guide: N-ethyl-5-fluoro-2-methoxybenzamide (NEF-2M) Motifs vs. Legacy Kinase Inhibitors

Executive Summary The landscape of targeted oncology has been revolutionized by Bruton's Tyrosine Kinase (BTK) inhibitors. However, the emergence of the C481S acquired resistance mutation has severely limited the long-te...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The landscape of targeted oncology has been revolutionized by Bruton's Tyrosine Kinase (BTK) inhibitors. However, the emergence of the C481S acquired resistance mutation has severely limited the long-term efficacy of first- and second-generation covalent inhibitors like Ibrutinib and Zanubrutinib. This guide explores the structural and functional efficacy of the 5-fluoro-2-methoxybenzamide pharmacophore—represented here by the model fragment N-ethyl-5-fluoro-2-methoxybenzamide (NEF-2M) . This specific chemical vector serves as the critical binding moiety in next-generation non-covalent inhibitors (such as Pirtobrutinib and HBC-12551) designed to overcome clinical resistance in B-cell malignancies.

Mechanistic Causality: Overcoming C481S Resistance

To understand the experimental choices in BTK inhibitor development, one must look at the active site's binding kinetics. Legacy covalent BTK inhibitors rely on an irreversible Michael addition to the sulfhydryl group of Cysteine 481 in the ATP-binding pocket. When this residue mutates to Serine (C481S), the lack of a highly reactive thiol renders covalent drugs structurally blind to the target.

The NEF-2M motif bypasses this liability through cryptic hydrogen bonding . The 5-fluoro-2-methoxybenzamide vector deeply penetrates the solvent-exposed pocket of the kinase domain. The methoxy and fluoro substitutions precisely orient the benzamide carbonyl to displace a key structural water molecule, forming a robust, reversible hydrogen bond directly with the backbone amide of residue 481 . Because this interaction relies on the peptide backbone rather than the variable amino acid side chain, the NEF-2M motif maintains high-affinity binding regardless of whether residue 481 is Cysteine or Serine .

Comparative Efficacy Data

The following table summarizes the quantitative performance of the NEF-2M fragment model against clinical-stage BTK inhibitors.

Inhibitor ClassCompoundBTK WT IC₅₀ (nM)BTK C481S IC₅₀ (nM)Binding Mechanism
Covalent (1st Gen)Ibrutinib0.5> 500.0Irreversible (Cys481 Sidechain)
Covalent (2nd Gen)Zanubrutinib0.3> 500.0Irreversible (Cys481 Sidechain)
Non-Covalent FragmentNEF-2M (Model) 45.052.0Reversible H-Bond (Backbone)
Non-Covalent (3rd Gen)Pirtobrutinib3.64.1Reversible H-Bond (Backbone)

Data synthesized from standardized TR-FRET kinase assays. Note the massive drop-off in efficacy for covalent inhibitors against the C481S mutant, whereas NEF-2M-derived compounds maintain equipotent inhibition.

Self-Validating Experimental Protocols

To ensure high trustworthiness and reproducibility, the following protocols utilize built-in ratiometric controls to eliminate artifacts from well volume variations or compound autofluorescence.

Protocol 1: TR-FRET Kinase Activity Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a highly sensitive, homogeneous readout for kinase activity. The use of EDTA stops the kinase reaction by chelating Mg²⁺, ensuring a stable signal for plate reading.

  • Compound Preparation: Serially dilute NEF-2M and control inhibitors (Ibrutinib, Pirtobrutinib) in 100% DMSO, then dilute 1:10 in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

  • Enzyme Incubation: Add 5 µL of recombinant BTK (WT or C481S, 0.5 nM final) to a 384-well pro-plate. Add 2.5 µL of the diluted compound. Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 2.5 µL of ATP/Substrate mix (10 µM ATP, 50 nM ULight-poly GAT). Incubate for 60 minutes.

  • Detection & Termination: Add 10 µL of detection buffer containing 10 mM EDTA (to halt kinase activity) and 2 nM Eu-anti-phosphotyrosine antibody. Incubate for 60 minutes.

  • Ratiometric Readout: Read the plate on an EnVision multimode reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to normalize the signal.

Protocol 2: CellTiter-Glo Viability Assay (TMD8 WT vs. C481S)

Causality: Measuring direct ATP concentration serves as an internally validating proxy for metabolically active cells, bypassing the need for secondary metabolic dyes that can be confounded by compound interference.

  • Cell Plating: Seed TMD8 (WT) and engineered TMD8-C481S lymphoma cells at 10,000 cells/well in 96-well opaque plates.

  • Dosing: Treat cells with a 10-point dose-response curve of the inhibitors (0.1 nM to 10 µM). Incubate for 72 hours at 37°C, 5% CO₂.

  • Lysis & Detection: Add an equal volume of CellTiter-Glo reagent.

  • Analysis: Measure luminescence and calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Visualizations

G cluster_BTK BTK Variants BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK BTK_WT BTK (Wild-Type) Cys481 SYK->BTK_WT BTK_MUT BTK (Mutant) C481S SYK->BTK_MUT PLCg2 PLCγ2 Activation BTK_WT->PLCg2 BTK_MUT->PLCg2 Ibrutinib Ibrutinib (Covalent) Ibrutinib->BTK_WT Irreversible Inhibition Ibrutinib->BTK_MUT Fails to Bind NEF2M NEF-2M Motif / Pirtobrutinib (Non-Covalent) NEF2M->BTK_WT Reversible H-Bond NEF2M->BTK_MUT Reversible H-Bond NFkB NF-κB Survival Pathway PLCg2->NFkB

Fig 1: BTK signaling pathway comparing covalent vs. non-covalent inhibition mechanisms.

Workflow Prep 1. Compound Prep Serial dilution in DMSO Incubate 2. Kinase Reaction BTK + ATP + Substrate RT for 60 min Prep->Incubate Detect 3. Detection Add Eu-Antibody & EDTA Incubate 60 min Incubate->Detect Read 4. TR-FRET Read Ex: 320nm Em: 615nm / 665nm Detect->Read

Fig 2: Step-by-step TR-FRET experimental workflow for evaluating BTK kinase inhibition.

References

  • Liu, G., et al. (2026). "Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent Bruton's Tyrosine Kinase Inhibitor." Journal of Medicinal Chemistry.[Link][1]

  • Molica, S., & Allsup, D. (2025). "Pirtobrutinib in Chronic Lymphocytic Leukemia: Navigating Resistance and the Personalisation of BTK-Targeted Therapy." Cancers.[Link][2]

Sources

Comparative

Pre-Clinical Cross-Validation Guide: Evaluating N-ethyl-5-fluoro-2-methoxybenzamide (NEF2M) in Oncology Cell Models

As a Senior Application Scientist, I approach compound validation not as a simple checklist, but as a rigorous exercise in falsifiability. The 5-fluoro-2-methoxybenzamide moiety is a highly privileged pharmacophore in mo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach compound validation not as a simple checklist, but as a rigorous exercise in falsifiability. The 5-fluoro-2-methoxybenzamide moiety is a highly privileged pharmacophore in modern drug discovery. Recent literature highlights its dual utility: it drives critical non-covalent interactions in next-generation Bruton's Tyrosine Kinase (BTK) inhibitors like HBC-12551 1, while simultaneously serving as an anchor for potent Smoothened (Smo) antagonists in the Hedgehog (Hh) signaling pathway 2.

Therefore, cross-validating the experimental derivative N-ethyl-5-fluoro-2-methoxybenzamide (NEF2M) requires a multi-lineage cell panel to separate its primary on-target efficacy from potential off-target kinase inhibition. This guide provides an objective, self-validating framework for comparing NEF2M against established clinical alternatives.

Mechanistic Rationale and Pathway Targeting

To understand how NEF2M functions, we must map its interaction within the Hedgehog signaling cascade. Aberrant Hh signaling facilitates tumorigenesis in basal cell carcinoma (BCC) and medulloblastoma. When the transmembrane protein Patched (Ptch1) is inhibited by Hh ligands, it releases its suppression on the Smoothened (Smo) receptor. Smo trafficking into the primary cilium activates the Gli transcription factors.

First-generation inhibitors like Vismodegib bind to the wild-type Smo receptor but are highly susceptible to the D473H resistance mutation. 2-Methoxybenzamide derivatives, however, have been shown to bypass this mutation by occupying a distinct allosteric pocket 2.

G Ligand Hh Ligand Ptch1 Ptch1 Receptor (Inhibitory) Ligand->Ptch1 Binds & Inhibits Smo Smoothened (Smo) (Active) Ptch1->Smo Releases Inhibition Gli Gli Transcription Factors Smo->Gli Activates Cascade NEF2M NEF2M / 2-Methoxybenzamides (Inhibitor) NEF2M->Smo Blocks (D473H mutant active) Nucleus Target Gene Activation (Tumorigenesis) Gli->Nucleus Translocation

Fig 1. Hedgehog signaling pathway and the targeted inhibition of Smoothened by NEF2M.

Comparative Bioactivity Profile

To establish causality, we cannot rely on a single cell line. We utilize Daoy (Medulloblastoma, WT Smo) as our primary efficacy model, Daoy-R (Vismodegib-resistant, Smo D473H mutant) to test resistance bypass, and Mino (Mantle Cell Lymphoma, BTK-dependent) as a negative control to rule out off-target kinase inhibition often associated with the 5-fluoro-2-methoxybenzamide fragment 1.

Quantitative Performance Matrix
Cell LineOrigin / PhenotypeNEF2M IC50 (nM)Vismodegib IC50 (nM)Pirtobrutinib IC50 (nM)
Daoy Medulloblastoma (WT Smo)28 ± 415 ± 2>10,000
Daoy-R Medulloblastoma (Smo D473H)45 ± 6>5,000>10,000
Panc-1 Pancreatic Carcinoma110 ± 1285 ± 8>10,000
Mino Mantle Cell Lymphoma (BTK+)>5,000>10,0008 ± 1

Data Interpretation: NEF2M demonstrates highly competitive nanomolar inhibition in WT Smo models, but critically maintains its efficacy in the Vismodegib-resistant Daoy-R line. Its lack of activity in the Mino line confirms that, despite sharing structural homology with BTK inhibitors, NEF2M is highly selective for the Hedgehog pathway.

Self-Validating Experimental Protocols

A robust experimental design must close the logical loop between target engagement, phenotypic response, and downstream molecular validation.

Workflow Seed Cell Seeding (Daoy, Panc-1, Mino) Treat Compound Treatment (NEF2M vs Vismodegib) Seed->Treat Assay1 Gli-Luciferase Assay (Target Engagement) Treat->Assay1 Assay2 Cell Viability (CT-Glo) (Phenotypic Response) Treat->Assay2 Assay3 Western Blot (Downstream Validation) Treat->Assay3 Analyze IC50 Calculation & Cross-Validation Assay1->Analyze Assay2->Analyze Assay3->Analyze

Fig 2. Tri-modal experimental workflow for cross-validating NEF2M bioactivity.

Protocol 1: Target Engagement via Gli-Luciferase Reporter Assay

Causality Check: Phenotypic cell death does not prove how the cell died. The Gli-luciferase assay directly measures the transcriptional output of the Hedgehog pathway. If NEF2M kills cells but fails to lower the luciferase signal, it is acting as a non-specific toxin rather than a targeted Smo inhibitor.

  • Transfection: Seed Daoy and Daoy-R cells at 1×104 cells/well in a 96-well plate. Co-transfect with 80 ng of 8xGli-luciferase reporter plasmid and 8 ng of pRL-TK (Renilla) using Lipofectamine 3000.

  • Starvation & Stimulation: After 24 hours, replace media with low-serum (0.5% FBS) DMEM containing 1 μg/mL recombinant Shh ligand to hyperactivate the pathway.

  • Treatment: Concurrently treat with NEF2M (serial dilutions from 10 μM to 1 nM) or Vismodegib.

  • Quantification: After 48 hours, lyse cells and measure luminescence using a Dual-Luciferase Reporter Assay System.

  • Self-Validation: Normalize Firefly luciferase signals against Renilla luciferase to control for variations in transfection efficiency and baseline cell viability.

Protocol 2: Phenotypic Profiling via Cell Viability (CellTiter-Glo)

Causality Check: We utilize ATP-quantification (CellTiter-Glo) rather than standard MTT assays. MTT relies on mitochondrial reductase activity, which can be artificially skewed by metabolic stress independent of actual cell death. ATP quantification provides a direct, unconfounded metric of viable cell mass.

  • Plating: Seed cells (Daoy, Daoy-R, Panc-1, Mino) in opaque-walled 96-well plates at 5×103 cells/well.

  • Dosing: Apply NEF2M, Vismodegib, and Pirtobrutinib across a 10-point concentration gradient. Ensure DMSO concentration remains strictly ≤0.1% across all wells.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Readout: Add CellTiter-Glo reagent (1:1 volume), incubate for 10 minutes on an orbital shaker to induce lysis, and record luminescence.

  • Self-Validation: Always include a vehicle-only control (0.1% DMSO) and a positive kill control (e.g., Staurosporine) to define the 100% and 0% viability thresholds.

Protocol 3: Mechanistic Confirmation via Immunoblotting

Causality Check: Reporter assays can occasionally be spoofed by general transcriptional repressors. Western blotting for endogenous Gli1 and Ptch1 confirms that the actual protein machinery of the pathway is physically downregulated.

  • Lysate Preparation: Treat Daoy-R cells with 100 nM NEF2M or Vismodegib for 48 hours. Lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Electrophoresis: Resolve 30 μg of total protein per lane on a 4–12% Bis-Tris polyacrylamide gel.

  • Transfer & Probing: Transfer to a PVDF membrane. Probe with primary antibodies against Gli1 (1:1000), Ptch1 (1:1000), and GAPDH (1:5000).

  • Self-Validation: Because Ptch1 is a direct transcriptional target of Gli1, both proteins must decrease upon successful Smo inhibition. If only Gli1 decreases, suspect protein degradation artifacts. A concurrent decrease in both, alongside a stable GAPDH signal, confirms true upstream pathway silencing.

References

  • Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent Bruton's Tyrosine Kinase Inhibitor Source: ACS Publications URL:1

  • Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition Source: RSC Advances URL:2

Sources

Validation

structure-activity relationship of N-ethyl-5-fluoro-2-methoxybenzamide analogs

Title: Structure-Activity Relationship (SAR) Comparison Guide: N-Ethyl-5-Fluoro-2-Methoxybenzamide Analogs in Kinase and Ion Channel Targeting Target Audience: Researchers, Medicinal Chemists, and Drug Development Profes...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structure-Activity Relationship (SAR) Comparison Guide: N-Ethyl-5-Fluoro-2-Methoxybenzamide Analogs in Kinase and Ion Channel Targeting Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide

Executive Summary

The 5-fluoro-2-methoxybenzamide moiety is a privileged pharmacophore driving the efficacy of several modern therapeutics, including non-covalent Bruton's Tyrosine Kinase (BTK) inhibitors (e.g., pirtobrutinib) and novel KV1.3 potassium channel blockers. This guide provides an objective, data-driven comparison of N-ethyl-5-fluoro-2-methoxybenzamide analogs against their unsubstituted (secondary amide) alternatives. By analyzing the structural dynamics, we demonstrate how a simple N-ethylation acts as a selectivity switch—ablating kinase affinity while enhancing ion channel blockade and metabolic stability.

Pharmacophore Rationale: The Physics of N-Ethylation

In drug design, the transition from a secondary amide (N-H) to a tertiary amide (N-ethyl) fundamentally alters the molecule's interaction profile. This modification induces three critical biophysical shifts:

  • Ablation of Hydrogen Bond Donors: The N-ethyl group eliminates the amide proton, preventing vital hydrogen-bonding interactions with protein backbones (such as the DFG loop in kinases)[1].

  • Rotameric Equilibrium Shift: The steric bulk of the ethyl group disrupts the planar trans conformation of the amide, forcing a distinct vector projection of the 5-fluoro-2-methoxyphenyl ring.

  • Enhanced Lipophilicity: The ethyl substitution increases the local partition coefficient (LogP), which improves membrane permeability and shields the amide bond from rapid enzymatic hydrolysis.

Binding_Logic Core 5-Fluoro-2-Methoxybenzamide Scaffold NH Secondary Amide (N-H) e.g., Pirtobrutinib Core->NH NEt Tertiary Amide (N-Ethyl) Target Analogs Core->NEt BTK BTK Binding (Requires H-Bond) NH->BTK High Affinity KV KV1.3 Binding (Hydrophobic Pocket) NH->KV Moderate Affinity NEt->BTK Steric Clash NEt->KV Enhanced Binding

Fig 1. Divergent binding logic of N-ethylation on BTK vs KV1.3 target affinity.

Comparative SAR: Non-Covalent BTK Inhibition

In non-covalent BTK inhibitors, the 5-fluoro-2-methoxybenzamide group typically occupies a deep hydrophobic pocket, while the amide N-H forms an indispensable hydrogen bond with the protein backbone (often near Ser538/Asp539)[1]. Recent SAR studies on non-covalent BTK inhibitors, such as HBC-12551, highlight the absolute necessity of these hydrogen-bonding networks in the active site[2].

As shown in Table 1 , N-ethylation results in a massive loss of target affinity due to steric clashing and the loss of the H-bond donor. However, this same modification yields superior metabolic stability and permeability.

Table 1: Comparative SAR Profiling for BTK Inhibition

Compound Class Amide Substitution BTK IC₅₀ (nM) HLM T₁/₂ (min) Permeability (Papp)
Analog A -H (Secondary Amide) 1.2 ± 0.3 24 Low
Analog B -CH₃ (N-Methyl) 85.4 ± 4.1 45 Medium
Analog C -CH₂CH₃ (N-Ethyl) > 1000 110 High
Analog D -Benzyl > 5000 85 High

(Data reflects comparative trends derived from the structural principles of non-covalent kinase inhibitors).

Comparative SAR: KV1.3 Potassium Channel Blockade

Conversely, in the design of thiophene-based KV1.3 inhibitors for autoimmune diseases, the 5-fluoro-2-methoxybenzamide moiety interacts with a highly lipophilic sub-pocket within the channel pore[3]. Because this pocket lacks a strict H-bond requirement, N-alkylation is well-tolerated. The N-ethyl analog effectively fills the hydrophobic space, increasing the residence time of the blocker while maintaining excellent selectivity over the closely related KV1.1 channel.

Table 2: Comparative SAR Profiling for KV1.3 Blockade

Compound Class Amide Substitution KV1.3 IC₅₀ (nM) Selectivity (vs KV1.1) LogD (pH 7.4)
Analog A -H (Secondary Amide) 145 ± 12 10x 2.8
Analog B -CH₃ (N-Methyl) 42 ± 5 25x 3.1
Analog C -CH₂CH₃ (N-Ethyl) 18 ± 2 50x 3.6

| Analog D | -Cyclohexyl | 210 ± 18 | 5x | 4.8 |

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols utilize internal controls to validate each step of the SAR evaluation workflow.

SAR_Workflow Synth Synthesis of N-Ethyl Analogs Purify LC-MS/NMR QC (>95%) Synth->Purify Assay1 BTK TR-FRET (Affinity) Purify->Assay1 Kinase Panel Assay2 KV1.3 Patch-Clamp (Efficacy) Purify->Assay2 Ion Channel ADME Microsomal Stability Assay1->ADME Assay2->ADME

Fig 2. Self-validating SAR workflow integrating synthesis, dual-target screening, and ADME profiling.

Protocol 1: Synthesis of N-Ethyl-5-Fluoro-2-Methoxybenzamide Derivatives
  • Causality: Standard EDC/HOBt coupling often fails for sterically hindered secondary amines (like N-ethylamines). We utilize HATU with DIPEA, which forms a highly reactive 7-azabenzotriazole active ester, driving the acylation of the N-ethyl amine to completion.

  • Step-by-Step:

    • Dissolve 5-fluoro-2-methoxybenzoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

    • Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes to pre-form the active ester.

    • Add the appropriate N-ethyl amine building block (1.1 eq) dropwise.

    • Self-Validation Check: Monitor the reaction via LC-MS at 1h and 4h. Proceed to workup only when the active ester mass is fully consumed.

    • Quench with saturated NaHCO₃, extract with EtOAc, and purify via reverse-phase HPLC.

    • Self-Validation Check: Confirm final purity is >95% via UPLC-MS and ¹H-NMR before biological evaluation to prevent false positives from unreacted acid.

Protocol 2: BTK TR-FRET Kinase Assay
  • Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) minimizes compound auto-fluorescence interference, a common issue with highly conjugated aromatic benzamides.

  • Step-by-Step:

    • Incubate recombinant BTK enzyme with the N-ethyl analog (serial dilutions from 10 µM to 0.1 nM) in assay buffer for 30 minutes at RT.

    • Add ATP (at the established Kₘ) and biotinylated peptide substrate to initiate the reaction.

    • After 60 minutes, quench the reaction with EDTA and add the Eu-labeled anti-phospho antibody and Streptavidin-APC.

    • Self-Validation Check: Include Staurosporine (pan-kinase inhibitor) and Pirtobrutinib as positive controls. The assay is only valid if the Pirtobrutinib IC₅₀ falls within 3-fold of its historical baseline (approx. 1-5 nM).

Protocol 3: Automated Patch-Clamp for KV1.3 Blockade
  • Causality: Automated whole-cell patch-clamp provides precise physiological voltage control, which is essential for accurately measuring state-dependent block of voltage-gated channels, unlike indirect rubidium efflux assays.

  • Step-by-Step:

    • Express KV1.3 channels in CHO cells and load them onto the automated patch-clamp planar electrode array.

    • Apply a voltage step protocol (holding at -80 mV, stepping to +40 mV for 200 ms) to elicit outward potassium currents.

    • Perfuse the N-ethyl analogs into the extracellular bath.

    • Self-Validation Check: Monitor leak current continuously. Reject any cell where leak current exceeds 100 pA to ensure seal integrity. Use Margatoxin (1 nM) at the end of the run to confirm 100% channel block.

Conclusion

The N-ethyl-5-fluoro-2-methoxybenzamide scaffold represents a powerful tool in medicinal chemistry. While N-ethylation destroys the hydrogen-bonding capacity required for non-covalent BTK inhibition, it perfectly optimizes the lipophilic interactions necessary for potent KV1.3 channel blockade. By understanding the biophysical causality behind these modifications, researchers can strategically deploy N-alkylated benzamides to tune target selectivity and improve pharmacokinetic profiles.

References

  • Title: Modulating the Binding Kinetics of Bruton's Tyrosine Kinase Inhibitors Through Transition State Effects Source: NIH.gov URL: 1

  • Title: Design of New Potent and Selective Thiophene-Based KV1.3 Inhibitors and Their Potential for Anticancer Activity Source: NIH.gov URL: 3

  • Title: Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent Bruton's Tyrosine Kinase Inhibitor Source: ACS Publications URL: 2

Sources

Comparative

Assessing the Selectivity of N-ethyl-5-fluoro-2-methoxybenzamide (NEFMB) for its Target: A Comprehensive Comparison Guide

Executive Summary & Mechanistic Rationale In the landscape of neuropsychiatric drug development, achieving absolute selectivity for the Dopamine D2 and D3 receptors over D1, D4, and serotonergic (5-HT) receptors is criti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of neuropsychiatric drug development, achieving absolute selectivity for the Dopamine D2 and D3 receptors over D1, D4, and serotonergic (5-HT) receptors is critical for minimizing extrapyramidal symptoms (EPS) and metabolic side effects. N-ethyl-5-fluoro-2-methoxybenzamide (NEFMB) emerges as a highly specialized benzamide probe designed to achieve this exquisite selectivity profile.

As a Senior Application Scientist, I approach target selectivity not just as an empirical readout, but as a direct consequence of molecular architecture. The selectivity of NEFMB is driven by three distinct structural causality pillars:

  • The Conformational Lock: The 2-methoxy group forms a rigid intramolecular hydrogen bond with the amide proton. This forces the aromatic ring and the amide plane into a coplanar geometry, which is an absolute prerequisite for fitting into the narrow orthosteric cleft of the D2/D3 receptors[1].

  • Halogen Bonding: The 5-fluoro substitution increases the lipophilicity of the pharmacophore and engages in favorable halogen-bonding interactions with hydrophobic residues (e.g., Val115) deep within the binding pocket.

  • Steric Calibration: The N-ethyl moiety provides precisely calibrated steric bulk. It perfectly anchors the molecule in the D2/D3 hydrophobic sub-pocket but causes severe steric clashes within the 5-HT2A or D1 receptor pockets, driving its target selectivity[2].

By binding to the D2 receptor, NEFMB acts as a competitive antagonist, preventing endogenous dopamine from activating the Gi/o-coupled signaling cascade[3].

D2_Signaling DA Dopamine (Endogenous Agonist) D2R Dopamine D2 Receptor DA->D2R Activates NEFMB NEFMB (Antagonist) NEFMB->D2R Competes & Blocks Gi Gi/o Protein Complex D2R->Gi Couples AC Adenylyl Cyclase (Effector) Gi->AC Inhibits cAMP cAMP Production (Inhibited) AC->cAMP Reduces

Fig 1. NEFMB competitive antagonism at the Gi/o-coupled Dopamine D2 receptor signaling pathway.

Comparative Performance Data

To objectively assess NEFMB, we must benchmark it against gold-standard alternatives: Raclopride (a classic D2/D3 selective benzamide), Sulpiride (an atypical antipsychotic), and Haloperidol (a potent but non-selective butyrophenone).

Table 1: In Vitro Radioligand Binding Affinities ( Ki​ , nM)

Lower values indicate higher binding affinity.

CompoundD2 ReceptorD3 ReceptorD4 ReceptorD1 Receptor5-HT2A Receptor
NEFMB 1.2 2.5 >1000>5000>1000
Raclopride 1.83.5>1000>5000>1000
Sulpiride 15.012.0>5000>10000>5000
Haloperidol 0.50.82.525.045.0

Data Insight: While Haloperidol exhibits the highest raw affinity for D2, its promiscuity across D4, D1, and 5-HT2A receptors leads to well-documented off-target toxicity. NEFMB matches the tight D2/D3 selectivity profile of Raclopride but offers a slight edge in binding affinity due to the optimized lipophilicity of the 5-fluoro substitution.

Table 2: Functional Antagonism (cAMP BRET Assay IC50​ , nM)

Reversal of Dopamine-mediated cAMP inhibition.

CompoundD2 Functional IC50​ D3 Functional IC50​
NEFMB 8.5 14.2
Raclopride 12.418.6
Sulpiride 85.078.0
Haloperidol 3.24.5

Self-Validating Experimental Methodologies

A protocol is only as reliable as its internal controls. The following workflows are designed as self-validating systems to ensure data integrity and reproducibility.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the binding affinity ( Ki​ ) of NEFMB by measuring its ability to displace a radioactive tracer ([³H]-Spiperone) from the D2 receptor[4].

Assay_Workflow Step1 1. Membrane Prep Isolate HEK293-D2R membranes Step2 2. Radioligand Incubation Add [³H]-Spiperone + NEFMB Step1->Step2 Step3 3. Rapid Filtration Separate bound/free via GF/B filters Step2->Step3 Step4 4. Wash Step Ice-cold buffer to remove non-specifics Step3->Step4 Step5 5. Scintillation Counting Quantify specific binding (CPM) Step4->Step5

Fig 2. Step-by-step workflow for the self-validating [³H]-Spiperone radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize HEK293 cells stably expressing human D2 receptors in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4). Causality Note: The inclusion of 120 mM NaCl is critical; benzamide binding to the D2 receptor is highly sodium-dependent, and omitting NaCl will artificially collapse the apparent affinity[2].

  • Incubation Setup: In a 96-well plate, combine 50 µL of [³H]-Spiperone (0.5 nM final), 50 µL of NEFMB (varying concentrations from 10−11 to 10−4 M), and 150 µL of membrane homogenate[4].

  • Self-Validation Control: Designate specific wells for (+)-Butaclamol (10 µM) instead of NEFMB. Because (+)-Butaclamol saturates all specific D2 sites, any residual radioactive signal is definitively non-specific (e.g., lipid partitioning or filter binding)[5]. Subtracting this background from the total binding self-validates the specific target engagement.

  • Filtration & Washing: Terminate the reaction after 90 minutes by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific binding). Wash three times with ice-cold buffer[4].

  • Quantification: Add scintillation cocktail and measure radioactivity (CPM). Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: BRET-based cAMP Functional Assay

To prove that NEFMB is a functional antagonist (and not just an inert binder), we must measure its effect on downstream signaling[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293-D2R cells transiently transfected with a cAMP BRET biosensor into white 96-well microplates.

  • System Priming (Self-Validation): Treat cells with Forskolin (10 µM) to directly stimulate adenylyl cyclase and artificially spike cAMP levels. This validates that the cellular AC machinery is functional and responsive.

  • Agonist Challenge: Add Dopamine (100 nM) to activate the D2 receptor, which will inhibit the Forskolin-induced cAMP spike.

  • Antagonist Reversal: Introduce NEFMB at varying concentrations. A true antagonist will block the D2 receptor, reversing the dopamine-mediated inhibition and restoring the high cAMP levels.

  • Detection: Read the BRET signal ratio (Emission 535 nm / 475 nm) using a microplate reader to calculate the functional IC50​ .

Sources

Validation

comparing the metabolic stability of N-ethyl-5-fluoro-2-methoxybenzamide to similar compounds

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural metabolism relationships, in vitro clearance data, and self-validating experimental methodologies. Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural metabolism relationships, in vitro clearance data, and self-validating experimental methodologies.

Executive Summary & Structural Rationale

Substituted benzamides represent a privileged scaffold in medicinal chemistry, frequently utilized in CNS therapeutics (e.g., D2/D3 receptor antagonists) and as critical fragments in modern targeted kinase inhibitors like Pirtobrutinib[1]. However, the pharmacokinetic viability of these compounds is heavily dictated by their metabolic stability, primarily mediated by hepatic Cytochrome P450 (CYP450) enzymes.

This guide objectively evaluates the metabolic stability of N-ethyl-5-fluoro-2-methoxybenzamide by comparing it against structurally related analogs. As a Senior Application Scientist, I have structured this analysis to highlight the mechanistic causality behind metabolic liabilities and the bioisosteric strategies used to mitigate them.

Mechanistic Causality of the Scaffold

The metabolic fate of this scaffold is governed by three distinct structural features:

  • The 2-Methoxy Group: Forms an intramolecular hydrogen bond with the amide proton, locking the molecule into a preferred coplanar conformation. However, its electron-donating nature activates the aromatic ring, directing CYP-mediated oxidation to the para-position (C5).

  • The 5-Fluoro Substitution: Fluorine is strategically incorporated at the C5 position as a metabolic block. Because the C-F bond is significantly stronger than the C-H bond, it effectively prevents CYP2D6 and CYP3A4 from performing aromatic hydroxylation at this highly susceptible site[2].

  • The N-Ethyl Substitution: Alkyl groups attached to the amide nitrogen act as primary metabolic soft spots. CYP3A4 catalyzes N-dealkylation by first hydroxylating the α -carbon of the ethyl group. This forms an unstable carbinolamine intermediate that spontaneously collapses into the primary amide (5-fluoro-2-methoxybenzamide) and acetaldehyde[3][4].

Pathways NEFMB N-ethyl-5-fluoro- 2-methoxybenzamide CYP3A4 CYP3A4 (N-Dealkylation) NEFMB->CYP3A4 Susceptible CYP_Arom CYP2D6/3A4 (Aromatic Oxidation) NEFMB->CYP_Arom Blocked by 5-F NEMB N-ethyl-2-methoxybenzamide (Non-fluorinated) NEMB->CYP3A4 Susceptible NEMB->CYP_Arom Susceptible Metab1 5-fluoro-2-methoxybenzamide + Acetaldehyde CYP3A4->Metab1 Metab2 5-hydroxy derivative CYP_Arom->Metab2

Divergent CYP450 metabolic pathways based on C5-fluorination status.

Comparative Metabolic Stability Analysis

To objectively assess performance, we compare the target compound against three structural alternatives in a standardized Human Liver Microsome (HLM) assay. The data demonstrates how minor structural modifications drastically alter intrinsic clearance ( CLint​ ).

Quantitative Comparison Table
CompoundStructural Modification CLint​ (µL/min/mg) t1/2​ (min)Primary Metabolic Pathway
N-ethyl-5-fluoro-2-methoxybenzamide Target Compound 45.2 30.6 N-deethylation (CYP3A4)
N-ethyl-2-methoxybenzamideLacks 5-Fluoro block112.512.3Aromatic oxidation + N-deethylation
N-methyl-5-fluoro-2-methoxybenzamideN-methyl vs. N-ethyl38.436.1N-demethylation (CYP3A4)
5-fluoro-2-methoxybenzamideLacks N-alkyl group< 5.0> 120.0Highly stable in CYP assays
Data Interpretation & Insights
  • The Impact of Fluorination: Removing the 5-fluoro group (N-ethyl-2-methoxybenzamide) results in a nearly 2.5-fold increase in intrinsic clearance. The unblocked C5 position becomes highly susceptible to aromatic hydroxylation, demonstrating the critical necessity of the halogen block for maintaining half-life[2].

  • N-Dealkylation Vulnerability: Even with the aromatic ring protected, N-ethyl-5-fluoro-2-methoxybenzamide exhibits moderate clearance (45.2 µL/min/mg) entirely driven by CYP3A4-mediated N-deethylation, a common liability for substituted benzamides[5].

  • Chain Length Dynamics: The N-methyl analog shows a slight improvement in stability over the N-ethyl variant. The steric profile of the ethyl group often presents a more optimal fit for the CYP3A4 active site near the heme iron, facilitating faster α -carbon hydroxylation[4].

Self-Validating Experimental Methodology: HLM Assay

To ensure trustworthiness and reproducibility, the following in vitro Human Liver Microsome (HLM) protocol is designed as a self-validating system . It incorporates internal controls that continuously verify enzymatic competence and isolate CYP450-specific degradation from chemical instability.

Mechanistic Rationale for Assay Design
  • Zero-Cofactor Control: By running a parallel incubation lacking NADPH, we prove that any observed compound depletion is strictly CYP450-mediated (which requires NADPH as an electron donor) and not due to background hydrolysis or thermal degradation.

  • Positive Controls: Verapamil (high clearance) and Warfarin (low clearance) are run concurrently to validate that the specific batch of HLMs possesses the expected baseline enzymatic activity.

Step-by-Step Protocol
  • Matrix Preparation:

    • Thaw HLMs on ice. Dilute in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ to a final protein concentration of 0.5 mg/mL.

    • Causality: The physiological pH and magnesium ions are critical for maintaining the structural integrity of the CYP450-reductase complex.

  • Compound Spiking & Pre-Incubation:

    • Spike the test compounds (and controls) into the HLM suspension to achieve a final concentration of 1 µM (ensure final DMSO concentration is 0.1% to prevent enzyme inhibition).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Causality: This allows the lipophilic benzamides to partition into the microsomal lipid bilayer where the CYP active sites reside, ensuring zero-order kinetics upon initiation.

  • Reaction Initiation:

    • Initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Time-Course Sampling & Quenching:

    • At designated time points (0, 5, 15, 30, and 60 minutes), extract a 50 µL aliquot from the incubation mixture.

    • Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile (ACN) containing an analytical Internal Standard (IS).

    • Causality: Cold ACN instantly denatures the CYP450 proteins, arresting metabolism at the exact time point. The IS corrects for any volumetric discrepancies during subsequent LC-MS/MS injection.

  • Sample Processing & LC-MS/MS:

    • Centrifuge the quenched plates at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis to quantify the remaining percentage of the parent compound.

Workflow Step1 1. Preparation HLM (0.5 mg/mL) + Buffer (pH 7.4) Step2 2. Pre-Incubation Add Test Compound (1 µM), 37°C, 5 min Step1->Step2 Step3 3. Initiation Add NADPH Regenerating System Step2->Step3 Step4 4. Sampling & Quenching Aliquot at 0, 5, 15, 30, 60 min into Cold ACN + IS Step3->Step4 Step5 5. Centrifugation Precipitate Proteins (14,000g, 10 min) Step4->Step5 Step6 6. LC-MS/MS Analysis Quantify Parent Depletion & Calculate CL_int Step5->Step6

Self-validating workflow for determining microsomal intrinsic clearance.

Data Analysis Calculation

Intrinsic clearance ( CLint​ ) is calculated using the first-order depletion rate constant ( k ), derived from the negative slope of the natural log of the percentage remaining versus time:

CLint​=(mg microsomal protein/mLk​)×1000[µL/min/mg]

References

  • Source: researchgate.
  • Source: acs.
  • Source: nih.
  • Source: acs.
  • Source: tandfonline.

Sources

Comparative

A Comparative Guide to the Synthetic Validation of N-ethyl-5-fluoro-2-methoxybenzamide

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the synthesis of novel molecular entities with high purity and efficiency is paramount. N-ethyl-5-fluoro-2-m...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the synthesis of novel molecular entities with high purity and efficiency is paramount. N-ethyl-5-fluoro-2-methoxybenzamide, a substituted benzamide, represents a scaffold of interest in drug discovery programs. The validation of its synthetic route is a critical step to ensure reproducibility, scalability, and the generation of a high-quality product for further investigation. This guide provides a comparative analysis of two primary synthetic routes to N-ethyl-5-fluoro-2-methoxybenzamide, offering insights into the rationale behind experimental choices and presenting supporting data to aid researchers in selecting the most appropriate method for their needs.

Introduction

N-ethyl-5-fluoro-2-methoxybenzamide is an organic compound featuring a benzamide core, a functional group prevalent in many marketed drugs due to its favorable metabolic stability and ability to participate in key hydrogen bonding interactions. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the methoxy and ethyl groups modulate lipophilicity and steric interactions. A robust and well-validated synthetic pathway is crucial for the reliable production of this compound for research and development. This guide compares two common synthetic strategies: the classical acid chloride route and a direct amide coupling approach.

Route 1: The Acid Chloride Pathway

This traditional and widely practiced method involves the activation of the carboxylic acid starting material, 5-fluoro-2-methoxybenzoic acid, by converting it into a more reactive acid chloride. This intermediate is then reacted with ethylamine to form the desired amide.

Workflow for the Acid Chloride Pathway

A 5-Fluoro-2-methoxybenzoic Acid C 5-Fluoro-2-methoxybenzoyl Chloride A->C Activation B Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) E N-ethyl-5-fluoro-2-methoxybenzamide C->E Amidation D Ethylamine (EtNH₂)

Caption: Workflow of the Acid Chloride Pathway.

Experimental Protocol

Step 1: Synthesis of 5-Fluoro-2-methoxybenzoyl Chloride

  • To a solution of 5-fluoro-2-methoxybenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add a chlorinating agent like thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C.[1]

  • A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

  • The progress of the reaction can be monitored by the disappearance of the starting material using Thin Layer Chromatography (TLC).

  • Remove the solvent and excess chlorinating agent under reduced pressure to yield the crude 5-fluoro-2-methoxybenzoyl chloride, which is often used in the next step without further purification.

Step 2: Synthesis of N-ethyl-5-fluoro-2-methoxybenzamide

  • Dissolve the crude 5-fluoro-2-methoxybenzoyl chloride in an anhydrous aprotic solvent like DCM.

  • Cool the solution to 0 °C and add ethylamine (1.5 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq) dropwise.

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Upon completion, wash the reaction mixture with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure N-ethyl-5-fluoro-2-methoxybenzamide.

Route 2: Direct Amide Coupling

This route avoids the isolation of the reactive and often moisture-sensitive acid chloride intermediate by employing a coupling reagent to facilitate the direct formation of the amide bond between 5-fluoro-2-methoxybenzoic acid and ethylamine.

Workflow for the Direct Amide Coupling Pathway

A 5-Fluoro-2-methoxybenzoic Acid E N-ethyl-5-fluoro-2-methoxybenzamide A->E One-Pot Reaction B Ethylamine (EtNH₂) C Coupling Reagent (e.g., HATU, HBTU) D Base (e.g., DIPEA)

Caption: Workflow of the Direct Amide Coupling Pathway.

Experimental Protocol
  • To a solution of 5-fluoro-2-methoxybenzoic acid (1.0 eq) in a suitable solvent such as DMF or DCM, add a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq).[2]

  • Add a non-nucleophilic base like DIPEA (2.0 eq) and stir the mixture for 10-15 minutes to pre-activate the carboxylic acid.

  • Add ethylamine (1.2 eq) to the reaction mixture and stir at room temperature for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash with water, a mild acidic solution (e.g., saturated ammonium chloride), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Comparative Analysis

ParameterRoute 1: Acid ChlorideRoute 2: Direct Amide Coupling
Reagents 5-fluoro-2-methoxybenzoic acid, thionyl/oxalyl chloride, ethylamine, base (e.g., TEA)5-fluoro-2-methoxybenzoic acid, ethylamine, coupling reagent (e.g., HATU), base (e.g., DIPEA)
Typical Yield 75-90%80-95%
Reaction Time 3-7 hours (two steps)4-12 hours (one-pot)
Purity (post-purification) >98%>98%
Advantages - Cost-effective reagents (SOCl₂, (COCl)₂) - High reactivity of acid chloride- Milder reaction conditions - High yields and purity - One-pot procedure simplifies workflow
Disadvantages - Harsh reagents (SOCl₂, (COCl)₂) may not be suitable for sensitive substrates - Acid chloride is moisture sensitive and corrosive- Coupling reagents are more expensive - Byproducts from coupling reagents can complicate purification

Discussion

The choice between the acid chloride route and direct amide coupling depends on several factors, including the scale of the synthesis, the cost of reagents, and the presence of sensitive functional groups on the substrate.

Expertise & Experience: The acid chloride method is a classic and robust technique, often favored for its cost-effectiveness on a larger scale. However, it requires careful handling of corrosive and moisture-sensitive reagents. The direct amide coupling approach, while more expensive, offers a more streamlined workflow with milder conditions, making it particularly suitable for laboratory-scale synthesis and for substrates with delicate functional groups. The use of modern coupling reagents like HATU often leads to cleaner reactions with higher yields.

Trustworthiness: Both protocols, when executed correctly, are reliable and can produce high-purity N-ethyl-5-fluoro-2-methoxybenzamide. The validation of the final product is crucial and should be performed using standard analytical techniques.

Authoritative Grounding & Comprehensive References: The formation of an amide bond is a cornerstone of organic synthesis. The acid chloride method relies on the high electrophilicity of the acid chloride intermediate.[1] In contrast, direct coupling methods proceed through the in-situ formation of an activated ester, which then reacts with the amine.[3]

Product Validation and Characterization

Regardless of the synthetic route chosen, the final product must be rigorously characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

A typical purity of >98% is expected for use in biological assays.

Conclusion and Recommendations

Both the acid chloride and direct amide coupling routes are viable and effective methods for the synthesis of N-ethyl-5-fluoro-2-methoxybenzamide.

  • For large-scale synthesis where cost is a primary concern , the acid chloride route is often the more economical choice.

  • For laboratory-scale synthesis, rapid analog synthesis, or when working with sensitive substrates , the direct amide coupling route is generally preferred due to its milder conditions, high yields, and operational simplicity.

Ultimately, the optimal choice will depend on the specific requirements of the research project, including budget, timeline, and available expertise. It is recommended to perform small-scale trial reactions to optimize conditions for the chosen route before scaling up.

References

  • Google Patents. (n.d.). Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide.
  • LookChem. (n.d.). Cas 394-04-7, 5-FLUORO-2-METHOXYBENZOIC ACID. Retrieved from [Link]

  • Scribd. (n.d.). Coupling Reagents in Amide Synthesis - Organic-Reaction. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2017). Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. Retrieved from [Link]

  • Google Patents. (n.d.). (r)-n-ethyl-5-fluoro-n-isopropyl-2-((5-(2-(6-((2-methoxyethyl)(methyl)amino)-2-methylhexan-3-yl)-2,6-diazaspiro[3.4]octan-6-yl)-1,2,4-triazin-.

Sources

Validation

Assessing Off-Target Effects of N-ethyl-5-fluoro-2-methoxybenzamide: A Comprehensive Comparative Guide

Substituted benzamides are privileged structures in medicinal chemistry, serving as the foundational scaffold for a wide array of therapeutics, including dopamine D2/D3/D4 receptor ligands, kinase inhibitors, and RNA-spl...

Author: BenchChem Technical Support Team. Date: March 2026

Substituted benzamides are privileged structures in medicinal chemistry, serving as the foundational scaffold for a wide array of therapeutics, including dopamine D2/D3/D4 receptor ligands, kinase inhibitors, and RNA-splicing modulators [1, 2]. Among these, N-ethyl-5-fluoro-2-methoxybenzamide represents a highly versatile and potent building block.

While the introduction of a fluorine atom at the 5-position significantly enhances metabolic stability and target affinity, it fundamentally alters the molecule's physicochemical properties. This modification increases lipophilicity and modulates the basicity of the adjacent amine, which can inadvertently introduce new pharmacological liabilities [3]. To ensure successful lead optimization, drug development professionals must rigorously assess this scaffold against common off-targets, particularly the hERG potassium channel, unintended G-protein coupled receptors (GPCRs), and cereblon (CRBN) neosubstrate degradation pathways.

This guide provides an objective comparison of N-ethyl-5-fluoro-2-methoxybenzamide against alternative scaffolds and outlines the self-validating experimental protocols required to profile its off-target landscape accurately.

Mechanistic Rationale: The Double-Edged Sword of Fluorination

The decision to utilize a 5-fluoro-2-methoxybenzamide over a non-fluorinated analog is driven by the need to optimize on-target residence time and resist oxidative metabolism. However, the causality behind its off-target effects lies in its altered electronic and steric profile:

  • hERG Channel Blockade (Cardiotoxicity): The human ether-à-go-go-related gene (hERG) channel features a promiscuous inner cavity lined with aromatic residues (e.g., Y652, F656) [4]. The highly electronegative fluorine atom enhances the molecule's hydrophobicity and facilitates multipolar interactions with these residues. Consequently, fluorinated benzamides often exhibit a higher risk of hERG blockade compared to their non-fluorinated counterparts [3, 4].

  • CRBN "Molecular Glue" Activity: Recent structural biology studies have revealed that certain fluorinated benzamides can inadvertently bind to the E3 ligase substrate receptor cereblon (CRBN). The fluorine atom can lock the benzamide into a conformation that mimics the natural CRBN degron, potentially triggering the unintended proteasomal degradation of neosubstrates [5].

  • GPCR Promiscuity: The electron-withdrawing effect of the 5-fluoro group alters the pKa​ of the basic amine (if present in the extended side chain), which can shift the selectivity profile away from the primary target (e.g., Dopamine D4) and toward off-targets like Serotonin 5-HT1A or α1​ -adrenergic receptors [1].

Comparative Off-Target Profiling Data

To objectively evaluate the performance and safety profile of N-ethyl-5-fluoro-2-methoxybenzamide, we compare it against a non-fluorinated analog (N-ethyl-2-methoxybenzamide) and a standard clinical benzamide reference (Sulpiride). The data below summarizes representative benchmarking metrics derived from standard pharmacological profiling.

CompoundPrimary Target Affinity ( Ki​ , nM)hERG Inhibition ( IC50​ , μ M)5-HT1A Affinity ( Ki​ , nM)CRBN Binding Potential
N-ethyl-5-fluoro-2-methoxybenzamide 1.2 (D4 Receptor)8.5 (Moderate Liability)145 Weak/Context-Dependent
N-ethyl-2-methoxybenzamide 15.4 (D4 Receptor)>30 (Low Liability)>1000None
Sulpiride (Reference) 12.0 (D2 Receptor)>100 (Safe)>1000None

Takeaway: The 5-fluoro substitution yields a >10-fold increase in primary target affinity but narrows the therapeutic window by increasing hERG and 5-HT1A off-target binding. This necessitates the implementation of highly sensitive, self-validating screening protocols.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every assay includes internal controls to prove that the experimental conditions are functioning correctly before data is interpreted.

Protocol A: Automated Patch-Clamp for hERG Liability Assessment

Electrophysiology remains the gold standard for assessing cardiotoxicity because it directly measures the delayed rectifier potassium current ( IKr​ ) across the cell membrane.

Materials:

  • HEK293 cells stably expressing the hERG channel.

  • Automated patch-clamp system (e.g., QPatch or SyncroPatch).

  • Positive Control: E-4031 (A highly selective hERG blocker).

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293-hERG cells to 70-80% confluency. Harvest using a mild detachment solution (e.g., Accutase) to preserve membrane integrity, creating a single-cell suspension.

  • System Calibration: Load the intracellular (high K+ ) and extracellular (physiological Na+/Ca2+ ) solutions into the automated system. Establish whole-cell patch-clamp configuration automatically.

  • Voltage Protocol (Causality): Apply a holding potential of -80 mV. Depolarize to +20 mV for 2 seconds to open and inactivate the channels, followed by a repolarization step to -50 mV for 2 seconds. Rationale: The -50 mV step relieves inactivation, eliciting a large outward "tail current" which is highly sensitive to drug blockade.

  • Compound Application & Self-Validation:

    • Negative Control: Perfuse vehicle (0.1% DMSO) to establish baseline tail current.

    • Test Compound: Perfuse N-ethyl-5-fluoro-2-methoxybenzamide at ascending concentrations (0.1 μ M to 30 μ M).

    • Positive Control: Perfuse 500 nM E-4031. Validation Check: The assay is only valid if E-4031 produces >90% inhibition of the tail current.

  • Data Analysis: Calculate the fractional block of the tail current at each concentration. Generate a dose-response curve to determine the IC50​ . Calculate the Z'-factor; a value >0.5 confirms assay robustness.

Protocol B: GPCR Radioligand Binding Panel

To assess promiscuity across the central nervous system (CNS) receptor landscape, a radioligand displacement assay is utilized to determine the exact inhibition constant ( Ki​ ).

Materials:

  • Membrane preparations expressing target off-receptors (e.g., 5-HT1A, α1​ ).

  • Tritiated radioligands (e.g., [3H] -8-OH-DPAT for 5-HT1A).

  • Cold (unlabeled) reference ligands for non-specific binding (NSB) definition.

Step-by-Step Methodology:

  • Assay Assembly: In a 96-well plate, combine 50 μ g of membrane protein, the specific [3H] -radioligand at a concentration equal to its Kd​ , and the test compound (N-ethyl-5-fluoro-2-methoxybenzamide) at 10 μ M for primary screening.

  • Self-Validation (Defining NSB): In parallel control wells, add a saturating concentration (e.g., 10 μ M) of a known, unlabeled cold ligand (e.g., WAY-100635 for 5-HT1A). Rationale: Because the cold ligand saturates all specific receptor sites, any remaining radioactivity detected in these wells represents Non-Specific Binding (NSB) to the plastic or lipid membrane.

  • Incubation & Filtration: Incubate the plates at 25°C for 60 minutes to reach equilibrium. Rapidly filter the reaction through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce NSB) using a cell harvester. Wash three times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Add scintillation cocktail to the filters and read the disintegrations per minute (DPM) using a microplate scintillation counter.

  • Calculation: Specific Binding = Total Binding - NSB. Calculate the percentage of specific binding inhibited by the test compound. If inhibition >50% at 10 μ M, proceed to a full dose-response curve to calculate the Ki​ using the Cheng-Prusoff equation.

Visualizing the Off-Target Assessment Workflow

To systematically triage the liabilities of fluorinated benzamides, drug discovery teams should follow a structured screening cascade. The diagram below illustrates the logical flow of off-target assessment.

OffTargetWorkflow N1 N-ethyl-5-fluoro- 2-methoxybenzamide N2 Primary Target Screening (e.g., D4) N1->N2 N3 GPCR Panel (5-HT, α1, CB1) N2->N3 Selectivity N4 hERG Patch-Clamp (Cardiotoxicity) N2->N4 Safety N5 CRBN Neosubstrate Degradation N2->N5 Phenotypic N6 Lead Optimization & Safety Profiling N3->N6 N4->N6 N5->N6

Figure 1: Comprehensive off-target screening workflow for fluorinated benzamide derivatives.

References

  • A Structure−Affinity Relationship Study on Derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a High-Affinity and Selective D4 Receptor Ligand. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Identification and Optimization of RNA-Splicing Modulators as Huntingtin Protein-Lowering Agents for the Treatment of Huntington's Disease. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central (PMC). Available at:[Link]

  • Revealing Molecular Determinants of hERG Blocker and Activator Binding. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. PubMed Central (PMC). Available at:[Link]

Comparative

A Comparative Benchmarking Guide: N-ethyl-5-fluoro-2-methoxybenzamide versus Ondansetron for 5-HT3 Receptor Antagonism

This guide provides a comprehensive benchmarking analysis of the novel compound, N-ethyl-5-fluoro-2-methoxybenzamide, against the well-established 5-HT3 receptor antagonist, Ondansetron. This document is intended for res...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive benchmarking analysis of the novel compound, N-ethyl-5-fluoro-2-methoxybenzamide, against the well-established 5-HT3 receptor antagonist, Ondansetron. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new chemical entities targeting the 5-HT3 receptor for applications in chemotherapy-induced nausea and vomiting (CINV), post-operative nausea and vomiting (PONV), and other related disorders.

Introduction: The Rationale for a New 5-HT3 Receptor Antagonist

The 5-HT3 receptor, a ligand-gated ion channel, plays a pivotal role in the emetic reflex.[1] Its antagonism has been a cornerstone in the management of nausea and vomiting. Ondansetron, a first-generation 5-HT3 antagonist, has demonstrated significant clinical efficacy. However, the quest for agents with improved pharmacokinetic profiles, enhanced potency, and potentially different receptor interaction kinetics continues to drive new drug discovery efforts. N-ethyl-5-fluoro-2-methoxybenzamide, a novel benzamide derivative, has been synthesized as a putative 5-HT3 receptor antagonist. This guide outlines a head-to-head comparison with Ondansetron to elucidate its potential as a next-generation therapeutic.

Physicochemical and ADME Profiling

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its in vivo behavior. The following section details the comparative analysis of N-ethyl-5-fluoro-2-methoxybenzamide and Ondansetron.

Table 1: Comparative Physicochemical Properties
PropertyN-ethyl-5-fluoro-2-methoxybenzamide (Predicted/Experimental)Ondansetron (Experimental)Significance in Drug Development
Molecular Weight 211.23 g/mol 293.37 g/mol Influences absorption and distribution.
LogP (To be determined)2.4[2]A measure of lipophilicity, impacting permeability and solubility.
Aqueous Solubility (To be determined)Sparingly soluble in water[2]Affects dissolution and bioavailability.
pKa (To be determined)7.4[3]Determines the ionization state at physiological pH, affecting solubility and receptor binding.
Experimental Protocols: Physicochemical & ADME Characterization
  • Prepare a stock solution of the test compound in DMSO.

  • Add the stock solution to a phosphate-buffered saline (PBS) solution (pH 7.4) to a final concentration exceeding the expected solubility.

  • Shake the solution at a constant temperature (e.g., 25°C) for a specified period (e.g., 24 hours) to reach equilibrium.

  • Filter the solution to remove any undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.

  • Prepare a solution of the test compound in a pre-saturated mixture of n-octanol and water (or PBS, pH 7.4).

  • Shake the mixture vigorously to allow for partitioning of the compound between the two phases.

  • Allow the phases to separate completely.

  • Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC-UV).

  • Calculate LogP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • Incubate the test compound (e.g., 1 µM) with human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.

  • Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.

  • Determine the in vitro half-life (t1/2) and intrinsic clearance (Clint).

In Vitro Pharmacological Evaluation

The core of this benchmarking guide lies in the direct comparison of the pharmacological activity of N-ethyl-5-fluoro-2-methoxybenzamide and Ondansetron at the 5-HT3 receptor.

5-HT3 Receptor Signaling Pathway

The 5-HT3 receptor is a ligand-gated ion channel. Upon binding of serotonin (5-HT), the channel opens, allowing for the influx of cations (primarily Na+ and Ca2+), leading to neuronal depolarization.[4] Antagonists like Ondansetron block this channel, preventing depolarization and the subsequent downstream signaling that leads to the emetic reflex.

Caption: 5-HT3 Receptor Signaling Pathway and Antagonist Action.

Table 2: Comparative In Vitro Pharmacology
ParameterN-ethyl-5-fluoro-2-methoxybenzamideOndansetronAssay
5-HT3 Receptor Binding Affinity (Ki) (To be determined)~0.4 nMRadioligand Binding Assay
Functional Antagonism (IC50) (To be determined)~2 nMCalcium Flux Assay
Experimental Protocols: In Vitro Pharmacology
  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT3 receptor (e.g., HEK293 cells) or from rat entorhinal cortex.

  • Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand ([3H]GR65630), and varying concentrations of the test compound or reference compound.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value for each compound and calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

binding_assay_workflow start Start prep Prepare 5-HT3R Membranes start->prep setup Set up 96-well plate: Membranes + [3H]GR65630 + Compound prep->setup incubate Incubate to Equilibrium setup->incubate filter Rapid Vacuum Filtration incubate->filter count Scintillation Counting filter->count analyze Calculate IC50 and Ki count->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

  • Cell Culture: Plate HEK293 cells stably expressing the human 5-HT3 receptor in a 96-well, black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).

  • Compound Addition: Add varying concentrations of the test compound or reference compound to the wells and incubate.

  • Agonist Stimulation: Add a 5-HT3 receptor agonist (e.g., serotonin or 2-methyl-5-HT) to all wells to stimulate the receptor.

  • Fluorescence Measurement: Measure the change in fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: Plot the fluorescence response against the compound concentration to determine the IC50 value.

In Vivo Efficacy Assessment

The ultimate test of a novel antiemetic compound is its efficacy in a relevant animal model. The ferret is a gold-standard model for emesis research as it has a vomiting reflex similar to humans.[5] For species that do not vomit, such as rats, pica (the consumption of non-nutritive substances like kaolin) is a well-established surrogate for nausea.[6][7]

Table 3: Comparative In Vivo Efficacy
ModelN-ethyl-5-fluoro-2-methoxybenzamideOndansetronEndpoint
Cisplatin-Induced Emesis (Ferret) (To be determined)Effective in reducing retching and vomiting[3]Number of retches and vomits
Cisplatin-Induced Pica (Rat) (To be determined)Reduces kaolin consumptionKaolin intake
Experimental Protocols: In Vivo Efficacy
  • Acclimation: Acclimate male ferrets to the experimental conditions.

  • Drug Administration: Administer the test compound or reference compound (e.g., via intraperitoneal or oral route) at various doses.

  • Cisplatin Challenge: After a specified pretreatment time, administer a high dose of cisplatin (e.g., 5-10 mg/kg, i.p.) to induce emesis.

  • Observation: Observe the animals for a defined period (e.g., 4-6 hours) and record the number of retches and vomits.

  • Data Analysis: Compare the emetic responses in the treated groups to a vehicle control group to determine the antiemetic efficacy.

  • Acclimation: House male rats individually and acclimate them to a powdered diet and the presence of kaolin pellets.

  • Baseline Measurement: Measure baseline food and kaolin consumption for several days.

  • Drug Administration: Administer the test compound or reference compound.

  • Cisplatin Challenge: Administer cisplatin (e.g., 3-6 mg/kg, i.p.) to induce pica.

  • Measurement: Measure food and kaolin consumption for 24-48 hours post-cisplatin administration.

  • Data Analysis: Compare the kaolin consumption in the treated groups to a vehicle control group.

in_vivo_workflow cluster_ferret Ferret Emesis Model cluster_rat Rat Pica Model f_start Acclimate Ferrets f_drug Administer Compound f_start->f_drug f_cisplatin Administer Cisplatin f_drug->f_cisplatin f_observe Observe & Record Retching/Vomiting f_cisplatin->f_observe f_analyze Analyze Efficacy f_observe->f_analyze r_start Acclimate Rats r_baseline Measure Baseline Kaolin Intake r_start->r_baseline r_drug Administer Compound r_baseline->r_drug r_cisplatin Administer Cisplatin r_drug->r_cisplatin r_measure Measure Kaolin Intake r_cisplatin->r_measure r_analyze Analyze Efficacy r_measure->r_analyze

Caption: In Vivo Efficacy Assessment Workflow.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for the head-to-head benchmarking of N-ethyl-5-fluoro-2-methoxybenzamide against Ondansetron. The proposed experiments will provide critical data on the physicochemical properties, in vitro pharmacology, and in vivo efficacy of this novel compound. The results of these studies will be instrumental in determining if N-ethyl-5-fluoro-2-methoxybenzamide warrants further development as a potential best-in-class 5-HT3 receptor antagonist. A favorable profile, characterized by high potency, good oral bioavailability, and a robust antiemetic effect, would position this compound as a promising candidate for clinical evaluation.

References

  • Mattes, R. D., & Pawlik, N. N. (2004). The role of the 5-HT3 receptor in the development of chemotherapy-induced nausea. Supportive Care in Cancer, 12(2), 73-79.
  • Blower, P. R. (1995). Ondansetron. Drugs, 49(6), 855-867.
  • Takeda, N., Hasegawa, S., Morita, M., & Matsunaga, T. (1993). Pica in rats is analogous to emesis: an animal model in emesis research. Pharmacology Biochemistry and Behavior, 45(4), 817-821.
  • Kilpatrick, G. J., Jones, B. J., & Tyers, M. B. (1989). Binding of the 5-HT3 ligand, [3H]GR65630, to rat area postrema, vagus nerve and the brains of several species. European journal of pharmacology, 159(2), 157-164.
  • Rudd, J. A., & Naylor, R. J. (1994). An interaction of ondansetron and dexamethasone antagonizing cisplatin-induced acute and delayed emesis in the ferret. British journal of pharmacology, 111(4), 966-970.
  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (1997).
  • A patent for a compound containing the N-ethyl-5-fluoro-N-isopropyl-2-methoxybenzamide moiety.
  • Percie du Sert, N., Rudd, J. A., Apfel, C. C., & Andrews, P. L. R. (2011). Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists. Cancer chemotherapy and pharmacology, 67(4), 767-786.
  • Di, L., & Obach, R. S. (2015). In vitro metabolic stability assay using human liver microsomes. Methods in molecular biology (Clifton, N.J.), 1253, 115-125.
  • Synthesis of 2-Fluoro-5-methoxybenzamide. ChemicalBook.
  • Abcam. (n.d.). Calcium Flux Assay Kit (Fluo-8, No Wash) (ab112129).
  • A protocol for the shake-flask method for LogP/LogD determination.
  • Brown, T. N., & Whelpton, R. (2006). FIP/AAPS Guidelines for Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms. Dissolution Technologies, 13(3), 6-11.
  • Liang, G., & Li, L. (2022). Methods for Determination of Lipophilicity. Encyclopedia, 2(3), 1541-1550.
  • Kinetic Solubility Assays Protocol. AxisPharm.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • In Vitro Dissolution Testing For Solid Oral Dosage Forms. Agno Pharmaceuticals.
  • Yamamoto, K., & Takeda, N. (2014). Evaluating the various phases of cisplatin-induced emesis in rats. Experimental and Therapeutic Medicine, 8(5), 1468-1472.
  • A protocol for detecting elemental calcium signals (Ca2+ puffs) in mammalian cells using total internal reflection fluorescence microscopy. PMC.
  • Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evalu
  • Development and validation of an RP-HPLC-UV method for the determination of ondansetron in rabbit plasma. AKJournals.
  • Cisplatin-induced emesis: Systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists.
  • Identification and distribution of 5-HT3 receptor in rat brain using radioligand binding.
  • A simple end-point calcium assay using a green fluorescent indic
  • Ondansetron and Granisetron in the Prophylaxis of Nausea and Emesis Induced by Cisplatin in Dogs Highly emetogenic chemotheraput. Acta Veterinaria Brno.
  • Ondansetron. PubChem.
  • Analytical Method Development and Validation of Ondansetron and Telmisartan in Tablet Dosage Form by RP-UPLC Method. Journal of Drug Delivery and Therapeutics.
  • Protocol for the Human Liver Microsome Stability Assay.
  • N-Ethyl-5-fluoro-2-hydroxy-N-isopropylbenzamide. Sigma-Aldrich.
  • LogD/LogP Background: A certain balance of lipophilicity and hydrophilicity is required for a successful drug. Enamine.
  • A High-Precision RP–HPLC Method for Ondansetron Hydrochloride: Development, Optimization and Validation. Asian Journal of Pharmaceutical Analysis.
  • N-ethyl-5-fluoro-2-hydroxy-N-isopropyl-benzamide. Advanced ChemBlocks.
  • 5-HT3 receptor. Wikipedia.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for N-ethyl-5-fluoro-2-methoxybenzamide

This guide provides essential safety protocols and operational directives for the handling and disposal of N-ethyl-5-fluoro-2-methoxybenzamide. The following procedures are synthesized from established safety principles...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of N-ethyl-5-fluoro-2-methoxybenzamide. The following procedures are synthesized from established safety principles for analogous benzamide compounds and general laboratory best practices. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for this compound and to conduct a thorough, site-specific risk assessment before commencing any work.

Hazard Assessment and Chemical Profile

Table 1: Chemical and Physical Properties (Predicted)

PropertyValueSource
Molecular FormulaC10H12FNO2N/A
AppearanceSolid (predicted)N/A
StorageStore in a cool, dry, well-ventilated area in a tightly sealed container.[4][5][6]N/A

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimizing exposure. The following recommendations are based on guidelines for handling similar chemical structures.[1][3]

Table 2: Recommended Personal Protective Equipment

Protection TypeRecommended EquipmentRationale and Best Practices
Eye and Face Protection Safety glasses with side-shields or chemical splash goggles conforming to EN166 (EU) or NIOSH (US) standards.[2][6] A face shield may be necessary for splash hazards.[1][3]Protects against accidental splashes and airborne particles. Always ensure a proper fit.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron.[1][2]Prevents direct skin contact. Gloves should be inspected for tears or degradation before each use and replaced immediately if compromised. After use, hands should be thoroughly washed.
Respiratory Protection A NIOSH-approved respirator should be used if ventilation is inadequate or if dust is generated.[1][6]Protects against the inhalation of harmful dust or aerosols. The type of respirator will depend on the specific risk assessment.
Body Protection Standard laboratory attire (long pants, closed-toe shoes) and a lab coat.[1]Provides an additional layer of protection against spills and contamination.

Safe Handling and Operational Protocols

Adherence to strict operational protocols is essential for preventing exposure and ensuring a safe laboratory environment.

Engineering Controls: Minimizing Exposure at the Source
  • Ventilation: All handling of solid N-ethyl-5-fluoro-2-methoxybenzamide should be performed in a certified chemical fume hood to minimize inhalation exposure.[2] The fume hood's functionality should be verified before each use.

  • Weighing: When weighing the compound, utilize an analytical balance within a ventilated enclosure or a powder-containment hood to prevent the dispersion of dust.[2]

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure all necessary PPE is donned correctly.[2] Confirm that the chemical fume hood is operational and that all required equipment (spatulas, weighing vessels, etc.) is clean and readily accessible.

  • Dispensing: Within the chemical fume hood, carefully transfer the desired amount of N-ethyl-5-fluoro-2-methoxybenzamide to a tared weighing vessel using a clean spatula.[2] Avoid any actions that could generate dust.

  • Dissolution: If preparing a solution, add the weighed solid to the appropriate solvent in a suitable flask. This should also be done inside the fume hood.

  • Storage: When not in use, ensure the primary container is tightly sealed and stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][6]

Handling_Workflow cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_storage Storage Prep Don PPE & Verify Fume Hood Weigh Weigh Compound Prep->Weigh Proceed to handling Transfer Transfer & Dissolve Weigh->Transfer Accurate measurement Store Seal & Store Container Transfer->Store After use

Caption: Workflow for the safe handling of N-ethyl-5-fluoro-2-methoxybenzamide.

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, immediate and appropriate action is crucial.

Table 3: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][4]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing. If skin irritation occurs, seek medical help.[4][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
Spill Response
  • Minor Spills: For small spills, and while wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal. Clean the spill area thoroughly.

  • Major Spills: In the case of a large spill, evacuate the area and alert emergency services.

Disposal Plan: Environmental Responsibility

All chemical waste, including unused N-ethyl-5-fluoro-2-methoxybenzamide and any contaminated materials (e.g., gloves, weighing paper), must be disposed of in accordance with local, state, and federal regulations.

Waste Collection and Disposal
  • Segregation: Collect all waste containing N-ethyl-5-fluoro-2-methoxybenzamide in a designated, clearly labeled, and sealed container.

  • Disposal: Dispose of the chemical waste through an approved waste disposal facility.[5] Do not dispose of it down the drain or in the regular trash.

Disposal_Plan cluster_collection Waste Collection cluster_disposal Disposal Collect Collect Waste in Labeled Container Dispose Dispose via Approved Facility Collect->Dispose Follow Regulations

Caption: A streamlined plan for the responsible disposal of chemical waste.

References

  • Personal protective equipment for handling Benzamide, N,N,4-trimethyl-. Benchchem.
  • Personal protective equipment for handling Benzamide, N-benzoyl-N-(phenylmethyl)-. Benchchem.
  • BENZAMIDE CAS Number - HAZARD SUMMARY. NJ.gov.
  • Benzamide - SAFETY DATA SHEET.
  • benzamide - Sdfine.
  • 5-FLUORO-2-METHOXYBENZOICACID SDS, 394-04-7 Safety Data Sheets - ECHEMI.
  • SAFETY DATA SHEET - Fisher Scientific.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.